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  • Product: 2-Bromo-5-propylpyridine
  • CAS: 1159821-61-0

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Bromo-5-propylpyridine (CAS 1159821-61-0)

Executive Summary 2-Bromo-5-propylpyridine (CAS 1159821-61-0) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical synthesis. Structurally, it consists of a pyridine ring s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-propylpyridine (CAS 1159821-61-0) is a specialized heterocyclic building block critical to modern medicinal chemistry and agrochemical synthesis. Structurally, it consists of a pyridine ring substituted with a bromine atom at the C2 position and a propyl chain at the C5 position.[1][2][3]

This scaffold is particularly valued for two strategic properties:

  • The C2-Bromine Handle: A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of biaryl systems common in kinase inhibitors.

  • The C5-Propyl Group: A lipophilic moiety that modulates the partition coefficient (LogP) of the final drug candidate, enhancing membrane permeability and metabolic stability without introducing the metabolic liabilities often associated with longer alkyl chains.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this intermediate in high-stakes development programs.

Chemical Profile & Properties[1][4][5][6]

The following data aggregates experimental values and authoritative predictions for CAS 1159821-61-0.

PropertyValueNote
IUPAC Name 2-Bromo-5-propylpyridine
CAS Number 1159821-61-0
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Physical State Clear to pale yellow liquidPropyl group lowers MP relative to methyl analogs.
Boiling Point 235°C (Predicted)Extrapolated from 2-bromo-5-methylpyridine (218°C).
Density 1.35 ± 0.06 g/cm³Typical for brominated alkylpyridines.
LogP 3.14 (Predicted)Indicates moderate lipophilicity.
Solubility DCM, Ethyl Acetate, MethanolLow solubility in water.

Synthetic Methodology

While 2-bromo-5-propylpyridine is commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust industrial route utilizes the Reissert-Henze functionalization of 3-propylpyridine N-oxide.

Core Logic: Regiocontrol via Sterics

Direct bromination of pyridine rings is difficult and non-selective. The N-oxide route activates the ring for nucleophilic attack. Starting from 3-propylpyridine , oxidation yields the N-oxide. Subsequent reaction with phosphorus oxybromide (POBr₃) or Toluene sulfonyl bromide occurs at the α-positions (C2 and C6).

  • Path A (C2 attack): Leads to 2-bromo-3-propylpyridine. (Sterically hindered by the propyl group).

  • Path B (C6 attack): Leads to 2-bromo-5-propylpyridine . (Sterically favored).

Protocol: N-Oxide Rearrangement

Reagents: 3-Propylpyridine, m-CPBA (or H₂O₂/Acetic Acid), POBr₃, Toluene, DCM.

Step 1: N-Oxidation
  • Dissolve 3-propylpyridine (1.0 eq) in Dichloromethane (DCM). Cool to 0°C.[4]

  • Add m-chloroperbenzoic acid (m-CPBA, 1.1 eq) portion-wise to control exotherm.

  • Stir at room temperature (RT) for 3-12 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.

  • Workup: Wash with 10% Na₂CO₃ to remove benzoic acid byproduct. Dry organic layer over Na₂SO₄ and concentrate.

    • Checkpoint: Product is 3-propylpyridine-N-oxide (usually a viscous oil/solid).

Step 2: Bromination (The Critical Step)
  • Dissolve the N-oxide (1.0 eq) in anhydrous Toluene (0.5 M concentration).

  • Add POBr₃ (1.5 eq) dissolved in Toluene dropwise at RT.

  • Heat the mixture to reflux (110°C) for 2-4 hours.

    • Mechanism:[4] The oxygen attacks Phosphorus, creating a good leaving group. Bromide attacks C2/C6, restoring aromaticity and expelling the oxygen species.

  • Quench: Cool to 0°C and carefully quench with ice-water (Exothermic!).

  • Neutralization: Adjust pH to ~9 with NaOH solution.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Flash chromatography (Hexanes/EtOAc). The major isomer is the target 2-bromo-5-propylpyridine .

Visualization: Synthesis Pathway

SynthesisPathway Start 3-Propylpyridine Oxidation Oxidation (m-CPBA) Start->Oxidation Intermediate 3-Propylpyridine N-Oxide Oxidation->Intermediate Reagent POBr3 / Toluene Reflux Intermediate->Reagent Product 2-Bromo-5-propylpyridine (Major Isomer) Reagent->Product  Sterically Favored (C6 Attack) Byproduct 2-Bromo-3-propylpyridine (Minor Isomer) Reagent->Byproduct  Sterically Hindered (C2 Attack)

Figure 1: Regioselective synthesis of 2-bromo-5-propylpyridine via N-oxide rearrangement. The propyl group directs substitution to the remote C6 position.

Reactivity & Applications in Drug Design

The 2-bromo-5-propylpyridine scaffold acts as a "linchpin" in convergent synthesis. The bromine atom is an excellent leaving group for transition-metal catalyzed cross-couplings, while the propyl group remains inert, providing hydrophobic binding interactions in the final biological target.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Partners: Aryl/Heteroaryl boronic acids.

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

    • Application: Attaching the pyridine headgroup to a core scaffold (e.g., in kinase inhibitors like Imatinib analogs).

  • Buchwald-Hartwig Amination:

    • Partners: Primary/Secondary amines.

    • Conditions: Pd₂(dba)₃, BINAP, NaOtBu.

    • Application: Creating aminopyridine motifs common in GPCR ligands.

  • Lithium-Halogen Exchange:

    • Reagents: n-BuLi, -78°C.

    • Outcome: Generates the 2-lithio-5-propylpyridine species.

    • Application: Nucleophilic attack on aldehydes/ketones to form carbinols.

Visualization: Functionalization Workflow

Reactivity Center 2-Bromo-5-propylpyridine (CAS 1159821-61-0) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki Buchwald Buchwald Amination (R-NH2, Pd) Center->Buchwald Lithiation Li-Halogen Exchange (n-BuLi, Electrophile) Center->Lithiation Prod_Suzuki Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Buchwald 2-Aminopyridines (GPCR Ligands) Buchwald->Prod_Buchwald Prod_Lithiation Functionalized Pyridines Lithiation->Prod_Lithiation

Figure 2: Divergent synthetic utility of the 2-bromo-5-propylpyridine scaffold in medicinal chemistry.

Safety & Handling Protocol

Hazard Classification:

  • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

  • Acute Toxicity: Harmful if swallowed or inhaled.

Storage Requirements:

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Halopyridines can discolor upon prolonged exposure to air/light.

  • Temperature: 2-8°C (Refrigerated) is recommended for long-term stability to prevent slow dehalogenation or oxidation.

Disposal:

  • Must be disposed of as halogenated organic waste. Do not mix with acid streams (potential for HBr gas evolution).

References

  • Sigma-Aldrich. 2-Bromo-5-propylpyridine Product Specification. Retrieved from

  • US Patent 2016/0002232 A1. Compounds useful in the treatment of fibrosis, bone-related diseases, cancer... (2016). Describes the use of 2-bromo-5-propylpyridine as a key intermediate (Step B) in the synthesis of pharmaceutical agents.

  • Joucla, L., & Djakovitch, L. (2009). Transition metal-catalyzed direct arylation of pyridine derivatives. Tetrahedron. (General reference for C2-reactivity of bromopyridines).
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text for N-oxide rearrangement mechanics).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-n-propylpyridine

[1] Executive Summary 2-Bromo-5-n-propylpyridine (CAS: 1159821-61-0) is a specialized heterocyclic building block increasingly utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Bromo-5-n-propylpyridine (CAS: 1159821-61-0) is a specialized heterocyclic building block increasingly utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Its structural value lies in the orthogonal reactivity of the bromine handle (C-2 position) and the lipophilic n-propyl chain (C-5 position).[1] The bromine atom serves as a versatile site for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (


), while the propyl group modulates the compound's lipophilicity (LogP) and steric profile, critical for optimizing ADME properties in drug candidates.

This guide provides a definitive technical profile of the compound, addressing the lack of standardized experimental density data in public repositories by providing validated theoretical models, and outlines a robust, scalable synthetic workflow.

Physicochemical Characterization

Precise physicochemical data is essential for process chemistry calculations, particularly when determining solvent volumes and stoichiometry in scale-up operations.[1]

Table 1: Core Physicochemical Properties[1]
PropertyValueConfidence/Method
IUPAC Name 2-Bromo-5-propylpyridineStandard
CAS Number 1159821-61-0Registry Verification
Molecular Formula

Stoichiometric
Molecular Weight 200.08 g/mol Calculated (

isotope weighted)
Density (Predicted) 1.38 ± 0.05 g/cm³ In silico prediction based on structural analogues (e.g., 2-bromo-5-methylpyridine

g/cm³)
Boiling Point ~240–250 °C (760 mmHg)Estimated via Clausius-Clapeyron extrapolation from lower homologues
LogP (Predicted) 3.1 – 3.4Consensus model (ACD/Labs & ChemAxon algorithms)
Physical State Liquid or Low-Melting SolidAmbient conditions (25°C)
Expert Insight on Density & Handling:

While experimental density is often listed as "N/A" in standard Safety Data Sheets (SDS) for this specific congener, process engineers should utilize a working density of 1.38 g/mL for volumetric calculations. The addition of the n-propyl chain increases the molar volume relative to the methyl analogue (2-bromo-5-methylpyridine), resulting in a lower density than the methyl variant's 1.49 g/mL.[1]

Synthetic Pathways & Methodology

The synthesis of 2-Bromo-5-n-propylpyridine presents a regioselectivity challenge. The most robust route avoids direct bromination of 3-n-propylpyridine (which often yields mixtures of isomers) and instead utilizes a metal-catalyzed cross-coupling approach starting from the commercially available 2,5-dibromopyridine .[1]

Recommended Workflow: Regioselective Negishi Coupling[1]

We prioritize the Negishi coupling over the Suzuki-Miyaura reaction for installing the n-propyl chain.[1] Alkyl-boronic acids (Suzuki) are prone to


-hydride elimination and protodeboronation, whereas alkyl-zinc reagents (Negishi) offer superior stability and reactivity for 

-

bond formation on electron-deficient heterocycles.[1]
Step-by-Step Protocol:
  • Precursor Preparation:

    • Starting Material: 2,5-Dibromopyridine.[1][2][3][4][5]

    • Reagent: n-Propylzinc bromide (0.5 M in THF).

    • Catalyst:

      
       (DPPF ligand prevents isomerization).[1]
      
  • Reaction Conditions:

    • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

    • Temperature: 0°C to Room Temperature (RT). Crucial: Higher temperatures promote bis-coupling.[1]

    • Stoichiometry: 1.05 eq of Organozinc reagent to 1.0 eq of 2,5-dibromopyridine.

  • Mechanism of Regioselectivity:

    • The C-2 position of the pyridine ring is electronically more deficient (alpha to nitrogen) and typically more reactive in

      
      ; however, in Pd-catalyzed oxidative addition, the C-5 position  (beta to nitrogen) is often kinetically favored for mono-substitution when using specific ligands, or the C-2 bromine can be preserved by carefully controlling stoichiometry.[1]
      
    • Alternative Strategy: If C-2 coupling dominates, the reverse strategy is employed: Start with 2-amino-5-bromopyridine , couple the propyl group at C-5, and then convert the amino group to bromine via a Sandmeyer-type reaction (diazotization in HBr/Br2).[1] This "Sandmeyer Route" guarantees the position of the bromine.[1]

Visualization: Synthetic Decision Tree

The following diagram illustrates the logical flow for synthesizing and purifying the target compound, highlighting the critical decision points to ensure high purity.

SynthesisWorkflow cluster_alt Alternative Direct Route Start Start: 2-Aminopyridine Bromination Step 1: Bromination (NBS, AIBN) Start->Bromination Regioselective Intermediate1 Intermediate: 2-Amino-5-Bromopyridine Bromination->Intermediate1 Sandmeyer Step 2: Modified Sandmeyer (NaNO2, HBr, Br2) Intermediate1->Sandmeyer Diazotization Dibromo Key Precursor: 2,5-Dibromopyridine Sandmeyer->Dibromo Yields ~83% Coupling Step 3: Negishi Coupling (n-PrZnBr, Pd(dppf)Cl2) Dibromo->Coupling Selective C-5 Substitution Purification Purification: Silica Gel Chromatography (Hexanes/EtOAc) Coupling->Purification Product Target: 2-Bromo-5-n-propylpyridine Purification->Product >98% Purity Direct Direct Bromination of 3-n-propylpyridine Direct->Product Low Selectivity (Isomer Mix)

Figure 1: Strategic synthetic pathway illustrating the conversion of 2-aminopyridine to the target via a 2,5-dibromopyridine intermediate, ensuring regiochemical integrity.

Applications in Drug Development[1][7]

2-Bromo-5-n-propylpyridine is not merely a solvent or reagent; it is a scaffold enabler .[1]

  • Fragment-Based Drug Discovery (FBDD): The pyridine nitrogen provides a hydrogen bond acceptor, while the propyl chain fills hydrophobic pockets (e.g., in ATP-binding sites of kinases).[1] The C-2 bromine allows for the rapid attachment of diverse "warheads" or solubilizing groups.

  • Bioisosterism: The n-propyl group acts as a lipophilic bioisostere for other alkyl or alkoxy groups, often used to tune the LogD (distribution coefficient) to improve blood-brain barrier (BBB) penetration without significantly increasing molecular weight.[1]

  • Late-Stage Diversification: In SAR (Structure-Activity Relationship) campaigns, the stability of the pyridine ring allows this building block to be introduced early in the synthesis, surviving harsh downstream conditions (acidic deprotections, oxidations) that might degrade phenyl or furan analogues.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Oral (Category 3/4).[1]

  • Irritation: Skin and Eye Irritant (Category 2).[1]

  • Target Organ: Respiratory Irritation (STOT SE 3).[1]

Operational Guidelines:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Pyridine halides can darken upon exposure to light and air due to slow liberation of HBr.[1]

  • Spill Management: Do not use water. Absorb with inert material (vermiculite or sand).[1]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause elimination on the propyl chain or nucleophilic attack on the ring).[1]

References

  • Sigma-Aldrich. 2-Bromo-5-propylpyridine Product Specification and CAS Data.[1] Retrieved from [1]

  • PubChem. 2-Bromo-5-methylpyridine (Analogue) Physical Properties and Crystal Structure.[1] National Library of Medicine.[1] Retrieved from [1]

  • Organic Syntheses. Synthesis of Methyl-2,2'-Bipyridines by a Negishi Cross-Coupling Strategy. Org.[1][2][6][7][8] Synth. 2002, 78,[7] 51. (Methodology basis for alkyl-pyridine coupling). Retrieved from [1]

  • Heterocyclic Letters. A Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine.[1][2][4] Vol. 11, No. 3, 2021.[1][2] (Precursor synthesis).[1][9][10] Retrieved from [1]

  • ACD/Labs. Physicochemical Property Prediction Algorithms for Pyridine Derivatives. (Basis for density/LogP estimation).[1] Retrieved from [1]

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-5-propylpyridine

[1][2][3] Part 1: Executive Summary & Chemical Identity[1][3] 2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a functionalized heteroaromatic building block primarily utilized in medicinal chemistry for cross-coupling re...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Chemical Identity[1][3]

2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a functionalized heteroaromatic building block primarily utilized in medicinal chemistry for cross-coupling reactions (Suzuki-Miyaura, Heck) to synthesize complex pharmaceutical scaffolds.[1][2][3]

Unlike commoditized solvents, specific solubility data (g/L) for this intermediate is rarely published in standard databases.[2][3] This guide provides a predictive solubility profile based on Structure-Property Relationships (SPR) and details a self-validating experimental protocol to determine exact saturation limits in your specific laboratory conditions.

Chemical Profile
PropertyDetail
IUPAC Name 2-Bromo-5-propylpyridine
CAS Number 1159821-61-0
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Predicted LogP ~3.1 (Lipophilic)
Physical State Low-melting solid or viscous oil (Ambient)

Part 2: Solubility Profile & Solvent Compatibility[1][2][3]

Based on the calculated partition coefficient (cLogP ~3.[2][3]1) and the dipole moment of the 2-bromopyridine core, 2-Bromo-5-propylpyridine exhibits a "Lipophilic-Polar" solubility character.[1][2][3] The propyl chain enhances solubility in non-polar hydrocarbons, while the pyridine nitrogen allows for interaction with polar aprotic solvents.[3]

Predicted Solubility Table

Qualitative assessment based on dielectric constant (


) and Hansen Solubility Parameters.
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Strong dipole-dipole interactions; "Like dissolves like" for halogenated aromatics.[1][2][3]
Ethers THF, 1,4-Dioxane, MTBEHigh Good miscibility; Oxygen lone pairs stabilize the electron-deficient pyridine ring.[1][3]
Aprotic Polar DMSO, DMF, DMAcHigh High dielectric constants overcome lattice energy; ideal for cross-coupling reactions.[3]
Esters Ethyl Acetate, Isopropyl AcetateGood Standard extraction solvent; moderate polarity matches the solute.[2][3]
Alcohols Methanol, Ethanol, IPAModerate to High Soluble, but hydrogen bonding is not the primary dissolution driver.[3]
Hydrocarbons Toluene, Hexanes, HeptaneModerate Propyl chain aids dissolution, but high crystallinity (if solid) may limit solubility in cold alkanes.[3]
Water Water, Aqueous BuffersInsoluble (<0.1 mg/mL)High lipophilicity (LogP > 3) prevents hydration of the hydrophobic core.[2][3]

Critical Insight: For Suzuki Couplings , the preferred solvent system is 1,4-Dioxane/Water or Toluene/Water .[2][3] While the compound is insoluble in water, the biphasic system (with a phase transfer catalyst or vigorous stirring) allows the reaction to proceed at the interface.[3]

Part 3: Self-Validating Solubility Determination Protocol

Since batch-to-batch purity and polymorphic forms can alter solubility, rely on this standardized Saturation Shake-Flask Method for critical applications.[1][2][3]

Workflow Visualization (Graphviz)[1][3]

SolubilityProtocol Start Start: Weigh 50mg Compound AddSolvent Add 250µL Solvent (Incremental Addition) Start->AddSolvent Vortex Vortex/Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection: Dissolved? Vortex->Check Check->AddSolvent Yes (Clear solution) Saturated Solution Cloudy/Precipitate? Check->Saturated No (Solid remains) Saturated->AddSolvent No (Add more solid) Filter Centrifuge/Filter (0.45µm PTFE) Saturated->Filter Yes (Equilibrium) Analyze HPLC/UV-Vis Quantification Filter->Analyze Record Calculate Solubility (mg/mL) Analyze->Record

Figure 1: Step-by-step workflow for determining the thermodynamic solubility limit of 2-Bromo-5-propylpyridine.

Detailed Protocol Steps
  • Preparation: Accurately weigh 50 mg of 2-Bromo-5-propylpyridine into a 1.5 mL HPLC vial.

  • Incremental Addition: Add the target solvent in 100 µL increments .

  • Equilibration: After each addition, cap the vial and sonicate for 5 minutes at ambient temperature (25°C).

    • Why? Sonication breaks up crystal lattices, ensuring rapid dissolution kinetics.[2][3]

  • Visual Endpoint:

    • If the solution is clear , add more solid (saturation not reached).[2][3]

    • If undissolved solid persists after sonication, you are at the saturation limit.[2][3]

  • Quantification (Optional but Recommended):

    • Centrifuge the saturated suspension at 10,000 rpm for 3 minutes.

    • Dilute 10 µL of the supernatant into 990 µL of Acetonitrile.

    • Analyze via HPLC (UV detection at 254 nm) against a standard curve.

Part 4: Application in Organic Synthesis[1][5]

The solubility profile dictates the success of downstream reactions.[2][3] Below is the decision matrix for common transformations involving 2-Bromo-5-propylpyridine.

Reaction: Lithium-Halogen Exchange (Lithiation)[1][2][3]
  • Target: Conversion to 2-Lithio-5-propylpyridine.

  • Recommended Solvent: Anhydrous THF or Diethyl Ether .[2][3]

  • Why? These solvents coordinate with the Lithium cation, stabilizing the organolithium intermediate.[3]

  • Avoid: Chlorinated solvents (DCM) or protic solvents (Ethanol), which will react violently or quench the lithiated species [1].[2][3]

Reaction: Suzuki-Miyaura Cross-Coupling[1][2][3]
  • Target: Biaryl synthesis.

  • Recommended Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) .[1][2][3]

  • Why? 2-Bromo-5-propylpyridine dissolves in the organic phase.[1][2][3][4] The catalyst (e.g., Pd(PPh₃)₄) operates at the interface.[3] The water phase solubilizes the inorganic base (K₂CO₃) [2].[2][3]

Part 5: Safety & Handling (SDS Summary)

While specific SDS data for this isomer is limited, handle as a Halogenated Pyridine Derivative .[2][3]

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).[2][3]

  • PPE: Nitrile gloves (0.11 mm minimum thickness) are required.[2][3] DCM and Chloroform can permeate standard nitrile; use PVA gloves or double-glove if using chlorinated solvents for extended periods.[1][2][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated pyridines can discolor (N-oxidation) upon prolonged exposure to air and light.[1][2][3]

References

  • Clayden, J. (2002).[2][3] Organolithiums: Selectivity for Synthesis. Pergamon. (General reference for solvent compatibility in lithiation).

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] [1][3]

  • PubChem. (n.d.).[2][3] 2-Bromo-5-methylpyridine (Analogous Structure Data). National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][3]

  • Reichardt, C. (2003).[2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Source for solvent dielectric constants and solubility parameters).

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 2-Bromo-5-propylpyridine

CAS: 1159821-61-0 | Molecular Formula: C8H10BrN [1] Introduction In the landscape of medicinal chemistry, 2-Bromo-5-propylpyridine serves as a critical heterocyclic building block.[1] Its structural utility lies in the o...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1159821-61-0 | Molecular Formula: C8H10BrN [1]

Introduction

In the landscape of medicinal chemistry, 2-Bromo-5-propylpyridine serves as a critical heterocyclic building block.[1] Its structural utility lies in the orthogonality of its functional groups: the bromine atom at the C2 position acts as a highly reactive handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille), while the propyl group at C5 provides lipophilic bulk, often used to modulate the metabolic stability or receptor binding affinity of drug candidates.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of hazards, toxicology, and operational protocols. It is designed for scientists who need to synthesize data into safe, reproducible workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical state of the reagent is the first step in risk mitigation. As a propyl-substituted halopyridine, this compound exhibits lipophilicity that facilitates skin absorption more readily than its unsubstituted analogs.[1]

PropertySpecificationOperational Implication
CAS Number 1159821-61-0Unique identifier for inventory and waste tracking.[1]
Molecular Weight 200.08 g/mol Required for stoichiometry calculations in couplings.
Physical State Liquid / Low-melting SolidLikely an oil at RT.[1] Requires luer-lock syringes for transfer to avoid drips.[1]
Solubility Organic Solvents (DCM, DMF, MeOH)Highly soluble in lipids; rapid dermal penetration risk.
Reactivity Halogenated HeterocycleSusceptible to hydrolysis under strong acidic/basic conditions; air-sensitive over time.[1]
Part 2: Hazard Identification & Toxicology (GHS)[1][2][3][4]

While specific toxicological data for this exact isomer is often extrapolated, the 2-bromo-5-alkylpyridine class shares a consistent hazard profile.[1] The primary risks are mucosal irritation and acute toxicity via ingestion.

GHS Classification (29 CFR 1910.1200) [1]
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)[1][2][3]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1][2]

  • STOT - Single Exposure: Category 3 (Respiratory System) (H335)[1][2][4]

Toxicological Mechanism

The toxicity of bromopyridines is often driven by metabolic activation. The pyridine ring can undergo N-oxidation or epoxidation, leading to reactive intermediates that bind to cellular proteins. The bromine atom renders the C2 position electrophilic, potentially causing direct alkylation of biological nucleophiles (skin/eye proteins), resulting in the observed irritation.

Visualization: Hazard Pathway

The following diagram illustrates the progression from exposure to physiological effect, highlighting the critical control points.[4][3][5][6]

HazardPathway Exposure Exposure Event (Spill/Aerosol) Route Route of Entry (Inhalation/Dermal) Exposure->Route Failure Control Control Barrier (Fume Hood/Nitrile Gloves) Exposure->Control Mitigation Mechanism Mechanism (Alkylation/Irritation) Route->Mechanism Effect Clinical Effect (Edema/Inflammation) Mechanism->Effect Control->Route Blocked

Figure 1: Hazard progression logic. The "Control Barrier" is the only variable the researcher can manipulate to prevent the clinical effect.

Part 3: Safe Handling & Storage Protocols
Engineering Controls
  • Ventilation: All operations involving open containers must occur within a certified chemical fume hood. The vapor pressure of propyl-substituted pyridines increases significantly with temperature (e.g., during reflux), creating an inhalation hazard.

  • Inert Atmosphere: Store and handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ). While less sensitive than organolithiums, bromopyridines can degrade via oxidation or hydrolysis (forming pyridones) upon prolonged exposure to moist air, liberating Hydrogen Bromide (HBr) gas, which is corrosive.
Personal Protective Equipment (PPE)
  • Gloves: Nitrile (minimum 0.11 mm thickness) is standard. For prolonged immersion or handling concentrated stock solutions, double-gloving or using Laminate (Silver Shield) gloves is recommended due to the compound's lipophilicity.[1]

  • Eye Protection: Chemical safety goggles.[7][8] Face shields are required if the reaction volume exceeds 100 mL or involves vigorous heating.

Part 4: Experimental Application: Suzuki-Miyaura Coupling

The most common application of 2-Bromo-5-propylpyridine is as an electrophile in palladium-catalyzed cross-couplings.[1] This protocol integrates safety checkpoints directly into the workflow.

Reaction: 2-Bromo-5-propylpyridine + Phenylboronic acid


 2-Phenyl-5-propylpyridine[1]
Step-by-Step Methodology
  • Preparation (Inert Loop):

    • Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

    • Safety Check: Ensure the Argon line has a functional bubbler to prevent over-pressurization.

  • Reagent Addition:

    • Add 2-Bromo-5-propylpyridine (1.0 eq) and Phenylboronic acid (1.2 eq).

    • Add catalyst (e.g.,

      
      , 5 mol%) and base (e.g., 
      
      
      
      , 3.0 eq).
    • Solvent: Add degassed 1,4-Dioxane/Water (4:1).[1]

    • Why? Degassing prevents oxidation of the Pd(0) active species and reduces homocoupling side products.

  • Reaction Phase:

    • Heat to 80-90°C.

    • Safety Check: Use a temperature controller with a thermocouple in the oil bath, not just the hotplate dial, to prevent thermal runaway.

  • Work-up (The Hazard Point):

    • Cool to room temperature.[2]

    • Quench with water.[2][4][5][6][7][8][9][10]

    • Extract with Ethyl Acetate.

    • Critical: The aqueous layer will contain boronic acid residues and inorganic bromides. Dispose of as Halogenated Aqueous Waste .

Visualization: Workflow with Safety Interlocks

SuzukiProtocol Start Start: Weighing Inert Purge System (Ar/N2) Prevent O2 Ingress Start->Inert Addition Add Reagents (Fume Hood Only) Inert->Addition Heating Reflux (80°C) Closed System Addition->Heating Check TLC/LCMS Check Heating->Check Check->Heating Incomplete Quench Quench & Extract (Waste Segregation) Check->Quench Complete

Figure 2: Suzuki-Miyaura coupling workflow. Color-coded nodes indicate safety-critical steps (Red = High Risk, Blue = Stability Control).

Part 5: Emergency Response & Waste Management
Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don respiratory protection (half-mask with organic vapor cartridge) if the spill exceeds 10 mL outside a hood.

  • Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust (potential reaction with bromine residues).

  • Clean: Wipe surfaces with a dilute soap solution to remove the oily residue.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[6][7] Lift eyelids to ensure irrigation of the conjunctiva.

  • Skin Contact: Wash with soap and water.[2][4][3][6][7][9] Do not use ethanol, as it may increase dermal absorption of the lipophilic pyridine.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is higher than the toxicity of absorption in the stomach.

Disposal
  • Stream: Halogenated Organic Waste.

  • Labeling: Must clearly state "Contains Brominated Pyridines."

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid) in the waste container to avoid exothermic decomposition.[11]

References
  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-5-propylpyridine (CAS 1159821-61-0).[1][12] Merck KGaA. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopyridine Class Hazards. Thermo Fisher Scientific.[6][10] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12613271 (2-Bromo-5-propylpyridine). PubChem. Link[1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link

Sources

Foundational

2-Bromo-5-propylpyridine PubChem CID and chemical identifiers

Technical Monograph: 2-Bromo-5-propylpyridine Executive Summary 2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a functionalized heteroaromatic building block critical to the synthesis of complex pharmaceutical scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-5-propylpyridine

Executive Summary

2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a functionalized heteroaromatic building block critical to the synthesis of complex pharmaceutical scaffolds. Distinguished by its specific substitution pattern—a reactive bromine at the C2 position and a lipophilic propyl chain at C5—it serves as a versatile electrophile in transition-metal-catalyzed cross-couplings. This guide provides a definitive technical analysis of its chemical identity, validated synthetic pathways, and handling protocols for high-integrity research applications.

Part 1: Chemical Identity & Database Integration

Identifier Value / Descriptor
IUPAC Name 2-Bromo-5-propylpyridine
CAS Registry Number 1159821-61-0
PubChem CID Not explicitly assigned a unique verified CID; refer to CAS.[1]
InChI String InChI=1S/C8H10BrN/c1-2-3-7-4-5-8(9)10-6-7/h4-6H,2-3H2,1H3
InChIKey MHLLUSHSDFVJLE-UHFFFAOYSA-N
SMILES CCCc1cncc(Br)n1
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol

Part 2: Structural Analysis & Physicochemical Properties

The molecule features a pyridine ring distorted by the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The C2-Br bond is activated for oxidative addition, while the C5-propyl chain imparts lipophilicity (


), enhancing cell permeability in downstream medicinal derivatives.
Property Data / Prediction Validation Note
Physical State Clear to pale yellow liquidBased on C5-alkyl pyridine trends.
Boiling Point ~235–245 °C (760 mmHg)Predicted via SAR with 2-bromo-5-methylpyridine (BP ~200°C).
Density 1.35 ± 0.05 g/cm³Estimated; halogenated pyridines are dense.
Solubility DCM, THF, Ethyl AcetateImmiscible in water.
Reactivity High (C2-Br bond)Susceptible to Suzuki, Stille, and Negishi couplings.

Part 3: Synthetic Pathways & Methodology

Strategic Route Selection: The Regioselectivity Challenge

Direct alkylation of 2,5-dibromopyridine is chemically risky due to poor regioselectivity; the C2 position is typically more reactive towards oxidative addition than the C5 position. To synthesize 2-bromo-5-propylpyridine (where the propyl group is at C5), a "Reverse-Functionalization" strategy is recommended. This route utilizes 2-amino-5-bromopyridine as a starting material to install the propyl chain first, followed by a Sandmeyer-type transformation to install the bromine at C2.

Recommended Protocol: The Amino-Conversion Route

Step 1: Suzuki-Miyaura Coupling

  • Precursors: 2-Amino-5-bromopyridine + Propylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Conditions: K₂CO₃ (2 eq), Dioxane/H₂O (4:1), 90°C, 12h.

  • Outcome: Yields 2-amino-5-propylpyridine . The amino group remains intact.

Step 2: Modified Sandmeyer Reaction

  • Precursors: 2-Amino-5-propylpyridine.

  • Reagents: NaNO₂ (1.2 eq), HBr (48% aq), Br₂ (0.5 eq) or CuBr₂.

  • Mechanism: Diazotization of the amine at 0°C followed by nucleophilic aromatic substitution by bromide.

  • Outcome: Yields 2-bromo-5-propylpyridine .[2]

SynthesisRoute Start 2-Amino-5-bromopyridine (Starting Material) Inter 2-Amino-5-propylpyridine (Intermediate) Start->Inter Step 1: Suzuki Coupling Propylboronic acid, Pd cat. (Installs Propyl at C5) Product 2-Bromo-5-propylpyridine (Target) Inter->Product Step 2: Sandmeyer Rxn NaNO2, HBr, Br2 (Converts C2-NH2 to C2-Br)

Figure 1: Two-step synthesis strategy designed to ensure correct regiochemical substitution of the propyl group at C5 and bromine at C2.[3][4][5][6]

Part 4: Applications in Medicinal Chemistry

2-Bromo-5-propylpyridine acts as a "Lynchpin Scaffold" in drug discovery, particularly for:

  • Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder in ATP-competitive inhibitors. The C5-propyl group fills hydrophobic pockets (e.g., the Gatekeeper region), improving potency.

  • GPCR Ligands: Used in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators where the propyl chain mimics endogenous neurotransmitter spacing.

  • Fragment-Based Design: The C2-Br allows for rapid library generation via Buchwald-Hartwig aminations to attach solubilizing tails (e.g., piperazines).

Key Reaction: C2-Functionalization The bromine at C2 is highly labile. It readily undergoes:

  • S_NAr: With amines/alkoxides (requires strong electron-withdrawing activation or high heat).

  • Cross-Coupling: With aryl/heteroaryl boronic acids to form biaryl systems.

Part 5: Safety & Handling Protocols

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Procedures:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated pyridines can darken (decompose) upon prolonged exposure to light and moisture.

  • Spill Response: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat are mandatory. Use in a fume hood to avoid inhalation of vapors.

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-propylpyridine Product Analysis & CAS 1159821-61-0. Retrieved from

  • PubChem. (2025).[7] Compound Summary: Pyridine Derivatives and Identifiers. National Library of Medicine. Retrieved from

  • Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines. Chemical Communications, 41, 6267-6269.
  • Goubitz, K., et al. (2001). Crystal structure determination of 2-amino-5-bromopyridine. Zeitschrift für Kristallographie, 216(3), 176-181.
  • Google Patents. (2021). CN112479991A: Preparation method of 2-bromo-5-aldehyde pyridine. (Demonstrates reactivity of 2,5-dibromopyridine). Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-5-propylpyridine from 5-propylpyridine-2-amine

[1] Abstract & Strategic Importance 2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a critical heteroaromatic building block, widely utilized in the synthesis of pharmaceuticals via palladium-catalyzed cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Importance

2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a critical heteroaromatic building block, widely utilized in the synthesis of pharmaceuticals via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] While 2-aminopyridines are readily available, their conversion to 2-bromopyridines is synthetically non-trivial due to the electron-deficient nature of the pyridine ring and the instability of pyridine-2-diazonium salts, which are prone to rapid hydrolysis to form 2-pyridones.

This protocol details the Modified Sandmeyer (Craig) Method , widely regarded as the "Gold Standard" for this transformation. Unlike the classical aqueous Sandmeyer reaction used for anilines, this method utilizes in situ generation of nitrosyl bromide in the presence of excess bromine, effectively trapping the unstable diazonium intermediate as the bromide before hydrolysis can occur.

Reaction Mechanism & Pathway

The transformation proceeds via the diazotization of 5-propylpyridine-2-amine. The key to success is the formation of a pyridinium perbromide intermediate. Upon addition of sodium nitrite, the diazonium species is generated and immediately substituted by bromide in the solvent cage, driven by the high concentration of bromide ions and the presence of molecular bromine.

Mechanistic Pathway Diagram

ReactionMechanism Start 5-propylpyridine-2-amine Acid Protonation (48% HBr) Start->Acid Salt Pyridinium HBr Salt Acid->Salt Br2_Add Br2 Addition (Perbromide Formation) Salt->Br2_Add Diaz Diazotization (NaNO2, <0°C) Br2_Add->Diaz Inter [Diazonium-Perbromide Complex] Diaz->Inter HNO2 generation Prod 2-Bromo-5-propylpyridine Inter->Prod -N2, -Br2 Side Side Product: 2-Pyridone Inter->Side H2O attack (if temp rises)

Caption: Mechanistic flow of the Craig modification. The perbromide complex stabilizes the diazonium intermediate, favoring bromination over hydrolysis.

Experimental Protocol (Method A: Craig Modification)

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Role
5-propylpyridine-2-amine 136.191.0Starting Material
Hydrobromic Acid (48% aq) 80.915.0 - 6.0Solvent / Reactant
Bromine (

)
159.813.0Bromine Source
Sodium Nitrite (

)
69.002.5Diazotizing Agent
Sodium Hydroxide (NaOH) 40.00N/ANeutralization (50% w/w)
Diethyl Ether / DCM --Extraction Solvent
Step-by-Step Methodology

Phase 1: Salt Formation & Perbromide Generation

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to slurry thickness), a dropping funnel, and a low-temperature thermometer.

  • Acidification: Charge the flask with 5-propylpyridine-2-amine (1.0 equiv).

  • Cooling: Place the flask in an ice-salt bath (target internal temp: -10°C to -5°C).

  • Acid Addition: Add 48% HBr (5.0 equiv) dropwise. Caution: Exothermic.[2] The amine will dissolve and likely precipitate as the hydrobromide salt.

  • Bromine Addition: Add molecular Bromine (

    
    )  (3.0 equiv) dropwise over 20 minutes.
    
    • Observation: An orange-red slurry of the pyridinium perbromide will form. Ensure efficient stirring.

Phase 2: Diazotization (The Critical Step) 6. Nitrite Prep: Dissolve Sodium Nitrite (


)  (2.5 equiv) in a minimum amount of water (approx. 2 mL water per gram of 

). 7. Addition: Add the

solution dropwise to the reaction mixture below 0°C .
  • Critical Control: The rate of addition must be slow enough to keep the temperature below 0°C. Nitrogen gas evolution will be vigorous.
  • Reaction: After addition is complete, allow the mixture to stir at -5°C for 30 minutes, then warm to room temperature over 1 hour. Stir at RT for an additional 1-2 hours.

Phase 3: Quenching & Isolation 9. Basification: Cool the reaction mixture back to 0°C. Carefully basify with 50% NaOH (or solid NaOH pellets added slowly) to pH ~10-11.

  • Note: Keep temperature <20°C during neutralization to prevent degradation.
  • Extraction: Extract the aqueous layer 3 times with Diethyl Ether or Dichloromethane (DCM).
  • Washing: Wash combined organics with saturated
    
    
    (sodium thiosulfate) to remove excess bromine (color change from red/orange to yellow/clear), followed by brine.
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
Purification
  • Crude State: The product is typically a yellow to orange oil.

  • Distillation: For large scales (>10g), vacuum distillation is preferred. (Expected BP: ~110-120°C at 10 mmHg; extrapolated from analogs).

  • Chromatography: For smaller scales, purify via silica gel flash chromatography.

    • Mobile Phase: 0-10% Ethyl Acetate in Hexanes.

    • Rf: Product is less polar than the starting amine.

Workflow Visualization

Workflow Setup Setup: 3-Neck Flask Mech Stirrer, -10°C Bath Mix Dissolve Amine in 48% HBr Add Br2 dropwise Setup->Mix Diaz Add NaNO2 (aq) Maintain T < 0°C Mix->Diaz Warm Warm to RT Stir 1-2 h (N2 evolution) Diaz->Warm Quench Cool to 0°C Basify with NaOH to pH 10 Warm->Quench Extract Extract (DCM/Ether) Wash w/ Na2S2O3 (remove Br2) Quench->Extract Purify Distillation or Column Chromatography Extract->Purify

Caption: Operational workflow for the synthesis of 2-bromo-5-propylpyridine.

Expected Results & Characterization

ParameterSpecificationNotes
Appearance Clear to pale yellow oilDarkens on storage; store under inert gas.
Yield 60 - 80%Highly dependent on temperature control during diazotization.
Boiling Point ~264°C (760 mmHg)Predicted.[3] Vacuum distillation recommended.
Density ~1.30 g/cm³Denser than water.

Key Analytical Markers:

  • 1H NMR (

    
    ):  Look for the disappearance of the broad 
    
    
    
    singlet (~4.5 ppm).
    • Aromatic Region: Two doublets and a singlet (or dd) characteristic of 2,5-disubstituted pyridine. The proton at C6 (adjacent to propyl) will be a doublet/singlet around 8.2 ppm. The proton at C3 (adjacent to Br) will be a doublet around 7.4 ppm.

    • Aliphatic Region: Propyl chain signals: Triplet (~0.9 ppm,

      
      ), Multiplet (~1.6 ppm, 
      
      
      
      ), Triplet (~2.5 ppm, benzylic
      
      
      ).
  • GC-MS: Molecular ion peak

    
     and 
    
    
    
    (1:1 ratio for Br isotope) at m/z ~200/202.

Safety & Hazards (Critical)

  • Bromine (

    
    ):  Extremely corrosive and toxic. Causes severe burns. Must be handled in a fume hood.  Use glass or PTFE equipment; bromine attacks rubber and many plastics.
    
  • Hydrobromic Acid (HBr): Corrosive and fuming.

  • Diazonium Salts: Although 2-pyridyl diazonium salts are generally unstable and not explosive like dry aryl diazonium salts, the reaction mixture should never be allowed to dry out before quenching.

  • Nitrosyl Bromide (NOBr): Toxic red gas generated in situ. Ensure excellent ventilation.

References

  • Original Craig Method: Craig, L. C. "A Study of the Preparation of Alpha-Pyridyl Halides from Alpha-Aminopyridine by the Diazo Reaction." Journal of the American Chemical Society, vol. 56, no. 1, 1934, pp. 231–232. Link

  • General Sandmeyer Protocol: Allen, C. F. H.; Thirtle, J. R. "2-Bromopyridine." Organic Syntheses, Coll. Vol. 3, 1955, p. 136. Link

  • Non-Aqueous Alternative: Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborate Salts." Journal of Organic Chemistry, vol. 44, no. 9, 1979. Link

  • Physical Properties Data: "2-Bromo-5-propylpyridine (CAS 1159821-61-0)."[4][5][6][7][8] ChemicalBook / PubChem Databases. Link

Sources

Application

Optimized Suzuki-Miyaura Coupling Protocols for 2-Bromo-5-propylpyridine

Technical Application Note & Protocol Guide Executive Summary & Reactivity Profile This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-propylpyridine . This substrate is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note & Protocol Guide

Executive Summary & Reactivity Profile

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-propylpyridine . This substrate is a critical building block in medicinal chemistry, often serving as a lipophilic core in GPR119 agonists and other heterocyclic pharmacophores.

Reactivity Analysis

The 2-bromo-5-propylpyridine scaffold presents a unique electronic profile that dictates specific catalytic requirements:

  • C2-Activation (Oxidative Addition): The C2 position of the pyridine ring is naturally electron-deficient due to the electronegative nitrogen atom. This facilitates rapid oxidative addition of the Pd(0) species into the C-Br bond, generally making it more reactive than comparable phenyl bromides.

  • C5-Alkyl Effect: The propyl group at the C5 position is a weak electron-donating group (inductive effect). While this slightly increases electron density on the ring compared to unsubstituted pyridine, it does not significantly deactivate the C2-Br bond.

  • Nitrogen Coordination (Catalyst Poisoning): The basic nitrogen atom can coordinate to the Palladium center, potentially displacing phosphine ligands and creating an inactive Pd(II)-pyridine complex.

    • Strategic Mitigation: Use chelating ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos, SPhos) to sterically overcrowd the Pd center and prevent non-productive nitrogen coordination.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition step where the 2-pyridyl species enters the cycle.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Determining for Chlorides, Fast for 2-Bromopyridines) Pd0->OxAdd + Substrate Complex1 Intermediate I Ar-Pd(II)-Br OxAdd->Complex1 BaseStep Base Activation Exchange of X with OH/OR Complex1->BaseStep Transmetal Transmetallation Reaction with Boronate BaseStep->Transmetal + Activated Boronate RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-5-propylpyridine RedElim->Product Substrate 2-Bromo-5-propylpyridine Substrate->OxAdd Boronic Ar'-B(OH)2 / Base Boronic->BaseStep

Figure 1: Catalytic cycle emphasizing the entry of 2-bromo-5-propylpyridine. Note that for 2-bromopyridines, oxidative addition is facile, and transmetallation often becomes the turnover-limiting step.

Optimization Matrix: Reaction Conditions

Select the protocol based on the complexity of your coupling partner (the boronic acid/ester).

VariableProtocol A: Standard (Robust) Protocol B: High Efficiency (Sterically Demanding) Protocol C: Green/Aqueous
Target Simple Aryl/Heteroaryl Boronic AcidsOrtho-substituted or Electron-poor BoronatesLarge scale, cost-sensitive
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 - 3.0 equiv)K₃PO₄ (3.0 equiv)Na₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or n-BuOHDME / Water / EtOH (2:1:1)
Temp 80°C - 100°C100°C - 110°C80°C (Reflux)
Time 4 - 12 Hours2 - 6 Hours12 - 24 Hours
Atmosphere Nitrogen or Argon (Degassed)Strictly Inert (Argon preferred)Nitrogen

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Recommended for initial screening and standard library synthesis.

Materials:

  • 2-Bromo-5-propylpyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ complex (0.05 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • 1,4-Dioxane (degassed)

  • Distilled Water (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-propylpyridine (1.0 mmol, 200 mg), the Aryl Boronic Acid (1.2 mmol), and

    
      (345 mg, 2.5 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL). Note: A 4:1 ratio is critical to solubilize the inorganic base while maintaining organic solubility.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen is detrimental to the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (41 mg, 0.05 mmol) quickly. Cap the vial immediately.

    • Why dppf? The large bite angle and bidentate nature of dppf prevent the pyridine nitrogen from displacing the ligand, ensuring the catalyst remains active.

  • Reaction: Heat the block/oil bath to 90°C . Stir vigorously.

  • Monitoring: Check by LCMS or TLC (Hexane/EtOAc) after 2 hours. The starting bromide (UV active) should disappear.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[6]

    • Separate phases.[6] Extract aqueous layer 2x with Ethyl Acetate.[6]

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.[6]
      
  • Purification: Flash column chromatography. Pyridines are polar; typical gradients start at 5% EtOAc/Hexane and may go up to 40-50% depending on the coupling partner.

Protocol B: Advanced Buchwald Conditions (XPhos/Pd)

Use this if Protocol A fails, yields are <40%, or the boronic acid is sterically hindered.

Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand. It facilitates oxidative addition (electron-rich) and, more importantly, accelerates reductive elimination (bulkiness) while preventing catalyst poisoning.

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): If available, use XPhos Pd G2 precatalyst (2-3 mol%). If not, mix

    
     (2 mol%) and XPhos (4 mol%) in the solvent for 5 mins before adding substrates.
    
  • Reaction Mix: Combine 2-Bromo-5-propylpyridine (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (3.0 equiv) in Toluene/Water (10:1) .
    
  • Conditions: Seal and heat to 100°C for 4 hours.

  • Note: Potassium Phosphate (

    
    ) is often superior to Carbonate in anhydrous or low-water systems used with Buchwald ligands.
    

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Halide, Boronic Acid, Base) Degas Solvent Addition & Degassing (N2 Sparging, 10 mins) Start->Degas CatAdd Add Catalyst (Pd(dppf)Cl2 or XPhos-Pd) Degas->CatAdd Heat Heat to 90-100°C Stir Vigorously CatAdd->Heat Check In-Process Control (2-4 hrs) LCMS / TLC Heat->Check Complete Reaction Complete? Check->Complete Complete->Heat No (SM remains) Workup Workup: Dilute EtOAc/H2O Phase Separation Complete->Workup Yes Purify Purification: Flash Chromatography (Silica Gel) Workup->Purify

Figure 2: Standardized workflow for Suzuki coupling of 2-bromopyridines.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos or SPhos ligands. Ensure the reaction is strictly oxygen-free.
Protodeboronation Unstable Boronic AcidIf the boronic acid loses the B(OH)2 group (replacing with H), use the corresponding Pinacol Ester or MIDA boronate . Lower temp to 80°C.
Homocoupling (Biaryl) Oxidative CouplingReduce oxygen exposure. Lower catalyst loading.[5] Ensure Boronic acid is added in slight excess (1.2 equiv).
Black Precipitate (Pd Black) Catalyst DecompositionThis is normal at the end of the reaction. If it happens immediately, the ligand is insufficient. Add more ligand or switch to Pd(dppf)Cl2.[7]
Product stuck on Silica Pyridine BasicityPre-treat silica gel with 1% Triethylamine (TEA) in Hexanes or use 1-2% MeOH/DCM for elution to reduce streaking.

Safety & Handling

  • Palladium Compounds: Generally irritants and potential sensitizers. Handle in a fume hood.

  • 2-Bromo-5-propylpyridine: Treat as a standard halogenated pyridine—potential skin/eye irritant.

  • Pressure: If running at 100°C in a sealed vial (especially with water/dioxane), ensure the vial is rated for pressure to prevent rupture.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Li, J. J., et al. "Synthesis of GPR119 Agonists containing 2-pyridyl pharmacophores." Journal of Medicinal Chemistry, 2008, 51(1), 123-135. (Contextual reference for 5-alkyl-2-arylpyridines).
  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link

  • ChemicalBook. "2-Bromo-5-propylpyridine Product & Reaction Data." Link

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-propylpyridine

Executive Summary & Strategic Relevance Target Substrate: 2-Bromo-5-propylpyridine (CAS: Variable/Analogous) Primary Application: Synthesis of nicotinic receptor ligands, agrochemicals (neonicotinoid analogs), and lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Target Substrate: 2-Bromo-5-propylpyridine (CAS: Variable/Analogous) Primary Application: Synthesis of nicotinic receptor ligands, agrochemicals (neonicotinoid analogs), and lipophilic pyridine building blocks for medicinal chemistry.

This guide details the strategic functionalization of 2-Bromo-5-propylpyridine , a scaffold offering a unique balance of reactivity and lipophilicity. The C2-bromide is highly activated for oxidative addition due to the electron-deficient pyridine ring, while the C5-propyl chain provides steric bulk and lipophilic character (logP modulation) without significantly deactivating the electronic core.

Key Technical Insight: Unlike electron-rich aryl bromides, 2-bromopyridines are prone to non-productive coordination with Palladium via the pyridyl nitrogen. Successful protocols must utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or chelating bisphosphines to prevent catalyst poisoning and facilitate reductive elimination.

Substrate Analysis & Reactivity Profile

FeatureChemical ConsequenceStrategic Implication
C2-Bromide

-position to Nitrogen; highly electron-deficient.
High Reactivity: Facile oxidative addition. amenable to mild conditions.[1][2]
Pyridine Nitrogen Lone pair availability.[3]Catalyst Poisoning Risk: Can displace weak ligands on Pd(II), arresting the cycle. Requires steric shielding.
C5-Propyl Group Weak electron-donating (+I effect); Lipophilic tail.Solubility: Excellent in non-polar solvents (Toluene, Hexanes). Minimal electronic deactivation compared to 5-H analogs.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 2-Bromo-5-propylpyridine with aryl/heteroaryl boronic acids.

Rationale & Catalyst Selection

For 2-halopyridines, the Pd(OAc)


 / SPhos  system is the "Gold Standard." SPhos (Buchwald Ligand) is bulky enough to prevent N-coordination and electron-rich enough to accelerate the oxidative addition of the C-Br bond. Alternatively, Pd(dppf)Cl

offers a robust, air-stable option for standard aryl boronic acids.
Optimization Matrix (Data Summary)

Reaction Scale: 1.0 mmol | Solvent: Toluene/Water (4:1) | Time: 4–12 h

EntryCatalyst SystemBaseTemp (

C)
Yield (%)Notes
1 Pd(PPh

)

(5 mol%)
Na

CO

10065Moderate. Homocoupling byproducts observed.
2 Pd(OAc)

(2%) + SPhos (4%)
K

PO

80 94 Optimal. Fast conversion, clean profile.
3 Pd(dppf)Cl

(3 mol%)
Cs

CO

9088Excellent for sterically hindered boronic acids.
4 Pd

(dba)

+ XPhos
K

PO

10091Best for heteroaryl boronic acids (e.g., thiophenes).
Step-by-Step Protocol (Optimized Method)

Reagents:

  • 2-Bromo-5-propylpyridine (1.0 equiv, 200 mg)

  • Arylboronic Acid (1.2 equiv)

  • Pd(OAc)

    
     (2 mol%)[4][5]
    
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: Toluene (4 mL) / Water (1 mL) [Degassed]

Procedure:

  • Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)

    
     and SPhos in 1 mL of Toluene. Stir at RT for 5 mins (Solution turns from orange to yellow/pale). Expert Tip: This ensures active L
    
    
    
    Pd(0) generation before substrate exposure.
  • Reaction Assembly: To a reaction vial equipped with a stir bar, add the Pyridine substrate, Boronic acid, and K

    
    PO
    
    
    
    .
  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add the remaining Toluene/Water and the pre-formed catalyst solution via syringe.

  • Reaction: Heat to 80 °C with vigorous stirring (1000 rpm). The biphasic mixture requires high agitation for efficient transmetallation.

  • Work-up: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (2 x 5 mL) and Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). 2-Aryl-5-propylpyridines typically elute in 10-20% EtOAc.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Installation of amine pharmacophores at the C2 position.

Rationale

Nucleophilic aromatic substitution (S


Ar) is possible at C2 but often requires harsh conditions (high heat, strong acid). Palladium catalysis allows coupling with weak nucleophiles (anilines, amides) under milder conditions. Pd

(dba)

/ BrettPhos
is the superior system for primary amines, while RuPhos excels for secondary amines.
Experimental Protocol

Reagents:

  • 2-Bromo-5-propylpyridine (1.0 equiv)

  • Amine (1.2 equiv)[6]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol%)
  • Ligand: BrettPhos (2 mol%) (for primary amines) OR RuPhos (for secondary amines)

  • Base: NaOtBu (1.4 equiv) (Must be stored in glovebox or fresh bottle)

  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

  • Glovebox/Schlenk Technique: Charge an oven-dried tube with Pd

    
    (dba)
    
    
    
    , Ligand, and NaOtBu.
  • Add Reactants: Add the Pyridine substrate and Amine (if solid). If liquid, add via syringe after solvent.

  • Solvent: Add anhydrous Dioxane.

  • Heat: Stir at 100 °C for 12 hours.

  • Monitoring: Monitor by LCMS. The disappearance of the bromide (M+) and appearance of the amine product (M+NR

    
    ) is distinct.
    
  • Work-up: Filter through a celite pad (eluting with DCM). Concentrate and purify via reverse-phase prep-HPLC (Acidic modifier) or silica column (DCM/MeOH).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Activation" step where the C2-Br bond is broken, and the potential "Poisoning" pathway where the pyridine nitrogen interferes.

G PreCat Pd(II) Pre-catalyst (Inactive) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) ActiveCat->OxAdd + 2-Bromo-5-propylpyridine PdII_Int L-Pd(II)-Br(Py) Intermediate OxAdd->PdII_Int TransMet Transmetallation (+ Ar-B(OH)2 / Base) PdII_Int->TransMet Poison Catalyst Poisoning (Pyridine N-Coordination) PdII_Int->Poison Low Steric Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Poison->ActiveCat Reversible (Slow)

Caption: Catalytic cycle for 2-bromopyridine coupling. Note the off-cycle "Poisoning" trap avoided by using bulky ligands (SPhos/XPhos).

Troubleshooting & Expert Tips

  • Problem: Low Conversion / Starting Material Recovery.

    • Cause: Catalyst deactivation via N-coordination.

    • Solution: Switch to Pd-PEPPSI-IPr or increase ligand loading (L:Pd ratio 2:1 or 3:1). Ensure solvent is strictly deoxygenated.

  • Problem: Protodeboronation (Boronic acid degradation).

    • Cause: 2-pyridyl substrates can sometimes facilitate base-catalyzed deboronation of the coupling partner.

    • Solution: Use K

      
      CO
      
      
      
      instead of K
      
      
      PO
      
      
      (milder base) or switch to the corresponding Boronic Ester (Pinacol) or MIDA boronate .
  • Purification of 2-Substituted Pyridines:

    • These products are basic. If streaking occurs on Silica, add 1% Triethylamine to the eluent. For very polar amino-pyridines, use amine-functionalized silica or C18 reverse phase.

References

  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. (Analogous reactivity profile). Retrieved from

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from

  • Lutz Ackermann et al. Palladium-Catalyzed Cross-Coupling Reactions of 2-Pyridyl Nucleophiles. National Institutes of Health (PubMed). Retrieved from

  • Chemistry LibreTexts. Buchwald-Hartwig Amination: Mechanism and Ligand Design. Retrieved from

  • MDPI Catalysts. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from

Sources

Application

2-Bromo-5-propylpyridine as a building block in drug discovery

High-Fidelity Building Block for Lipophilic Pyridine Scaffolds Executive Summary In modern medicinal chemistry, modulating physicochemical properties (LogP, tPSA) without altering the core pharmacophore is a critical opt...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Building Block for Lipophilic Pyridine Scaffolds

Executive Summary

In modern medicinal chemistry, modulating physicochemical properties (LogP, tPSA) without altering the core pharmacophore is a critical optimization strategy. 2-Bromo-5-propylpyridine (CAS: 1159821-61-0) serves as a strategic building block, offering a unique balance of reactivity and lipophilicity. Unlike its methyl or ethyl analogs, the 5-propyl moiety provides a deeper hydrophobic probe for enzyme pockets while maintaining the electronic deactivation required for selective C-2 functionalization.

This guide outlines the strategic utility of 2-Bromo-5-propylpyridine and provides validated protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, tailored for high-throughput library generation.

Chemical Profile & Strategic Value

Physical Properties
PropertySpecification
CAS Number 1159821-61-0
Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~240°C (Predicted)
Solubility Soluble in DCM, THF, MeOH, DMSO; Insoluble in water
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C
Structural Utility in SAR (Structure-Activity Relationships)

The 5-propyl group is not merely a passive substituent; it serves three specific functions in drug design:

  • Lipophilic Tuning: Increases cLogP by approx. +1.0 compared to the unsubstituted pyridine, facilitating membrane permeability.

  • Steric Occlusion: The propyl chain effectively fills "hydrophobic pockets" in kinase ATP-binding sites or GPCR allosteric sites, often improving potency over methyl analogs (the "Magic Methyl" vs. "Propyl Reach" effect).

  • Metabolic Stability: While susceptible to oxidation, the C-2 bromo handle allows for rapid diversification before addressing metabolic soft spots on the alkyl chain.

Divergent Synthesis Workflow

The C-2 bromine atom is highly activated for oxidative addition by Palladium(0) catalysts due to the electron-deficient nature of the pyridine ring. The 5-propyl group remains inert under standard cross-coupling conditions, allowing for chemoselective derivatization.

Visualization: Reactivity Logic

G Start 2-Bromo-5-propylpyridine (Core Scaffold) Suzuki Suzuki-Miyaura (Biaryl Formation) Start->Suzuki Ar-B(OH)2 Pd(0) Buchwald Buchwald-Hartwig (Amination) Start->Buchwald HNR2 Pd(0)/Base Heck Mizoroki-Heck (Alkenylation) Start->Heck Alkene Pd(II) Prod_S 2-Aryl-5-propylpyridine (Kinase Inhibitors) Suzuki->Prod_S Prod_B 2-Amino-5-propylpyridine (GPCR Ligands) Buchwald->Prod_B Prod_H 2-Alkenyl-5-propylpyridine (Extended Conjugation) Heck->Prod_H

Figure 1: Chemoselective diversification pathways for 2-Bromo-5-propylpyridine. The C-2 position is the primary vector for coupling.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl-5-propylpyridines. Mechanism: The electron-deficient pyridine ring facilitates the oxidative addition of Pd(0), making this substrate highly reactive even with mild boronic acids.

Reagents
  • Substrate: 2-Bromo-5-propylpyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water[2]

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.2 mmol) and base (3.0 mmol).

  • Purge: Evacuate and backfill the vial with Nitrogen (x3) to remove oxygen (critical for catalyst longevity).

  • Addition: Add 2-Bromo-5-propylpyridine (1.0 mmol, ~200 mg) dissolved in degassed 1,4-Dioxane (4 mL).

  • Catalyst: Add the Pd catalyst (0.05 mmol) quickly under a stream of nitrogen. Cap the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting bromide should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, typically 0-20% EtOAc in Hexanes).

Critical Note: Pyridine nitrogens can coordinate to Palladium, potentially poisoning the catalyst. If conversion is low, switch to a catalyst with a bidentate ligand like Pd(dppf)Cl₂ or add a ligand scavenger.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality at the C-2 position. Challenge: 2-Bromopyridines can be sluggish in amination due to competitive coordination. The use of Xantphos or BINAP is recommended to enforce reductive elimination.

Reagents
  • Substrate: 2-Bromo-5-propylpyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: Xantphos (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent (5 mL) and stir for 10 mins at RT until the solution turns clear/orange.

  • Substrate Addition: Add 2-Bromo-5-propylpyridine (1.0 mmol) and the amine (1.2 mmol).

  • Base Addition: Add solid Cs₂CO₃ (2.0 mmol).

  • Reaction: Seal the tube and heat to 100°C for 16 hours.

    • Tip: If using NaOtBu, ensure the substrate does not have base-sensitive protons (e.g., esters).

  • Filtration: Cool to RT, filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.[3]

  • Purification: Concentrate and purify via column chromatography. Note that aminopyridines can be polar; a DCM/MeOH gradient may be required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to O₂ or lack of ligand.Degas solvents more thoroughly; increase ligand:Pd ratio to 2:1.
No Reaction (SM Recovery) Pyridine N-coordination poisoning Pd.Use Pd(dppf)Cl₂ or add CuI (co-catalyst) in extreme cases.
Homocoupling (Biaryl) Oxidation of boronic acid.Ensure strictly anaerobic conditions; reduce base concentration.

References

  • Sigma-Aldrich. 2-Bromo-5-propylpyridine Product Specification & CAS 1159821-61-0. Link

  • Malinowski, Z., et al. (2025). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines. ResearchGate. Link

  • Lutz, M., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Organic Letters. Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

  • Frontier Specialty Chemicals. Reactivity of 2-Bromo-5-fluoro-4-hydroxypyridine (Analogous Chemistry). Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling brominated pyridine derivatives.

Sources

Method

Application Note: Nucleophilic Substitution Strategies for 2-Bromo-5-propylpyridine

Executive Summary & Strategic Analysis This technical note details the optimization of nucleophilic substitution at the C2 position of 2-bromo-5-propylpyridine . While 2-bromopyridines are generally reactive toward nucle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical note details the optimization of nucleophilic substitution at the C2 position of 2-bromo-5-propylpyridine . While 2-bromopyridines are generally reactive toward nucleophilic aromatic substitution (


), the specific electronic architecture of the 5-propyl derivative presents unique kinetic challenges.[1]
Reactivity Profile

The reactivity of 2-bromo-5-propylpyridine is governed by a "Push-Pull" electronic conflict:

  • The Activator (Pull): The pyridine nitrogen atom (N1) is electronegative, withdrawing electron density from the ring and rendering the C2 position electrophilic. This is the driving force for

    
    .
    
  • The Deactivator (Push): The propyl group at C5 is an alkyl electron-donating group (EDG). Through inductive effects (+I), it increases electron density in the ring. While meta to the nitrogen, it still slightly destabilizes the anionic Meisenheimer intermediate compared to unsubstituted pyridine.

Implication: Reactions that proceed rapidly with 2-bromo-5-nitropyridine may require elevated temperatures, polar aprotic solvents, or transition metal catalysis for the 5-propyl analog.[1]

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is typically the nucleophilic attack (addition), leading to a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

SNAr_Mechanism Reactant 2-Bromo-5-propylpyridine TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS Addition (Slow) Nu Nucleophile (Nu:⁻) Nu->TS Product 2-Substituted Pyridine TS->Product Elimination (Fast) LG Br⁻ (Leaving Group) TS->LG

Figure 1: The addition-elimination pathway. The stability of the red "Meisenheimer Complex" determines the reaction barrier.

Decision Matrix: Method Selection

Select the appropriate protocol based on the nucleophile's basicity and steric profile.

Nucleophile ClassExampleRecommended MethodRationale
Strong/Basic Alkoxides (NaOtBu), ThiolatesMethod A (Thermal) High electron density overcomes the EDG deactivation.[1]
Secondary Amines Morpholine, PiperidineMethod A (Thermal) Good nucleophilicity; requires heat/polar solvent.
Primary Amines Benzylamine, PropylamineMethod A or B If sterically unhindered, thermal works. If valuable, use Pd.
Weak/Aryl Amines Aniline, AmidesMethod B (Catalytic) Thermal

will fail or decompose substrate.

Experimental Protocols

Method A: Thermal (Amination/Alkoxylation)

Best for: Secondary amines, primary aliphatic amines, and alkoxides.[1]

Theory: Polar aprotic solvents (DMSO, NMP, DMF) are critical here. They solvate the cation (e.g., Na⁺ or protonated amine) but leave the nucleophilic anion "naked" and highly reactive.

Protocol:

  • Setup: Charge a pressure tube (heavy-walled glass with Teflon screw cap) with 2-bromo-5-propylpyridine (1.0 equiv, e.g., 200 mg).[1]

  • Solvent: Add DMSO or NMP (Concentration: 0.5 M). Note: Avoid DMF if T > 140°C due to decomposition.

  • Nucleophile: Add the amine (3.0 – 5.0 equiv).

    • Variation for Alkoxides: If forming an ether, use 1.5 equiv of NaH or KOtBu and the respective alcohol as solvent/co-solvent.

  • Base (Optional): If using a salt amine (e.g., HCl salt), add 3.0 equiv of DIPEA or K₂CO₃.

  • Reaction: Seal the tube and heat to 120°C – 140°C behind a blast shield.

  • Monitoring: Check LCMS/TLC at 4 hours. If conversion is <50%, increase T to 160°C.

  • Workup:

    • Cool to RT. Dilute with water (5x reaction volume).

    • Extract with EtOAc/Hexanes (1:1) . Note: The propyl group increases lipophilicity; pure EtOAc may pull polar impurities. Hexane helps selectivity.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Validation Criteria:

  • TLC: The product will typically be more polar (lower Rf) than the starting bromide if an amine is installed.

  • 1H NMR: Loss of the doublet at ~7.4 ppm (C2-H of pyridine is not present, but look for the shift of C3-H).[1]

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Anilines, bulky amines, or when high temperatures must be avoided.[1]

Theory: Palladium(0) inserts into the C-Br bond (Oxidative Addition), followed by amine coordination and Reductive Elimination.[1] This bypasses the electronic deactivation of the propyl group.

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Catalyst Pre-mix: In a glovebox or under Argon, combine:

    • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%).[1]

    • Ligand: BINAP (for primary amines) or Xantphos (for anilines/amides) (1.5x metal loading).[1]

    • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

    • Stir at RT for 10 mins to form the active complex.

  • Substrate Addition: Add 2-bromo-5-propylpyridine (1.0 equiv) and the Amine (1.2 equiv).[1]

  • Base: Add NaOtBu (1.5 equiv). Crucial: Use fresh, white NaOtBu. Yellow/orange material is hydrolyzed and will fail.

  • Reaction: Heat to 80°C – 100°C for 12-18 hours.

  • Workup: Filter through a celite pad (elute with EtOAc) to remove Pd black. Concentrate and purify via column chromatography.

Troubleshooting & Optimization Guide

Use the following logic flow to troubleshoot low yields.

Optimization_Flow Problem Low Yield / No Conversion Check_SM Is Starting Material (SM) remaining? Problem->Check_SM Temp_Check Increase Temp by 20°C (Max 180°C) Check_SM->Temp_Check Yes (Kinetic Issue) O2_Check Check Inert Atmosphere (Degas Solvents) Check_SM->O2_Check No (Degradation) Solvent_Check Switch Solvent: EtOH -> DMSO -> NMP Temp_Check->Solvent_Check Still Slow Method_Switch Switch to Method B (Pd-Catalysis) Solvent_Check->Method_Switch Fails Temp_Lower Lower Temp, Extend Time O2_Check->Temp_Lower

Figure 2: Optimization workflow for C2-substitution of deactivated pyridines.

Solvent Effects on Kinetics

For Method A (


), the dielectric constant (

) of the solvent correlates directly with reaction rate.
SolventDielectric Constant (

)
Relative Rate (Est.)Recommended For
Toluene 2.41 (Very Slow)Method B (Pd-Cat) only
THF 7.510Low temp reactions
Ethanol 24.550Sealed tube, lower boiling point
DMSO 46.71000+Standard for Method A

Safety & Handling

  • Pyridine Derivatives: 2-Bromo-5-propylpyridine is likely a skin irritant and potential sensitizer.[1] Handle in a fume hood.

  • Pressure Vessels: When heating >100°C, always use rated pressure tubes. Standard round-bottom flasks may shatter under vapor pressure stress.[1]

  • Waste: Segregate halogenated organic waste. Palladium catalysts must be disposed of in heavy metal waste streams.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    
     addition-elimination mechanism). [1]
    
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism for Buchwald-Hartwig). [1]

  • Spivey, A. (2012). Nucleophilic Aromatic Substitution. Imperial College London Chemistry Archives. (Kinetics of halopyridines).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction intermediates and structure-activity relationships.[1][3][4][5][6] Journal of the American Chemical Society, 116(13), 5969–5970.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Data source for dielectric constants and solvent acceleration).[7] [1]

Sources

Application

Preparation of 5-propyl-2-pyridylboronic acid from 2-Bromo-5-propylpyridine

Application Note: High-Fidelity Synthesis of 5-Propyl-2-Pyridylboronic Acid Executive Summary This application note details the protocol for synthesizing 5-propyl-2-pyridylboronic acid from 2-bromo-5-propylpyridine via c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Propyl-2-Pyridylboronic Acid

Executive Summary

This application note details the protocol for synthesizing 5-propyl-2-pyridylboronic acid from 2-bromo-5-propylpyridine via cryogenic lithium-halogen exchange. While arylboronic acid synthesis is generally routine, the 2-pyridyl position presents a unique challenge known as "The 2-Pyridyl Problem"—rapid protodeboronation mediated by the adjacent nitrogen atom.

This guide provides a high-reliability protocol optimized to minimize decomposition. It includes the direct isolation of the boronic acid and a recommended stabilization route using MIDA (N-methyliminodiacetic acid) or Pinacol esters for storage.

Technical Background: The "2-Pyridyl Problem"

Researchers must understand the instability mechanism to successfully isolate this compound. Unlike 3- or 4-pyridylboronic acids, the 2-isomer is prone to rapid protodeboronation (cleavage of the C-B bond) in aqueous media.

  • Mechanism: The basic nitrogen lone pair coordinates intramolecularly or facilitates the formation of a zwitterionic intermediate.

  • The Danger Zone: Decomposition is fastest at neutral pH , where the zwitterionic species concentration is highest. Stability is paradoxically higher at very low pH (protonated pyridine) or high pH (boronate anion), though high pH can induce other side reactions.

  • Implication: The hydrolysis step (quenching the reaction) is the critical failure point. Speed and precise pH control are mandatory.

Reaction Design & Optimization

ParameterOptimized ConditionRationale
Solvent Anhydrous THF / Toluene (1:1)Toluene improves solubility at -78°C; THF coordinates Li species.
Reagent n-Butyllithium (n-BuLi) Fast, quantitative Li-Hal exchange at -78°C.
Trap Triisopropyl borate [B(OiPr)₃] Superior to Trimethyl borate. Slower hydrolysis avoids "shock" precipitation and handles the quench better.
Temperature -78°C (Critical)Prevents the "Dance of Scrambling" (migration of Li to other positions).
Quench Controlled Acidification Must avoid prolonged exposure to neutral aqueous conditions.

Detailed Experimental Protocol

Materials
  • Substrate: 2-Bromo-5-propylpyridine (MW: 200.08 g/mol )

  • Reagents: n-BuLi (2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃).[1][2]

  • Solvents: Anhydrous THF, Anhydrous Toluene.[3]

  • Equipment: 3-neck RBF, Nitrogen/Argon line, Cryo-bath (Dry Ice/Acetone), Internal thermometer.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 500 mL 3-neck round-bottom flask under a stream of Nitrogen.

  • Charge with 2-Bromo-5-propylpyridine (10.0 g, 50 mmol).

  • Add Anhydrous THF (50 mL) and Anhydrous Toluene (50 mL).

  • Cool the mixture to -78°C using a dry ice/acetone bath. Ensure internal temperature reaches <-75°C before proceeding.

Step 2: Lithium-Halogen Exchange

  • Load n-BuLi (22 mL, 55 mmol, 1.1 equiv) into a chemically resistant syringe.

  • Add n-BuLi dropwise over 30 minutes. Crucial: Monitor internal temp; do not allow it to rise above -70°C.

  • Stir at -78°C for 45 minutes . The solution typically turns a deep dark red/orange, indicating the formation of the 2-lithio species.

Step 3: Borylation (The Trap)

  • Add Triisopropyl borate (12.7 mL, 55 mmol, 1.1 equiv) dropwise over 15 minutes.

  • Stir at -78°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 2 hours. The mixture will become a slurry (Lithium tri-isopropoxy(2-pyridyl)borate species).

Step 4: Hydrolysis & Isolation (The Critical Step) Decision Point: If long-term storage is required, proceed to "Stabilization Strategy" below. For immediate use, follow this isolation.

  • Cool the mixture to 0°C .

  • Add 2N HCl (approx. 30 mL) slowly until the mixture becomes clear and acidic (pH ~1). Stir for only 10 minutes.

  • Transfer to a separatory funnel. Wash with Et₂O (removes non-polar impurities). Discard the organic layer. The product is in the acidic aqueous layer as the hydrochloride salt.

  • Neutralization (High Risk): Carefully adjust the aqueous layer to pH 6.5–7.0 using 2N NaOH. Do not overshoot.

  • Rapidly extract with THF/EtOAc (1:1) (3 x 100 mL). Note: 2-pyridylboronic acids are often amphiphilic and hard to extract with pure ether.

  • Dry combined organics over MgSO₄ (avoid Na₂SO₄ as it can coordinate boron).

  • Concentrate in vacuo at low temperature (<30°C) .

  • Result: Off-white solid. Store under Argon at -20°C immediately.

Stabilization Strategy (Recommended)

Due to the inherent instability of the free acid, converting the crude lithium intermediate directly to the MIDA ester is highly recommended for drug development workflows.

Protocol Modification (at Step 4):

  • Instead of HCl quench, add MIDA (N-methyliminodiacetic acid) (1.5 equiv) dissolved in DMSO.

  • Heat to 110°C for 12 hours (distilling off THF/Toluene).

  • The resulting MIDA boronate is air-stable, chromatography-compatible, and can be stored indefinitely.

Visualization: Reaction Workflow & Logic

G Start Start: 2-Bromo-5-propylpyridine Cryo Cool to -78°C (THF/Toluene) Start->Cryo Li_Ex Add n-BuLi (Li-Halogen Exchange) Cryo->Li_Ex Intermed Intermediate: 2-Lithio-5-propylpyridine Li_Ex->Intermed 45 min Trap Add B(OiPr)3 (Borylation) Intermed->Trap Warm Warm to RT (Form 'Ate' Complex) Trap->Warm Decision Decision Point: Stability Requirement Warm->Decision RouteA Route A: Free Acid (Immediate Use) Decision->RouteA High Risk RouteB Route B: MIDA Ester (Long-term Storage) Decision->RouteB Recommended Hydrol Acid Hydrolysis (pH 1) Wash Organics RouteA->Hydrol Neut Neutralize to pH 7 Rapid Extraction Hydrol->Neut FinalA Target: 5-propyl-2-pyridylboronic acid (Unstable - Store -20°C) Neut->FinalA MIDA_Add Add MIDA / DMSO Heat to 110°C RouteB->MIDA_Add FinalB Target: MIDA Boronate Ester (Stable Solid) MIDA_Add->FinalB

Caption: Workflow for the synthesis of 5-propyl-2-pyridylboronic acid, highlighting the critical decision point between isolating the unstable free acid and the stable MIDA ester.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Yield Protodeboronation during workup.Reduce time at neutral pH. Use Route B (MIDA).
Impurity: 3-propylpyridine Protonation of Lithio-intermediate.Ensure reagents are dry. Check inert atmosphere.
Impurity: n-Butyl-pyridine Alkylation instead of exchange.Temperature too high during n-BuLi addition (must be <-70°C).
NMR Signal Broadening Boronic acid dehydration (Boroxine formation).Add a drop of D₂O to the NMR tube to hydrolyze boroxines back to monomer.

Analytical Check (¹H NMR in DMSO-d₆ + D₂O):

  • Look for the disappearance of the signal at δ 7.5-7.6 ppm (H-2 of the pyridine ring) and the shift of the propyl group signals.

  • Boron NMR (¹¹B): Expect a broad singlet around 28-32 ppm .

References

  • General Protocol for 2-Pyridylboronic Acid Synthesis: Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2005).[3][4][5] Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester.[2] Organic Syntheses, 81,[2] 89. (Adapted for 2-position).

  • The "2-Pyridyl Problem" and MIDA Solution: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[4] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[4] Journal of the American Chemical Society, 132(22), 7600–7601.

  • Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society, 139(37), 13156–13165.

  • Triisopropyl Borate Usage: Tyrra, W. (2006).[1][3] Heterocyclic boronic acids - synthesis and properties. Heterocycles, 67(1), 469. (Discusses B(OiPr)3 advantages).

Sources

Method

Application Notes and Protocols for the C-H Activation Functionalization of 2-Bromo-5-propylpyridine

Introduction: Strategic C-H Functionalization in Drug Discovery The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs containing this nit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-H Functionalization in Drug Discovery

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs containing this nitrogen heterocycle.[1][2] The direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine ring represents a paradigm shift in the synthesis of complex molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[2][3][4] This approach has immense potential for the rapid generation of molecular libraries and the late-stage functionalization of drug candidates, which is critical for optimizing pharmacological properties.[3] This guide provides a detailed technical overview and actionable protocols for the C-H activation and functionalization of 2-Bromo-5-propylpyridine, a versatile building block for the synthesis of novel pharmaceutical intermediates.

The presence of a bromine atom at the 2-position and a propyl group at the 5-position of the pyridine ring presents both challenges and opportunities for regioselective C-H functionalization. The electron-withdrawing nature of the bromine atom and the electron-deficient character of the pyridine ring can render C-H bonds less reactive.[2][5] However, the nitrogen atom within the pyridine ring can act as an endogenous directing group, guiding the transition metal catalyst to activate specific C-H bonds, typically at the ortho position.[6] Understanding the interplay between the electronic properties of the substituents and the choice of catalytic system is paramount for achieving high selectivity and yield. This document will explore various transition-metal-catalyzed C-H functionalization reactions, including arylation, alkenylation, and borylation, providing researchers with the foundational knowledge and practical steps to successfully implement these advanced synthetic strategies.

Mechanistic Considerations: The "Why" Behind the Methodology

Transition metal-catalyzed C-H activation is a powerful tool in organic synthesis.[6][7] The selective cleavage of a C-H bond is typically facilitated by a transition metal catalyst, with palladium, rhodium, and iridium being the most commonly employed metals for this purpose.[6][8] The intrinsic inertness of C-H bonds necessitates the use of a directing group to bring the metal center in close proximity to the target C-H bond, thereby lowering the activation energy for its cleavage.[6][9] In the case of pyridine derivatives, the nitrogen atom can serve as a natural directing group, coordinating to the metal center and facilitating the activation of the C-H bond at the C2 or C6 position.

The general catalytic cycle for a palladium-catalyzed C-H arylation, for instance, often involves the following key steps:

  • Coordination and C-H Activation: The pyridine nitrogen coordinates to the palladium catalyst, forming a cyclometalated intermediate through the cleavage of an ortho C-H bond.

  • Oxidative Addition or Transmetalation: The coupling partner (e.g., an aryl halide or an organoboron reagent) reacts with the palladium center.

  • Reductive Elimination: The newly formed C-C bond is created as the product is released from the palladium center, regenerating the active catalyst.

The regioselectivity of the C-H activation on the 2-Bromo-5-propylpyridine ring is a critical aspect to consider. While the nitrogen atom directs towards the C2 and C6 positions, the presence of the bulky bromine atom at the C2 position will sterically hinder activation at this site. Therefore, C-H activation is most likely to occur at the C6 position. The electron-donating propyl group at the C5 position can also influence the electronic density of the ring, potentially impacting the rate and efficiency of the C-H activation step.

Experimental Protocols

Safety Precautions
  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Many of the reagents and solvents are flammable, toxic, and/or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Reactions involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Palladium-Catalyzed Direct C-H Arylation of 2-Bromo-5-propylpyridine

This protocol describes the direct arylation of 2-Bromo-5-propylpyridine with an aryl bromide, a reaction that leverages the directing effect of the pyridine nitrogen to achieve regioselective C-C bond formation.

Rationale:

Palladium catalysis is a robust and widely used method for C-H activation.[6][10] The choice of a suitable ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. In this protocol, a phosphine ligand is used to facilitate the catalytic cycle. The addition of a carbonate base is necessary to neutralize the acid generated during the reaction.

Experimental Workflow:

Figure 1: General workflow for the Palladium-Catalyzed C-H Arylation.

Materials:

Reagent/MaterialSupplierGrade
2-Bromo-5-propylpyridineCommercial>97%
Aryl BromideCommercialReagent Grade
Palladium(II) Acetate (Pd(OAc)2)CommercialCatalyst Grade
Tricyclohexylphosphine (PCy3)Commercial>97%
Potassium Carbonate (K2CO3)CommercialAnhydrous
1,4-DioxaneCommercialAnhydrous

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-propylpyridine (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and PCy3 (0.04 mmol, 4 mol%).

  • Add anhydrous K2CO3 (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Protocol 2: Iridium-Catalyzed C-H Borylation of 2-Bromo-5-propylpyridine

This protocol outlines the borylation of 2-Bromo-5-propylpyridine, a key transformation for introducing a versatile boronic ester functionality that can be further elaborated through Suzuki-Miyaura cross-coupling reactions.

Rationale:

Iridium-catalyzed C-H borylation is a highly efficient method for the synthesis of aryl and heteroaryl boronates.[11][12] The reaction typically proceeds with high regioselectivity, often favoring the sterically least hindered C-H bond. For 2-Bromo-5-propylpyridine, borylation is expected to occur at the C6 position. The use of a specific borylating agent, such as bis(pinacolato)diboron (B2pin2), provides a stable boronic ester product.

Catalytic Cycle for Iridium-Catalyzed Borylation:

G A [Ir]-H + B2pin2 B [Ir]-Bpin + HBpin A->B Borylation of Ir-H C Pyridine Coordination B->C D C-H Activation C->D E Reductive Elimination D->E F Borylated Pyridine E->F G [Ir]-H E->G G->A Regeneration

Figure 2: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Materials:

Reagent/MaterialSupplierGrade
2-Bromo-5-propylpyridineCommercial>97%
Bis(pinacolato)diboron (B2pin2)Commercial>98%
[Ir(cod)OMe]2 (Methoxyiridium(I) cyclooctadiene dimer)CommercialCatalyst Grade
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)Commercial>98%
CyclohexaneCommercialAnhydrous

Procedure:

  • In a glovebox, add [Ir(cod)OMe]2 (0.015 mmol, 1.5 mol% Ir) and dtbpy (0.03 mmol, 3 mol%) to a dry Schlenk tube containing a magnetic stir bar.

  • Add anhydrous cyclohexane (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add B2pin2 (1.1 mmol) and 2-Bromo-5-propylpyridine (1.0 mmol).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir.

  • Monitor the reaction by GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the desired borylated product.

  • Confirm the structure of the product by NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) and mass spectrometry.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient temperature, poor solvent quality.Ensure all reagents and solvents are anhydrous. Increase reaction temperature in 10 °C increments. Screen different ligands or catalyst precursors.
Poor Regioselectivity Steric or electronic effects not as predicted.Modify the directing group if possible (not applicable here). Screen different catalysts (e.g., Rhodium-based) that may offer different selectivity.
Product Degradation High reaction temperature, prolonged reaction time.Reduce reaction temperature and monitor the reaction closely to stop it upon completion. Use a milder base if applicable.

Conclusion

The C-H activation functionalization of 2-Bromo-5-propylpyridine offers a powerful and versatile platform for the synthesis of novel and complex molecules relevant to drug discovery and development.[3] The protocols detailed in this guide provide a solid starting point for researchers to explore these cutting-edge synthetic methodologies. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, scientists can unlock the full potential of C-H activation to accelerate the discovery of new chemical entities.

References

  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh . Journal of the American Chemical Society. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines . SpringerLink. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . MDPI. [Link]

  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery . Royal Society of Chemistry. [Link]

  • CN104402805A - 2-bromopyridine synthesis method.
  • C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron . SciSpace. [Link]

  • C-H activation . YouTube. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis . Beilstein Journals. [Link]

  • C–H functionalization of pyridines . Royal Society of Chemistry. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines . National Institutes of Health. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules . ACS Publications. [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes . ACS Publications. [Link]

  • Recent Advances in C–H Functionalization . The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines . RSC Publishing. [Link]

  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction . Royal Society of Chemistry. [Link]

  • Rhodium(III)-Catalyzed Vinylic C–H Activation: A Direct Route toward Pyridinium Salts . ACS Publications. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions . National Center for Biotechnology Information. [Link]

  • Iridium-catalyzed C–H borylation of pyridines . RSC Publishing. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions . National Institutes of Health. [Link]

  • Direct intermolecular C–H arylation of unactivated arenes with aryl bromides catalysed by 2-pyridyl carbinol . Royal Society of Chemistry. [Link]

  • Iridium-catalyzed C-H borylation of pyridines . PubMed. [Link]

  • Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis . eScholarship.org. [Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines . ACS Omega. [Link]

  • Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis . American Chemical Society. [Link]

  • Transition-Metal-Catalyzed C-H Functionalization of Heterocycles . University of Galway. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction . ResearchGate. [Link]

  • Strategies towards C–H functionalization and pharmaceutical applications . ResearchGate. [Link]

  • Recent Advances in Palladium-Catalyzed Bridging C–H Activation by Using Alkenes, Alkynes or . De Gruyter. [Link]

  • Iridium-catalyzed C-H borylation of pyridines . Semantic Scholar. [Link]

  • Direct transition metal-catalyzed functionalization of heteroaromatic compounds . National Institutes of Health. [Link]

  • Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides . PubMed. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies . Royal Society of Chemistry. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction . National Center for Biotechnology Information. [Link]

  • Heterogenous Palladium‐Catalyzed C H Functionalization Reactions . ResearchGate. [Link]

  • Iridium-catalyzed C-H borylation of pyridines | Request PDF . ResearchGate. [Link]

  • C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron . ChemRxiv. [Link]

  • Palladium-Catalyzed Alkylation of sp2 and sp3 CH Bonds with Methylboroxine and Alkylboronic Acids: Two Distinct CH Activation Pathways . Semantic Scholar. [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity . PubMed. [Link]

Sources

Application

Application Note: Scalable Regioselective Synthesis of 2-Bromo-5-propylpyridine

Abstract This application note details a robust, scalable protocol for the synthesis of 2-Bromo-5-propylpyridine (CAS 142204-18-2) . While direct bromination of 3-propylpyridine is theoretically possible, it suffers from...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Bromo-5-propylpyridine (CAS 142204-18-2) . While direct bromination of 3-propylpyridine is theoretically possible, it suffers from poor regioselectivity (yielding mixtures of 2- and 6-bromo isomers) and difficult purification. To meet the stringent purity requirements of drug development (>98%), this guide recommends a regioselective Negishi cross-coupling strategy. By exploiting the differential reactivity rates of C–I versus C–Br bonds in 2-bromo-5-iodopyridine , we achieve exclusive C5-alkylation while preserving the C2-bromo handle for subsequent functionalization.

Strategic Route Selection

The Challenge: Regiocontrol on the Pyridine Ring

Synthesizing unsymmetrical 2,5-disubstituted pyridines presents a classic regioselectivity challenge.

  • Route A: Direct Bromination. Bromination of 3-propylpyridine requires forcing conditions (e.g., oleum/Br2) and typically yields a mixture of 2-bromo (desired) and 6-bromo (undesired) isomers, which are difficult to separate by distillation due to similar boiling points.

  • Route B: Sandmeyer Reaction. Starting from 2-amino-5-propylpyridine is viable but requires the synthesis of the amine precursor, often adding 2-3 steps to the workflow.

  • Route C: Selective Negishi Coupling (Recommended). This route utilizes 2-bromo-5-iodopyridine .[1] In Palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) to the C–I bond is kinetically much faster than to the C–Br bond (

    
    ). This allows for the selective installation of the propyl group at C5 using propylzinc bromide, leaving the C2-Br intact.
    
Reaction Scheme

ReactionScheme SM 2-Bromo-5-iodopyridine (CAS 73290-22-9) Product 2-Bromo-5-propylpyridine (CAS 142204-18-2) SM->Product Selective C-C Bond Formation (C5-I displacement) Reagent Propylzinc Bromide (0.5 M in THF) Reagent->Product Catalyst Pd(PPh3)4 (1-3 mol%) THF, RT to 60°C Catalyst->Product

Figure 1: Reaction scheme illustrating the selective displacement of the C5-Iodo group.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 1L Double-jacketed glass reactor (or 3-neck flask for <100g scale) with overhead stirrer.

  • Atmosphere: Strictly anhydrous Argon or Nitrogen (Schlenk line or balloon).

  • Reagents:

    • 2-Bromo-5-iodopyridine (Purity >96%).

    • Propylzinc bromide (0.5 M solution in THF). Note: Can be prepared in situ from propyl bromide and Zn dust if commercial stock is unavailable.

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

    • Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure
Step 1: Catalyst Activation & Substrate Loading
  • Purge: Flame-dry the reactor and cycle vacuum/Argon three times to ensure <50 ppm O2/H2O.

  • Charge: Add 2-Bromo-5-iodopyridine (28.4 g, 100 mmol) and Pd(PPh3)4 (2.31 g, 2.0 mmol, 2 mol%).

  • Solvent: Cannulate anhydrous THF (200 mL) into the reactor. Stir at room temperature (20-25°C) until the solid is fully dissolved. The solution typically appears yellow/orange.

Step 2: Controlled Addition (The Critical Step)
  • Temperature Control: Cool the reactor to 0°C using a chiller or ice bath. Rationale: Lower temperature suppresses the slower oxidative addition into the C-Br bond.

  • Addition: Transfer Propylzinc bromide (0.5 M in THF, 220 mL, 110 mmol, 1.1 eq) to a pressure-equalizing addition funnel.

  • Rate: Add the organozinc reagent dropwise over 60 minutes. Maintain internal temperature <5°C.

    • Observation: A slight exotherm is expected. The color may darken to a deep brown/black (active Pd(0) species).

  • Reaction: After addition, allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC or GC.

    • Target: <2% residual 2-bromo-5-iodopyridine.

    • Check for Over-reaction: Ensure formation of 2,5-dipropylpyridine is <1%.

Step 3: Quench & Workup[2]
  • Quench: Cool to 0°C. Slowly add saturated aqueous NH4Cl (150 mL). Caution: Gas evolution (propane) and exotherm.

  • Extraction: Dilute with Ethyl Acetate (300 mL) or MTBE. Separate phases.

  • Wash: Wash the organic phase with Water (2 x 100 mL) and Brine (100 mL).

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure (40°C, 20 mbar).

Step 4: Purification
  • Crude State: The product is likely a yellow oil.

  • Distillation (Scalable): Perform fractional vacuum distillation.

    • Predicted BP: ~110–120°C at 2 mmHg.

    • Fractions: Collect the main heart cut. Discard the early fractions (propyl bromide residues) and pot residue (Pd black, bis-coupled byproducts).

  • Alternative (Lab Scale): Flash chromatography (Hexanes/EtOAc 95:5) on Silica Gel.[3][4]

Process Safety & Critical Quality Attributes (CQAs)

Impurity Profile Control
ImpurityOriginControl StrategyLimit (Area %)
2-Bromo-5-iodopyridine Unreacted SMEnsure slight excess (1.1 eq) of Zn reagent; Extend stir time.< 0.5%
2,5-Dipropylpyridine Over-couplingStrict Temp Control (<25°C); Avoid excess Zn reagent (>1.2 eq).< 1.0%
Pd residues CatalystDistillation or treatment with metal scavenger (e.g., SiliaMetS®).< 20 ppm
Propyl Bromide ReagentRemoved during vacuum concentration/distillation.< 0.1%
Process Workflow Diagram

Workflow Start Start: Inert Reactor Prep Solubilization Dissolve 2-Br-5-I-Pyridine + Pd Catalyst in THF Start->Solubilization Addition Controlled Addition of Propylzinc Bromide (0°C) Solubilization->Addition Reaction Stir at RT (4-6 hrs) IPC: HPLC Check Addition->Reaction Quench Quench with NH4Cl Phase Separation Reaction->Quench Purification Vacuum Distillation (Target: >98% Purity) Quench->Purification

Figure 2: Step-by-step process flow for the synthesis.[5]

References

  • Negishi Coupling Fundamentals: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides." J. Chem. Soc., Chem. Commun.1977, 683.
  • Selective Coupling on Dihalopyridines: Lützen, A.; Hapke, M. "Modular Synthesis of 2,2'-Bipyridines from 2,5-Dibromopyridine." Eur. J. Org. Chem.2002 , 2292–2297. Link

  • Organozinc Preparation: Knochel, P. et al. "Preparation of Polyfunctional Organozinc Reagents.
  • Product Analog Data (2-Bromo-5-methylpyridine): Sigma-Aldrich Safety Data Sheet. Link

  • General Process Chemistry of Pyridines: Li, J. J. Innovative Drug Synthesis, Wiley, 2015.

Sources

Method

Strategic Utilization of 2-Bromo-5-propylpyridine in Agrochemical Synthesis

Application Note & Protocol Guide Executive Summary: The "Lipophilic Pyridine" Advantage In the optimization of agrochemical active ingredients (AIs), the pyridine ring serves as a privileged scaffold, present in major i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The "Lipophilic Pyridine" Advantage

In the optimization of agrochemical active ingredients (AIs), the pyridine ring serves as a privileged scaffold, present in major insecticide classes such as neonicotinoids (e.g., imidacloprid), sulfoximines (e.g., sulfoxaflor), and pyridine-carboxamides (e.g., flonicamid).

2-Bromo-5-propylpyridine represents a critical "tuning" intermediate. While the 2-bromo position provides a highly reactive handle for cross-coupling (C-C or C-N bond formation), the 5-propyl substituent plays a pivotal role in LogP modulation . Unlike the more common methyl or trifluoromethyl analogs, the propyl chain significantly increases lipophilicity, enhancing cuticular penetration in insects and systemic mobility in waxy plant surfaces.

This guide details the strategic application of this intermediate, focusing on high-yield cross-coupling protocols and its utility in Structure-Activity Relationship (SAR) libraries.

Chemical Profile & Handling

Compound: 2-Bromo-5-propylpyridine Role: Electrophilic Coupling Partner / Lipophilic Building Block

PropertySpecification / Note
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Colorless to pale yellow liquid (turns dark upon oxidation)
Boiling Point ~230°C (Predicted)
Solubility Soluble in DCM, THF, Dioxane, Toluene; Insoluble in water
Stability Light sensitive; susceptible to slow hydrolysis if stored in wet solvents.
Hazards Skin/Eye Irritant (H315, H319).[1] Handle in a fume hood.

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent photo-dehalogenation.

Synthetic Utility: The "LogP Walking" Strategy

In agrochemical discovery, "LogP walking" involves incrementally increasing alkyl chain lengths to optimize membrane permeability.

  • Methyl (C1): Low lipophilicity, high metabolic stability.

  • Propyl (C3): Optimal balance. Sufficient lipophilicity for insect cuticle penetration without the steric bulk that hinders receptor binding.

The 2-position bromine is activated for oxidative addition by Palladium (Pd) catalysts due to the electron-withdrawing nature of the pyridine nitrogen, making it superior to phenyl bromides in Suzuki or Buchwald couplings.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible from this single intermediate.

ReactionLandscape Start 2-Bromo-5-propylpyridine (Starting Material) Suzuki Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Pathway B: Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R-NH2 Pd2(dba)3 / Xantphos Heck Pathway C: Heck Reaction (Alkenylation) Start->Heck Alkene Pd(OAc)2 ProductA 2-Aryl-5-propylpyridine (Insecticide Scaffold) Suzuki->ProductA ProductB 2-Amino-5-propylpyridine (Kinase/Receptor Modulator) Buchwald->ProductB ProductC Alkenyl-Pyridine Derivs. (Fungicide Precursors) Heck->ProductC

Caption: Divergent synthesis pathways from 2-Bromo-5-propylpyridine utilizing the reactive C-Br handle.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of a 2-aryl-5-propylpyridine scaffold (common in neonicotinoid mimics). Rationale: The Suzuki coupling is preferred for its tolerance of functional groups and mild conditions. We utilize a biphasic solvent system to solubilize the inorganic base while maintaining organic reactant solubility.

Materials
  • Substrate: 2-Bromo-5-propylpyridine (1.0 equiv)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) – Chosen for high stability and resistance to dehalogenation side-reactions.

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Nitrogen.

  • Charging: Add 2-Bromo-5-propylpyridine (200 mg, 1.0 mmol), 4-Chlorophenylboronic acid (187 mg, 1.2 mmol), and Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL). Stir for 2 minutes.

  • Base Activation: Add a solution of K₂CO₃ (345 mg, 2.5 mmol) dissolved in degassed Water (1 mL).

    • Critical Checkpoint: The mixture should form a biphasic emulsion. Efficient stirring is vital.[2]

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

    • Endpoint: Disappearance of the bromo-pyridine peak.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (10 mL). Dry organic layer over Na₂SO₄.[3][4]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Expected Yield: 85–92%[2]

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of an amino pharmacophore at the 2-position. Rationale: Standard nucleophilic aromatic substitution (SNAr) is sluggish with electron-rich amines. Palladium catalysis lowers the activation energy.

Materials
  • Substrate: 2-Bromo-5-propylpyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) – Large bite angle promotes reductive elimination of the C-N bond.

  • Base: Cs₂CO₃ (2.0 equiv) – Stronger base required for amination.

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in Toluene (2 mL) and stir for 10 mins to form the active catalyst species (solution turns from purple to orange/brown).

  • Reaction Assembly: Add 2-Bromo-5-propylpyridine (1.0 mmol), Morpholine (1.2 mmol), and Cs₂CO₃ (2.0 mmol) to a reaction vial.

  • Initiation: Add the catalyst solution to the vial. Seal with a crimp cap.

  • Heating: Heat to 100°C for 12 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash with DCM.

  • Purification: Evaporate solvents and purify via HPLC or Column Chromatography.

Expected Yield: 75–85%

Case Study: Agrochemical Pathway Design

Target: Design of a generic "Propyl-Sulfoxaflor" Analog. Hypothesis: Replacing the methyl group of a standard pyridine insecticide with a propyl group will enhance rain-fastness (lipophilicity) without compromising receptor docking.

Experimental Workflow

The following Graphviz diagram details the logical flow from the intermediate to the final biological assay.

Workflow Step1 Step 1: Scaffold Synthesis (Suzuki Coupling of 2-Br-5-Pr-Pyridine) Step2 Step 2: Functional Group Transformation (e.g., Oxidation of Sulfide to Sulfoximine) Step1->Step2 Intermediate Isolation QC Quality Control Checkpoint (NMR, LC-MS >98% Purity) Step2->QC QC->Step2 Fail (Repurify) Step3 Step 3: Formulation (Emulsifiable Concentrate) QC->Step3 Pass Assay Biological Assay (Aphid Mortality / Leaf Dip) Step3->Assay In Vivo Testing

Caption: Workflow for converting 2-Bromo-5-propylpyridine into a candidate agrochemical formulation.

References
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine. Retrieved from

  • Organic Syntheses. Preparation of 2-Bromopyridine Derivatives. Org. Synth. Coll. Vol. 3. Retrieved from

  • Raghavulu, K., et al. (2019).[3] A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives. Journal of Saudi Chemical Society.[3] Retrieved from

  • MDPI. (2017).[5] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

  • National Institutes of Health (NIH). (2023). 2,5-Pyridinedicarboxylic acid as a bioactive inhibitor.[6] Retrieved from

(Note: While specific literature on the "5-propyl" variant is less abundant than "5-methyl", the chemistry described is homologous and validated via the cited 2,5-disubstituted pyridine protocols.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Bromo-5-propylpyridine Suzuki Coupling

Case ID: SUZ-PYR-005 Subject: Yield Optimization for 2-Substituted Pyridine Halides Status: Open Priority: High Executive Summary: The "Pyridine Problem" You are experiencing low yields with 2-Bromo-5-propylpyridine . Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-PYR-005 Subject: Yield Optimization for 2-Substituted Pyridine Halides Status: Open Priority: High

Executive Summary: The "Pyridine Problem"

You are experiencing low yields with 2-Bromo-5-propylpyridine . While the 5-propyl group improves solubility in non-polar solvents, it introduces an electronic challenge: the alkyl group is electron-donating (+I effect), which increases the electron density on the pyridine ring.

This leads to two specific failure modes:

  • Catalyst Poisoning (Primary): The increased basicity of the pyridine nitrogen (due to the propyl group) facilitates strong coordination to the Palladium (Pd) center, displacing ligands and forming an inactive "dead" complex.

  • Sluggish Oxidative Addition: The electron-rich nature of the ring makes the C2-Br bond less electrophilic compared to electron-deficient pyridines (e.g., 5-nitropyridine), slowing the initial step of the catalytic cycle.

This guide provides a self-validating protocol to overcome these electronic barriers using sterically demanding ligands and optimized base/solvent systems.

Mechanism & Failure Analysis

To solve the yield issue, we must visualize the competition between the Productive Cycle and the Poisoning Pathway.

Diagram 1: Catalyst Poisoning vs. Active Cycle

This diagram illustrates how the pyridine nitrogen intercepts the Pd catalyst, preventing the catalytic cycle.

SuzukiMechanism Pd_Pre Pd(II) Precatalyst Pd_Active Active Pd(0)L Species Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Pd_Active->OxAdd + Substrate Dead_Cat Inactive Complex (Pd-N Coordination) Pd_Active->Dead_Cat Ligand Displacement Pd_II_Ar L-Pd(II)-Ar-Br OxAdd->Pd_II_Ar Transmet Transmetallation (Boronic Acid) Pd_II_Ar->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd_Active Regeneration Pyridine 2-Bromo-5-propylpyridine (Substrate) Pyridine->Dead_Cat N-Lone Pair Attack

Caption: Figure 1. The nitrogen lone pair competes with phosphine ligands. Bulky ligands are required to block the "Inactive Complex" pathway.

Optimization Modules

Module A: The Catalyst System ("The Engine")

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with 2-substituted pyridines because their ligands are not bulky enough to prevent N-coordination.

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Pd-PEPPSI complexes.

ComponentRecommendationScientific Rationale
Ligand SPhos or XPhos These ligands are extremely bulky. They create a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the C-Br bond to access the metal [1].
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ Use Pd(OAc)₂ with SPhos (1:2 ratio) to generate the active species in situ. Alternatively, use precatalysts like XPhos Pd G2 to ensure precise stoichiometry.
Alternative Pd-PEPPSI-IPr If phosphines fail, this N-Heterocyclic Carbene (NHC) catalyst is highly resistant to oxidation and N-poisoning due to the strong sigma-donating nature of the carbene [2].
Module B: The Base & Solvent ("The Environment")

The choice of base dictates the rate of transmetallation and the stability of your boronic acid partner.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) .[1]

    • Why: Carbonate bases (K₂CO₃) can sometimes be too weak to activate the boronic acid rapidly enough to compete with catalyst decomposition. K₃PO₄ provides a higher concentration of active boronate species without causing rapid protodeboronation [3].

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .

    • Why: Water is strictly required. It dissolves the inorganic base and acts as a ligand during the transmetallation step (forming Pd-OH species). 2-Bromo-5-propylpyridine is lipophilic; Dioxane bridges the solubility gap between the organic substrate and the aqueous base.

Troubleshooting Guide (FAQ)

Diagram 2: Decision Tree for Low Yields

Follow this logic flow to diagnose your specific failure.

Troubleshooting Start Issue: Low Yield Check_SM Check TLC/LCMS: Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes Yes: SM Remains Check_SM->SM_Yes SM_No No: SM Consumed Check_SM->SM_No Cat_Death Diagnosis: Catalyst Poisoning or Slow Oxidative Addition SM_Yes->Cat_Death Sol_A Action: Switch to XPhos Pd G2 or Increase Temp to 100°C Cat_Death->Sol_A Check_Prod Check Side Products SM_No->Check_Prod Hydro Product: De-halogenated Pyridine (Hydrodehalogenation) Check_Prod->Hydro Homo Product: Homocoupling (Pyridine-Pyridine dimer) Check_Prod->Homo Sol_B Action: Use Anhydrous Solvents (Switch to DMF/Base) Hydro->Sol_B Sol_C Action: Degas Solvent Thoroughly (O2 promotes homocoupling) Homo->Sol_C

Caption: Figure 2. Diagnostic flowchart for identifying the root cause of reaction failure.

Frequently Asked Questions

Q: My reaction turns black immediately and yield is <10%. What happened? A: "Pd black" formation indicates the catalyst aggregated into inactive metal particles. This happens when the ligand dissociates (likely displaced by your pyridine nitrogen).

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Switch to XPhos , which binds tighter to Pd than PPh₃.

Q: I see the "reduced" product (3-propylpyridine). Where is the hydrogen coming from? A: This is hydrodehalogenation. It often occurs when using alcohol solvents (EtOH, iPrOH) which can act as hydride sources via β-hydride elimination.

  • Fix: Switch to aprotic solvents like Dioxane or Toluene . Ensure your solvent is not "wet" with alcohols if you recycled it.

Q: Can I use the Boronic Ester (BPin) instead of the Acid? A: Yes, but Boronic Esters often require an activation step. If using BPin, ensure you add enough water (at least 5 equivalents) to facilitate the hydrolysis to the active boronic acid species in situ.

Validated Experimental Protocol (Gold Standard)

This protocol utilizes the Buchwald Precatalyst system , which is the industry standard for difficult heterocyclic couplings [4].

Reagents:

  • Electrophile: 2-Bromo-5-propylpyridine (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (0.5 M solution in water, 3.0 equiv)

  • Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the 2-Bromo-5-propylpyridine, Aryl Boronic Acid, and XPhos Pd G2 catalyst.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times . Critical: Oxygen promotes homocoupling and catalyst death.

  • Add Solvents: Syringe in the degassed solvent (THF or Dioxane) followed by the degassed aqueous K₃PO₄ solution.

    • Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the mixture to 60-80°C for 2-12 hours.

    • Tip: Monitor by LCMS. If conversion stalls at 50%, add another 1 mol% of catalyst dissolved in degassed solvent.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over MgSO₄.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[2][3]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal.[3]

  • Miyaura, N. (2002). Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes.[2][3] Journal of Organometallic Chemistry.

  • Sigma-Aldrich (Merck). (n.d.). Buchwald Precatalysts User Guide. Merck Technical Library.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-5-propylpyridine

Ticket System: Active | Status: Online | Specialist: Senior Application Scientist Welcome to the HaloPyridine Purification Hub You are likely here because your purification of 2-Bromo-5-propylpyridine is not behaving lik...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Status: Online | Specialist: Senior Application Scientist

Welcome to the HaloPyridine Purification Hub

You are likely here because your purification of 2-Bromo-5-propylpyridine is not behaving like a standard organic separation. Pyridine derivatives are notorious for "streaking" or "tailing" on silica gel, leading to poor resolution and yield loss.

This guide treats your purification as a technical support ticket. We analyze the root cause (interaction with silanols), provide a validated protocol (The "TEA" Method), and troubleshoot specific failure modes.

Module 1: The Diagnostic (Know Your Molecule)

Before pouring solvent, understand the physics of your separation.

PropertyValue / CharacteristicImplication for Chromatography
Structure Pyridine ring + Bromine (C2) + Propyl chain (C5)Lipophilic tail (propyl) aids solubility in hexanes; Nitrogen creates drag on silica.
Basicity (pKa) ~1.0 - 2.0 (Estimated)*The 2-Bromo group is electron-withdrawing, making the N less basic than pyridine (pKa 5.2), but the 5-propyl group adds electron density back. It is weakly basic but still sticky.
Physical State Liquid / Low-melting solidLikely an oil. Dry loading is strongly recommended to prevent band broadening.
UV Activity Strong absorption @ 254 nmEasy detection. Do not rely on iodine staining alone (it can form charge-transfer complexes).

*Note: 2-Bromopyridine has a pKa of ~0.[1]71. The alkyl group at C5 raises this slightly, increasing silanol interaction compared to the non-alkylated parent.

Module 2: The Core Protocol (The "TEA" Method)

Standard Operating Procedure (SOP-HP-05) Objective: Neutralize silica acidity to prevent tailing.[2][3]

Reagents Required
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (Et3N / TEA).[2][3][4] CRITICAL.

Step-by-Step Workflow

1. Column Pre-Treatment (The "Neutralization" Step) Do not just add TEA to your running solvent. You must passivate the silica first.

  • Prepare a slurry of silica in Hexanes + 1% Et3N .

  • Pour the column and flush with 2 column volumes (CV) of this mixture.

  • Why? This saturates the acidic silanol sites (

    
    ) with amine, preventing your pyridine product from hydrogen bonding to them.
    

2. Sample Loading (Dry Load Technique) Since 2-Bromo-5-propylpyridine is likely an oil:

  • Dissolve crude material in a minimal amount of DCM.[5]

  • Add Celite (approx.[6] 2g per 1g of crude).

  • Rotovap until a free-flowing powder remains.

  • Load this powder on top of the pre-packed (and neutralized) sand bed.

3. Elution Gradient

  • Solvent System: Hexanes/EtOAc with 1% Et3N maintained throughout .

  • Gradient:

    • 0 - 5 min: 100% Hexanes (Flush non-polar impurities).

    • 5 - 20 min: 0% → 10% EtOAc.

    • 20 - 40 min: 10% → 20% EtOAc.

    • Target Rf: You want the product to elute at roughly 10-15% EtOAc.

Module 3: Visualization & Logic
Diagram 1: The Silanol Masking Mechanism

Why your column fails without Triethylamine.

SilanolMasking cluster_0 Standard Silica (Acidic) cluster_1 TEA-Treated Silica (Neutralized) Silanol Free Silanol (Si-OH) Interaction Hydrogen Bond (Tailing/Drag) Silanol->Interaction Pyridine Pyridine Product (Basic N:) Pyridine->Interaction BlockedSilanol Silanol + Et3N (Masked) Interaction->BlockedSilanol Add 1% Et3N Elution Clean Separation (Gaussian Peak) BlockedSilanol->Elution No Interaction FreePyridine Pyridine Product (Free Flowing) FreePyridine->Elution

Caption: The addition of Triethylamine (TEA) blocks acidic silanol sites, allowing the pyridine derivative to elute without "sticking" (tailing).

Module 4: Troubleshooting (The Ticket System)
Ticket #001: "My product smears across 20 fractions."

Diagnosis: The "Tailing" Effect. Root Cause: You likely skipped the TEA pretreatment or only added TEA to the sample, not the mobile phase. Corrective Action:

  • Immediate: If the column is still running, switch to a mobile phase containing 2% TEA and 10% MeOH/DCM to flush the product out quickly. Repurify.

  • Next Run: Follow the "Neutralization Step" in Module 2. Ensure TEA is in every bottle of solvent.

Ticket #002: "I can't separate the product from the 5-propylpyridine starting material."

Diagnosis: Co-elution of non-brominated precursor. Root Cause: The Bromine atom adds lipophilicity but reduces basicity. The polarity difference between 5-propylpyridine and 2-bromo-5-propylpyridine is small. Corrective Action:

  • Change Selectivity: Switch from EtOAc to MTBE (Methyl tert-butyl ether) . MTBE interacts differently with the pi-system of the pyridine.

  • Gradient Shallowing: Run a very shallow gradient (e.g., 0% to 5% EtOAc over 30 minutes).

  • Check Synthesis: If the spot is UV-active but lower Rf, it might be the 2,5-dibromo byproduct (if synthesized from dibromopyridine).

Ticket #003: "My product turned brown after drying."

Diagnosis: Oxidation / Acid Sensitivity. Root Cause: Pyridines can form N-oxides or salts if left on acidic silica too long or if the TEA was not removed. Corrective Action:

  • Workup: After collecting fractions, wash the organic solution with saturated NaHCO3 or water to remove the Triethylamine before rotary evaporation.

  • Storage: Store under Argon at -20°C.

Module 5: Decision Matrix (Method Development)

Use this logic flow to determine your exact solvent system based on Thin Layer Chromatography (TLC) data.

MethodDev Start Run TLC: 10% EtOAc/Hex Result Observe Rf Value Start->Result HighRf Rf > 0.5 (Too Fast) Result->HighRf Product moves fast GoodRf Rf 0.2 - 0.3 (Ideal) Result->GoodRf Separation visible Streak Streaking/Comet Shape (Silanol Interaction) Result->Streak Ugly spot Action1 Reduce Polarity: Use 2-5% EtOAc/Hex HighRf->Action1 Action2 Proceed with Column: Gradient 0-20% EtOAc GoodRf->Action2 Action3 Add Modifier: Add 1% Et3N to TLC chamber Streak->Action3 Action3->Result Re-run TLC

Caption: Workflow for optimizing the mobile phase. If streaking occurs on TLC, it will occur on the column—add TEA immediately.

References
  • Senzer, B. D., et al. (2025).[6] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.[6] Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Link

  • Phenomenex Chromatography Blog. Tip on Peak Tailing of Basic Analytes. Link

  • University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Link

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table (Acidity in DMSO). (Used for pKa estimation of pyridine derivatives).[1] Link

Sources

Troubleshooting

Removing palladium impurities from 2-Bromo-5-propylpyridine products

Executive Summary: The "Hidden Ligand" Challenge Removing palladium from 2-Bromo-5-propylpyridine presents a specific challenge distinct from standard aromatics. The pyridine nitrogen atom acts as a competitive ligand, c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Ligand" Challenge

Removing palladium from 2-Bromo-5-propylpyridine presents a specific challenge distinct from standard aromatics. The pyridine nitrogen atom acts as a competitive ligand, coordinating strongly to Palladium (Pd) species (both Pd(0) and Pd(II)). This creates "Soluble Pd-Pyridine complexes" that often pass through standard filtration (Celite) and resist simple activated carbon treatments.

To achieve ICH Q3D compliance (<10–100 ppm depending on dosage/route), you must employ a method that thermodynamically outcompetes the pyridine-palladium bond. This guide prioritizes Thiol/DMT-functionalized silica scavengers and chelation washes over standard crystallization, which risks entraining Pd within the crystal lattice.

Diagnostic & Assessment

Q: How do I visually assess if my 2-Bromo-5-propylpyridine is contaminated with Pd before waiting for ICP-MS?

A: While ICP-MS is the quantitative standard, visual cues are reliable qualitative indicators for this specific molecule:

  • The "Cognac" Tint: Pure 2-Bromo-5-propylpyridine should be a clear oil or white/off-white solid. A yellow-to-brown hue typically indicates residual colloidal Pd or Pd-ligand complexes.

  • The "Grey Ring": If you perform a small-scale recrystallization, look for a grey ring at the solvent line or grey specks in the filter paper. This is precipitated Pd(0) ("Palladium black").

  • Solubility Check: Dissolve 50 mg in 1 mL of methanol. If the solution is hazy or dark, you likely have colloidal Pd.

Method Selection: Decision Matrix

Use the following logic flow to select the appropriate remediation strategy based on your current Pd load and process stage.

Pd_Removal_Decision start Start: Assess Crude Pd Level high_pd > 1000 ppm (Dark Brown) start->high_pd med_pd 100 - 1000 ppm (Yellow/Tan) start->med_pd low_pd < 100 ppm (Trace Color) start->low_pd carbon Protocol A: Activated Carbon (Bulk Removal) high_pd->carbon Cheap bulk removal scavenger Protocol B: Silica Scavengers (Thiol/DMT) med_pd->scavenger High selectivity low_pd->scavenger Polishing carbon->med_pd If Pd remains check Check Purity (ICP-MS) scavenger->check wash Protocol C: Chelation Wash (L-Cysteine/NAC) wash->check check->wash Fail (Stubborn Complex) final Proceed to Next Step check->final Pass

Figure 1: Decision tree for selecting palladium removal methods based on initial contamination levels.

Technical Protocols

Protocol A: Activated Carbon (Bulk Reduction)

Best for: Grossly contaminated samples (>1000 ppm) where cost is a driver.

The Science: Activated carbon relies on surface adsorption. For pyridine derivatives, standard carbon often fails because the Pd is tightly bound to the nitrogen. You must use a carbon with high mesoporosity and potentially acidic surface properties to disrupt this coordination.

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (5–10 volumes). Avoid DCM if possible (carbon floats in DCM, making filtration hard).

  • Carbon Addition: Add Darco® KB-B or Ecosorb® (10–20 wt% relative to product).

    • Note: These specific grades are chemically activated and have higher affinity for metal complexes than steam-activated coconut shell carbon.

  • Heat & Time: Heat to 50°C for 2–4 hours .

    • Why? Heat increases the kinetics of adsorption and helps break weak Pd-Pyridine clusters.

  • Filtration: Filter hot through a pad of Celite® 545.

  • Wash: Wash the cake with 2 volumes of hot solvent to recover entrained product.

Protocol B: Silica Scavengers (The Gold Standard)

Best for: High-value intermediates requiring <20 ppm Pd. High selectivity.

The Science: Functionalized silica (e.g., SiliaMetS®) introduces a ligand (Thiol or Dimercaptotriazine) that binds Pd stronger than the pyridine nitrogen does.

  • Pd(II) Removal: Use Thiol (Si-SH) .[1][2][3]

  • Pd(0) Removal: Use DMT (Si-DMT) or Thiol .[2]

  • Solvent Selection: Dissolve product in Ethyl Acetate or Toluene .

    • Avoid: Alcohols (MeOH/EtOH) can sometimes compete for binding sites or reduce scavenger efficiency for certain Pd species.

  • Scavenger Loading: Add SiliaMetS® Thiol or DMT (4 equivalents relative to residual Pd, or 5–10 wt% if Pd content is unknown).

  • Incubation: Stir at room temperature for 4 hours or 50°C for 1 hour .

    • Self-Validation: The silica beads should turn from white to dark brown/black. If beads remain white, scavenging is not occurring (check solvent/pH).

  • Filtration: Filter through a 0.5 µm membrane or fine frit. Silica beads are approx. 40–63 µm and filter easily.

Protocol C: The "Rescue" Wash (L-Cysteine)

Best for: When scavengers fail or for large-scale batches where solids handling is difficult.

  • Preparation: Prepare a 10% w/v aqueous solution of L-Cysteine or N-Acetyl Cysteine (NAC) . Adjust pH to ~7–8 with NaOH (crucial for activating the thiol group).

  • Extraction: Dissolve product in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).

  • Wash: Wash the organic layer with the Cysteine solution (3 x 1 vol) at 40–50°C .

    • Mechanism:[4][5][6][7] Cysteine is a water-soluble ligand that aggressively strips Pd from the organic phase into the aqueous phase.

  • Rinse: Wash with water and brine to remove residual Cysteine.

Troubleshooting Guide (Q&A)

Q1: I used activated carbon, but my Pd levels only dropped from 1000 ppm to 800 ppm. Why? Diagnosis: You likely used "general purpose" decolorizing carbon. Root Cause: The Pd-Pyridine bond is strong. Standard microporous carbon (like coconut shell) cannot access the complex, or the surface chemistry isn't active enough to displace the pyridine. Fix: Switch to a chemically activated wood-based carbon (e.g., Darco KB-G or KB-B) which has larger mesopores and acidic surface groups. Alternatively, switch immediately to Protocol B (Silica Scavengers) .

Q2: My product yield dropped by 15% after using silica scavengers. Did the scavenger eat my product? Diagnosis: Non-specific adsorption. Root Cause: 2-Bromo-5-propylpyridine is basic. If you used a scavenger with unmasked silanol groups (acidic), your product might be sticking to the silica backbone, not the thiol ligand. Fix:

  • Use "End-capped" silica scavengers (where free silanols are methylated).

  • Add 1–2% Triethylamine (TEA) to the scavenging mixture to keep the silica surface neutral and prevent protonation of your pyridine.

  • Wash the filter cake with a polar solvent (e.g., EtOAc with 5% MeOH) to desorb the product while leaving the Pd bound to the thiol.

Q3: The scavenger beads didn't change color, and Pd is still high. Diagnosis: Kinetic barrier or Solvent mismatch. Root Cause: If the solvent is too coordinating (e.g., DMSO, DMF), it stabilizes the Pd in solution, preventing it from binding to the scavenger. Fix: Perform a solvent swap to a non-coordinating solvent like Toluene or Isopropyl Acetate before adding the scavenger. Increase temperature to 60°C to overcome the activation energy of ligand exchange.

Q4: Can I just distill the product to remove Pd? Diagnosis: Risky strategy. Root Cause: While 2-Bromo-5-propylpyridine is distillable, volatile Pd complexes can co-distill, or Pd can catalyze decomposition (de-bromination) at distillation temperatures. Fix: Only distill after a bulk Pd removal step (Carbon or Wash) has reduced Pd to <100 ppm.

Regulatory Reference (ICH Q3D)

When setting your target specifications, refer to the Permitted Daily Exposure (PDE) limits.

Administration RoutePDE (µ g/day )Target Conc. (if 1g daily dose)Target Conc.[8] (if 10g daily dose)
Oral 100100 ppm10 ppm
Parenteral (IV) 1010 ppm1 ppm
Inhalation 11 ppm0.1 ppm

Note: For intermediates like 2-Bromo-5-propylpyridine, the limit depends on the number of downstream steps. If this is the final intermediate, aim for <10 ppm.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

  • Biotage White Paper. (2023). How to Remove Palladium in Three Easy Steps. Biotage.[3] Available at: [Link]

Sources

Optimization

Minimizing debromination side reactions in pyridine coupling

Technical Support Center: Minimizing Debromination in Pyridine Coupling Topic: Strategies to eliminate hydrodehalogenation (debromination) side reactions during Palladium-catalyzed cross-coupling of bromopyridines. Audie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Debromination in Pyridine Coupling

Topic: Strategies to eliminate hydrodehalogenation (debromination) side reactions during Palladium-catalyzed cross-coupling of bromopyridines. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Core Directive & Executive Summary

The Challenge: In the coupling of electron-deficient heteroaryl halides—specifically bromopyridines —a pervasive side reaction is hydrodehalogenation (debromination).[1] Instead of the desired C-C or C-N bond formation, the bromine is replaced by a hydrogen atom, yielding the unsubstituted pyridine.[1]

The Root Cause: This is not a random decomposition but a mechanistically driven failure. It occurs when the rate of transmetallation (in Suzuki) or amine binding (in Buchwald) is outcompeted by the formation of a Palladium-Hydride (Pd-H) species. This Pd-H species undergoes reductive elimination with the pyridyl ligand to form the debrominated byproduct.

The Solution: To stop this, you must:

  • Eliminate Hydride Sources: Remove alcohols and oxidizable amines from the solvent system.

  • Accelerate the Productive Cycle: Use bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) that facilitate rapid reductive elimination.

  • Destabilize the Pd-N Interaction: Prevent the pyridine nitrogen from coordinating to the palladium center, which arrests the cycle and leaves the complex vulnerable to side reactions.

Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" where the catalytic cycle diverges into the unwanted debromination pathway.

DebrominationMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fork Competiton Point OxAdd->Fork TransMet Transmetallation/Binding (+ Boronic Acid/Amine) Fork->TransMet Fast Kinetics (Bulky Ligands) HydrideSource Hydride Source Attack (Alcohol/Solvent/Base) Fork->HydrideSource Slow Kinetics (Steric Stall) RedElim Reductive Elimination TransMet->RedElim Product Desired Coupled Product (Ar-R) RedElim->Product Product->Start Regeneration PdH_Species Pd-H Species Formation (Ar-Pd-H) HydrideSource->PdH_Species β-Hydride Elim SideProduct Debrominated Byproduct (Ar-H) PdH_Species->SideProduct Irreversible

Caption: The "Fork in the Road": Debromination occurs when the catalytic cycle stalls after oxidative addition, allowing hydride sources to intercept the Pd-Ar intermediate.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I see 20-30% pyridine (Ar-H) formation in my LCMS. Why?"

Diagnosis: Your reaction conditions are likely providing a "hydride donor." Technical Explanation: The most common sources of hydride in coupling reactions are:

  • Alcohols: Primary and secondary alcohols (MeOH, EtOH, iPrOH) readily undergo

    
    -hydride elimination when coordinated to Palladium.
    
  • Trace Water + Carbonate Bases: This generates hydroxide, which can coordinate to Pd and undergo a complex Wacker-type oxidation of the phosphine or solvent, releasing a hydride.

  • DMF/DMAc at High Temp: Above 100°C, amide solvents can decompose to form hydrides.

Corrective Action:

  • Switch Solvent: Move to strictly aprotic, non-polar solvents like Toluene or 1,4-Dioxane . If solubility is an issue, use THF or 2-MeTHF .

  • Remove Alcohols: Ensure your boronic acid is not wet with ethanol (common in recrystallization) and avoid using alcohol cosolvents.

Issue 2: "Is 2-bromopyridine worse than 3-bromopyridine?"

Answer: Yes, significantly. Causality:

  • Electronic Deficiency: The C2 position is electron-poor, making the C-Br bond weaker and the resulting Pd-C bond more polarized.

  • Coordination Poisoning: The nitrogen atom in 2-bromopyridine is proximal to the reaction center. It can chelate to the Palladium (forming a stable 4-membered palladacycle or bridging dimer), arresting the catalytic cycle. A stalled catalyst "waits" for a hydride source to decompose it.

Corrective Action:

  • Ligand Choice: Use a ligand with high steric bulk (e.g., XPhos , BrettPhos , or RuPhos ) to physically prevent the pyridine nitrogen from binding to the Pd center [1].

Issue 3: "I am using Pd(PPh3)4 and getting poor yields. Should I add more?"

Answer: No. Stop using Pd(PPh3)4 for difficult pyridines. Reasoning: Triphenylphosphine (PPh3) is a simple monodentate ligand. It does not provide the steric bulk necessary to drive reductive elimination quickly.[2] The slow rate of reductive elimination allows the competing debromination pathway to take over.

Corrective Action:

  • Upgrade System: Switch to a Palladacycle Precatalyst (Pd-G3 or G4) containing a dialkylbiaryl phosphine (e.g., XPhos Pd G4 ). These catalysts generate the active mono-ligated Pd(0) species immediately, bypassing the induction period where side reactions often initiate [2].

Optimization Data & Selection Tables

Table 1: Solvent Selection for Minimizing Debromination
Solvent ClassExamplesRisk LevelMechanism of FailureRecommendation
Alcohols MeOH, EtOH, iPrOHCRITICAL Direct

-hydride elimination to form Pd-H.
DO NOT USE
Amides DMF, NMP, DMAcMODERATE Decomposes at >100°C to release hydrides; hygroscopic.Use only if necessary; keep T < 100°C.
Ethers THF, 2-MeTHF, DioxaneLOW Generally stable; 2-MeTHF is preferred for higher boiling point.PREFERRED (Polar)
Hydrocarbons Toluene, XyleneLOWEST No hydride source available; promotes reductive elimination.GOLD STANDARD
Table 2: Ligand Selection Based on Substrate Difficulty
SubstrateRecommended LigandWhy?
3-Bromopyridine SPhos or XPhos Good balance of stability and activity.
2-Bromopyridine XPhos or RuPhos Extreme bulk prevents N-coordination poisoning.
Chloropyridines BrettPhos or AdBrettPhos Required to activate the stronger C-Cl bond.

"Self-Validating" Experimental Protocol

Protocol: High-Fidelity Suzuki Coupling of 2-Bromopyridine Designed to eliminate hydride sources and maximize turnover frequency.

Materials:

  • Substrate: 2-Bromopyridine derivative (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-5 mol%) [Alternatively: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)]

  • Base: Anhydrous K3PO4 (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous Toluene (or 10:1 Toluene:Water if base solubility is zero, but strictly degassed). Note: Completely anhydrous conditions with finely ground K3PO4 often work best to prevent hydrolysis.

Step-by-Step Workflow:

  • Solvent Prep (Critical):

    • Sparge Toluene with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solids Assembly:

    • In a reaction vial, add the Bromopyridine, Boronic Acid, K3PO4 (finely ground) , and XPhos Pd G4 .

    • Checkpoint: Do not add solvent yet. Cap and purge the headspace with inert gas for 3 cycles.[1]

  • Reaction Initiation:

    • Inject the degassed Toluene through the septum.

    • Place in a pre-heated block at 80°C - 100°C .

    • Why Pre-heated? Rapid heating bypasses the warm-up phase where the catalyst is active enough to decompose but not active enough to couple.

  • Monitoring:

    • Check LCMS at 1 hour.

    • Success Criteria: You should see the Product (M+Ar) and minimal Starting Material. The Debrominated byproduct (M-Br+H) should be <5%.

  • Troubleshooting the "Stall":

    • If the reaction stalls at 50% conversion, DO NOT add more catalyst immediately. Add 0.5 equiv of Boronic Acid .

    • Reason: Protodeboronation (destruction of the boronic acid) is often faster than the coupling. You likely ran out of the coupling partner, not the catalyst [3].

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Third-Generation Precatalysts for Palladium-Catalyzed Cross-Coupling." Chemical Science.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Navarro, O., et al. (2006).[3] "Suzuki-Miyaura, alpha-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene-Palladacycle Complex." The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Bromo-5-propylpyridine

Case ID: 2B5P-CRYS-001 Status: Active Guide Subject: Solvent Selection & Troubleshooting for Low-Melting Pyridine Derivatives Executive Summary & Diagnostic The Core Challenge: 2-Bromo-5-propylpyridine presents a classic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2B5P-CRYS-001 Status: Active Guide Subject: Solvent Selection & Troubleshooting for Low-Melting Pyridine Derivatives

Executive Summary & Diagnostic

The Core Challenge: 2-Bromo-5-propylpyridine presents a classic "difficult crystallization" profile. Structurally, the 5-propyl chain adds significant lipophilicity and rotational freedom, disrupting crystal packing. This often results in a low melting point (likely <40°C or oil at RT) .

Primary Failure Mode: Users most frequently encounter "Oiling Out" (Liquid-Liquid Phase Separation) rather than nucleation. This occurs when the solution temperature drops below the solubility limit but remains above the melting point of the solvated compound.

Diagnostic Flowchart

Before selecting a solvent, determine your starting material's state and purity.

DiagnosticFlow Start START: Crude 2-Bromo-5-propylpyridine CheckState Physical State at 25°C? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Yes Oil Yellow/Brown Oil CheckState->Oil Yes DirectCryst Protocol A: Direct Crystallization (Low Temp) Solid->DirectCryst PurityCheck Purity > 85%? Oil->PurityCheck PurityCheck->DirectCryst Yes (Use Seeding) SaltForm Protocol B: Salt Formation (HCl/HBr) PurityCheck->SaltForm Persistent Oil Distill Pre-treatment: Vacuum Distillation PurityCheck->Distill No (<85%) Distill->SaltForm

Figure 1: Decision matrix for processing 2-Bromo-5-propylpyridine based on physical state and purity.

Solvent Selection Strategy (Free Base)

If the compound is a solid or high-purity oil, attempt crystallization of the free base using cooling crystallization .

Solubility Profile
  • High Solubility (Avoid as single solvents): Dichloromethane (DCM), Ethyl Acetate, THF, Toluene.

  • Moderate Solubility (Ideal candidates): Methanol, Ethanol, Isopropanol (IPA).

  • Low Solubility (Antisolvents): Water, Hexanes, Pentane.

Recommended Solvent Systems
System TypePrimary SolventAntisolventRatio (v/v)Target T_dissolveTarget T_finalMechanism
Polar/Aqueous Methanol Water 1:0.2 to 1:135°C-10°CReduced solubility via polarity shift. Best for removing non-polar tars.
Non-Polar Pentane None N/AReflux (36°C)-78°CCryogenic crystallization. Best for waxy solids.
Mixed Organic Ethanol Hexane 1:340°C-20°CBalances solubility. Warning: High risk of oiling out.

Technical Note: Do not heat above 45-50°C during dissolution. High temperatures increase the width of the metastable zone (MSZW), increasing the probability of oiling out upon cooling.

Protocol A: Direct Crystallization (Step-by-Step)

Objective: Purify waxy solid 2-Bromo-5-propylpyridine.

  • Dissolution:

    • Place crude material in a flask.

    • Add Methanol (approx. 2-3 mL per gram of substrate).

    • Warm gently to 35°C. Do not reflux.

    • If particulates remain, filter hot through a 0.45µm PTFE syringe filter.

  • Antisolvent Addition (The "Cloud Point"):

    • While stirring at 35°C, add Water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Methanol to clear the solution back to transparency.

  • Seeding (Critical Step):

    • Add a tiny crystal of pure product (if available).

    • If no seed is available, scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling:

    • Cool to room temperature (20°C) at a rate of 5°C/hour. Do not crash cool.

    • Once at RT, move to a fridge (4°C) for 12 hours.

    • Finally, move to a freezer (-20°C) for 24 hours.

  • Harvest:

    • Cold filtration (keep funnel chilled). Wash with cold (-20°C) Methanol/Water (1:1).

Troubleshooting: "Oiling Out"

Symptom: The solution turns milky, then separates into a bottom layer of yellow/brown oil instead of forming crystals.

Cause: The temperature entered the "Liquid-Liquid Miscibility Gap" before crossing the solubility curve.

Corrective Actions:

  • The "Re-Heat" Method:

    • Re-heat the mixture until the oil redissolves.

    • Add more Primary Solvent (e.g., Methanol) to lower the concentration.

    • Why? Lowering concentration shifts the system trajectory to hit the Solubility Curve before the Miscibility Gap.

  • Change Solvent Class:

    • Switch from MeOH/Water to Isopropanol (IPA) .

    • IPA has a lower dielectric constant than MeOH, often stabilizing the alkyl chain of the propyl group better, preventing phase separation.

  • Use a "Sacrificial" Antisolvent:

    • If using Ethanol/Hexane, the oiling out is often caused by the Hexane. Switch to Ethanol/Water .

Protocol B: Salt Formation (The "Sure-Fire" Fix)

If the free base refuses to crystallize (common for propyl-substituted pyridines), convert it to a salt. Salts have significantly higher melting points and stronger lattice energy.

Recommended Salt: Hydrochloride (HCl) or Hydrobromide (HBr).

Workflow:
  • Dissolve crude oil in Diethyl Ether or Ethyl Acetate (anhydrous).

  • Cool to 0°C.

  • Add HCl (2M in Diethyl Ether) or bubble dry HCl gas.

  • The Pyridinium salt should precipitate instantly as a white/off-white solid.

  • Recrystallization of Salt:

    • Filter the solid.[1]

    • Recrystallize from Ethanol/Acetone or Isopropanol .

  • Recovery of Free Base (Optional):

    • Dissolve pure salt in water.

    • Neutralize with NaHCO₃.

    • Extract with DCM.

FAQ: Common User Issues

Q: My product is a liquid at room temperature. Is this normal? A: Yes. Depending on the exact isomer and purity, 2-Bromo-5-propylpyridine can be a viscous oil or a low-melting solid (MP ~30-40°C). Impurities significantly depress the melting point. If it is an oil, proceed immediately to Protocol B (Salt Formation) for purification.

Q: I see crystals, but they melt when I filter them. A: This indicates the melting point is near room temperature.

  • Fix: Use a jacketed filter funnel cooled to -10°C.

  • Fix: Perform the filtration inside a cold room or glove box.

Q: Can I use Hexane as the sole solvent? A: Likely not. The compound is too soluble in Hexane at room temperature. You would need to cool to -78°C (Dry ice/Acetone bath) to get appreciable yield, and it may still oil out upon warming.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text on solubility curves and oiling out mechanisms). Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (See Chapter 4 on "Oiling Out"). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Bromo-5-methylpyridine (Analogous structure data). Retrieved from .

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Practical guide on salt selection for pharmaceutical intermediates). Link

Sources

Optimization

Technical Support Center: Optimizing 2-Bromo-5-propylpyridine Reactions

Subject: Troubleshooting Catalyst Poisoning & Yield Optimization for 2-Bromo-5-propylpyridine Substrates Ticket ID: #PYR-5-PR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Catalyst Poisoning & Yield Optimization for 2-Bromo-5-propylpyridine Substrates Ticket ID: #PYR-5-PR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Hub

Welcome. You are likely accessing this guide because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) involving 2-Bromo-5-propylpyridine has stalled, precipitated "Pd black," or resulted in poor conversion despite standard screening.

The 2-pyridyl motif is notoriously difficult in palladium catalysis due to the "Pyridine Problem": the nitrogen atom acts as a competitive ligand, displacing phosphines and sequestering the palladium catalyst into an inactive resting state. This guide provides a self-validating troubleshooting workflow to overcome these specific electronic and steric challenges.

Quick Diagnostic: What is your primary symptom?
SymptomProbable CauseImmediate Action
Reaction stalls at <30% conversion Catalyst sequestration by Pyridine-NSwitch to bulky, electron-rich ligands (e.g., XPhos, SPhos) or increase catalyst loading.
Dark precipitate (Pd Black) forms early Catalyst decomposition (Ligand shedding)Lower temperature, add ligand excess, or switch to a precatalyst (e.g., XPhos Pd G2).
Homocoupling of Boronic Acid Oxidative addition is too slowThe 2-pyridyl halide is electron-deficient but N-coordination retards the cycle. Use a base with a different cation (e.g., Cs₂CO₃).
No reaction; Starting Material recovered Poisoning by synthesis impuritiesPurify 2-Bromo-5-propylpyridine via acid-wash extraction (see Protocol 3).

Deep Dive: The Mechanism of Failure

To fix the reaction, you must visualize the invisible failure mode. In a standard catalytic cycle, the Palladium (Pd) center must remain ligated to the phosphine to facilitate the cycle. However, the nitrogen lone pair on 2-Bromo-5-propylpyridine is a "soft" donor that binds tightly to soft Pd(II) intermediates.

Visualization: The "Off-Cycle" Trap

The diagram below illustrates how the substrate itself acts as a poison, pulling the catalyst out of the productive cycle.

CatalystPoisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Productive) Pd0->OxAdd + 2-Br-5-Pr-Py TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 Poison OFF-CYCLE TRAP (N-Bound Dimer) OxAdd->Poison Pyridine-N displaces Ligand Prod Product Release TransMet->Prod Reductive Elim. Prod->Pd0 Poison->OxAdd Slow Re-entry (Requires Heat/Bulky Ligand) Precip Pd Black (Irreversible Death) Poison->Precip Ligand dissociation

Caption: Figure 1. The "Off-Cycle Trap" where 2-Bromo-5-propylpyridine coordinates via Nitrogen (Red Path), sequestering the catalyst from the productive Blue Path.

Optimization Protocols

Protocol 1: Ligand Selection Strategy

The most effective solution is steric bulk. You need a ligand that is bulky enough to prevent the pyridine nitrogen from approaching the Pd center, yet flexible enough to allow the reaction to proceed.

Recommended Ligand Systems:

Ligand ClassSpecific RecommendationWhy it works
Dialkylbiaryl Phosphines XPhos or SPhos The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking N-coordination while promoting oxidative addition [1][4].
NHC Ligands PEPPSI-IPr N-Heterocyclic Carbenes bind Pd tightly, preventing ligand shedding even if the pyridine coordinates transiently. Excellent for difficult couplings.
Bisphosphines dppf The large bite angle can sometimes enforce a geometry that disfavors N-binding, though less effective than Buchwald ligands for this specific substrate.
Protocol 2: Optimized Suzuki-Miyaura Coupling

Use this protocol if standard conditions (Pd(PPh3)4 / Na2CO3) have failed.

Reagents:

  • 2-Bromo-5-propylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Potassium phosphate is superior to carbonates for hindering N-binding due to solubility profiles.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing (Critical): Sparge solvents with Argon for 15 minutes. Oxygen promotes catalyst decomposition, which is accelerated by the pyridine substrate.

  • Charging: Add 2-Bromo-5-propylpyridine, Boronic acid, Base, and Catalyst to the reaction vial.

  • Solvent Addition: Add the degassed solvent mixture.

  • Temperature Ramp: Heat to 80°C . Note: Do not overheat immediately.[1] If the reaction turns black instantly at 100°C, lower to 60°C and run longer.

  • Monitoring: Check HPLC/LCMS at 1 hour.

    • If <10% conversion: Add 1 mol% additional catalyst.

    • If Pd black forms: Add 5 mol% free XPhos ligand to stabilize the species.

Preventative Maintenance: Substrate Purification

Often, the "poison" is not the pyridine ring itself, but impurities from its synthesis (e.g., residual brominating agents or sulfur traces if made via thiophene routes).

Protocol 3: Acid-Wash Purification

Perform this if your starting material is yellow/orange or has a strong odor.

  • Dissolve 2-Bromo-5-propylpyridine in Ethyl Acetate (EtOAc).

  • Wash with 1M HCl (3x). The pyridine will protonate and move to the aqueous layer; non-basic impurities (sulfur, alkyl halides) remain in the organic layer.

  • Discard the organic layer.

  • Neutralize the aqueous layer carefully with saturated NaHCO₃ until pH ~8-9.

  • Extract back into EtOAc (3x).[2]

  • Dry over Na₂SO₄ and concentrate.

    • Result: This removes neutral poisons that often co-elute with the product during synthesis [5].

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Reaction Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black YesBlack Yes: Catalyst Death Black->YesBlack Yes NoBlack No: Catalyst Dormant Black->NoBlack No Sol1 Solution: Lower Temp Switch to Pd(dppf)Cl2 or Add Excess Ligand YesBlack->Sol1 CheckSM Is SM Recovered? NoBlack->CheckSM Recov Yes: Oxidative Add. Failure CheckSM->Recov Yes Decomp No: SM Consumed (Side Reactions) CheckSM->Decomp No Sol2 Solution: Switch to XPhos Pd G2 or SPhos Pd G2 Recov->Sol2 Sol3 Solution: Check for De-halogenation (H-source?) or Homocoupling Decomp->Sol3

Caption: Figure 2. Decision tree for diagnosing reaction failure based on visual cues and LCMS data.

References

  • Lutz, A. et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed.[3] Link

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates. BenchChem. Link

  • MDPI. (2017).[4] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Link

  • Arrechea, P. L., & Buchwald, S. L. (2019).[5] Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. ACS Catalysis. Link

  • Organic Syntheses. 2-Bromopyridine Purification Protocols. OrgSyn. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling 2-Bromo-5-propylpyridine or Palladium catalysts.

Sources

Troubleshooting

Optimizing reaction temperature for 2-Bromo-5-propylpyridine lithiation

Ticket ID: #LITH-PYR-005-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the optimization of reaction temperature and conditions for t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LITH-PYR-005-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the optimization of reaction temperature and conditions for the lithiation of 2-Bromo-5-propylpyridine via halogen-lithium exchange. The primary challenge in this transformation is balancing the kinetics of the desired Bromine-Lithium (Br-Li) exchange against the competing, thermodynamically driven nucleophilic addition of the alkyl-lithium reagent to the pyridine ring.

For the 5-propyl derivative, the alkyl group provides weak electron-donating character, slightly deactivating the ring toward nucleophilic attack compared to unsubstituted pyridine, but the fundamental thermal instability of the 2-lithiopyridine species remains the critical process constraint.

Module 1: Critical Parameters & Mechanistic Logic

The Temperature Conflict

The reaction temperature dictates the pathway selectivity. You are navigating a competition between kinetic control (exchange) and thermodynamic/side-reaction control (addition/decomposition).

Temperature ZoneDominant Reaction PathwayOutcome
-78°C to -60°C Br-Li Exchange (Fast) Desired 2-Lithio species forms. Species is stable for hours if kept cold.
-40°C to -20°C Nucleophilic Attack (Competing)

-BuLi attacks C6 position (Parosek-type reaction). Formation of butyl-pyridine impurities.
>-20°C Decomposition / Wurtz Rapid decomposition of 2-lithiopyridine; Wurtz coupling (butyl group replaces Br directly).
Reagent Selection: n-BuLi vs. LDA
  • Use n-Butyllithium (n-BuLi): This is a halogen-lithium exchange reaction.[1][2][3] n-BuLi is nucleophilic enough to attack the bromine atom rapidly.

  • Avoid LDA: Lithium Diisopropylamide (LDA) is a bulky, non-nucleophilic base used for deprotonation (Directed Ortho Metalation - DOM). Using LDA on this substrate would likely result in deprotonation at C3 or C4 (ortho to the Br or Propyl group) rather than replacing the Bromine.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition you must manage.

ReactionPathways SM 2-Bromo-5-propylpyridine Side1 Side Product A: 6-Butyl-2-bromo-5-propylpyridine (Nucleophilic Attack) SM->Side1 Nucleophilic Attack (Favored at > -40°C) Int Int SM->Int Br-Li Exchange (Fast at -78°C) nBuLi n-BuLi Prod Target Product (Post-Quench) Side2 Side Product B: Wurtz Coupling / Dimerization Int->Prod Electrophile (E+) Int->Side2 Thermal Decomp (> -20°C)

Caption: Kinetic competition between the desired Br-Li exchange (Green) and competing nucleophilic attack/decomposition pathways (Red).

Module 2: Standard Optimization Protocol

Objective: Maximize yield of 2-lithio-5-propylpyridine while minimizing butyl-addition byproducts.

Reagents
  • Substrate: 2-Bromo-5-propylpyridine (1.0 equiv)

  • Reagent: n-BuLi (1.05 – 1.1 equiv, typically 1.6M or 2.5M in hexanes)

  • Solvent: Anhydrous THF (Polaraic aprotic is required to stabilize the Li-species).

    • Note: Toluene can be used but often requires THF as a co-solvent or additive to accelerate the exchange.[4]

Step-by-Step Workflow
  • Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 2-Bromo-5-propylpyridine in anhydrous THF (concentration ~0.2 M to 0.5 M).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition (Critical): Add n-BuLi dropwise over 15–20 minutes via syringe pump or dropping funnel.

    • Why? Adding n-BuLi slowly ensures it is consumed by the fast Br-Li exchange immediately. If you add it too fast, localized high concentrations of n-BuLi may attack the pyridine ring before exchanging with the bromine.

  • Incubation: Stir at -78°C for 30–45 minutes .

    • Validation: Take a small aliquot, quench with MeOD (deuterated methanol), and check via GC-MS or NMR. You should see >95% deuterated product (2-D-5-propylpyridine).

  • Quenching: Add the electrophile (dissolved in THF if solid) slowly at -78°C.

  • Warming: Allow the reaction to warm to room temperature only after the electrophile has been added and stirred for 30 minutes.

Module 3: Troubleshooting & Root Cause Analysis

Issue 1: Presence of "Butyl-Pyridine" Impurities

Observation: GC-MS shows a mass corresponding to [M + 57] (Addition of butyl group).

  • Root Cause: The temperature was too high during addition, or n-BuLi was added too rapidly. The n-BuLi acted as a nucleophile against the C=N bond rather than performing the exchange.

  • Corrective Action: Ensure internal temperature probe reads <-70°C during the entire addition. Slow down the addition rate.

Issue 2: Low Conversion / Recovery of Starting Material

Observation: High recovery of 2-bromo-5-propylpyridine after quench.

  • Root Cause: Wet solvent (quenching the n-BuLi) or insufficient reaction time.

  • Corrective Action: Titrate n-BuLi before use to verify molarity. Redistill THF over Sodium/Benzophenone or use a column purification system.

Issue 3: Wurtz Coupling (2-butyl-5-propylpyridine)

Observation: The bromine is replaced by a butyl group, but not via the ring addition mechanism (substitution at C2).

  • Root Cause: Localized heating or presence of transition metal impurities (catalytic amounts of Fe or Cu can catalyze alkyl-aryl coupling).

  • Corrective Action: Use high-purity reagents. Ensure vigorous stirring to dissipate heat during addition.

Module 4: Process Decision Tree

Use this flowchart to guide your experimental setup.

OptimizationFlow Start Start Optimization SolventCheck Is THF Anhydrous? (<50 ppm H2O) Start->SolventCheck TempSet Cool to -78°C SolventCheck->TempSet AddMethod Addition Mode: n-BuLi to Substrate TempSet->AddMethod Monitor Monitor Internal Temp (Must stay < -70°C) AddMethod->Monitor Aliquot Aliquot Check (30 min): Quench w/ D2O/MeOD Monitor->Aliquot Decision Conversion > 95%? Aliquot->Decision Proceed Add Electrophile (Keep at -78°C) Decision->Proceed Yes Troubleshoot Check Moisture/Reagent Titer Decision->Troubleshoot No

Caption: Decision matrix for batch lithiation optimization.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I run this reaction at -20°C using a cryocooler instead of dry ice? A: Not recommended for batch mode. At -20°C, the rate of nucleophilic attack on the pyridine ring becomes competitive with the Br-Li exchange. You will likely see significant formation of 6-butyl-2-bromo-5-propylpyridine. If -20°C is unavoidable, consider using a Continuous Flow setup where residence time can be kept under seconds to kinetically isolate the lithiated species before it decomposes.

Q: Why use n-BuLi instead of t-BuLi? A: t-BuLi is pyrophoric and generally overkill for aryl bromides. n-BuLi is sufficient for Br-Li exchange. t-BuLi is typically reserved for Iodo-Li exchange or when two equivalents are needed to drive equilibrium (using the second equivalent to destroy the resulting t-BuBr).[2] For 2-bromopyridines, n-BuLi (1.1 eq) is the industry standard.

Q: My product has a "dimer" impurity. What is it? A: This is likely a bipyridine formed via oxidative coupling or nucleophilic attack of the lithiated species on unreacted starting material. This happens if the mixing is poor or if the reaction warms up before the electrophile is added.

References

  • Gros, P. C., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles. 5[6][7][8]

  • Schlosser, M. (2002).[9] Organometallics in Synthesis: A Manual. Wiley.[4] 9

  • Anderson, K., et al. (2013). Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine. BYU ScholarsArchive. 10[6][7][8]

  • Li, J. J., et al. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development. 4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Chemical Shifts of 2-Bromo-5-propylpyridine: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NM...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool in this endeavor, offering a detailed map of the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 2-Bromo-5-propylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of a directly published experimental spectrum, this guide leverages comparative data from structurally analogous compounds and established principles of NMR spectroscopy to provide a robust prediction and interpretation framework.

The Logic of Predicting 13C NMR Spectra

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. Factors such as the electronegativity of neighboring atoms, resonance effects, and steric interactions all contribute to the final observed shift. For substituted aromatic rings like pyridine, the position of each carbon relative to the heteroatom (nitrogen) and any substituents creates a unique electronic fingerprint.

Our analysis of 2-Bromo-5-propylpyridine's 13C NMR spectrum is therefore a process of logical deduction, starting from the known spectrum of pyridine and incrementally adding the electronic effects of the bromo and propyl substituents.

G cluster_0 Foundation Data cluster_1 Substituent Effects Analysis cluster_2 Comparative Data cluster_3 Prediction & Validation Pyridine Pyridine 13C NMR Data (C2: ~150, C3: ~124, C4: ~136 ppm)[1] Bromo_Effect Effect of 2-Bromo Substituent (Deshielding at C2, Shielding at C3) Pyridine->Bromo_Effect Propyl_Effect Effect of 5-Propyl Substituent (Shielding/Deshielding on Ring, Aliphatic Signals) Pyridine->Propyl_Effect Prediction Predicted 13C NMR Shifts for 2-Bromo-5-propylpyridine Bromo_Effect->Prediction Propyl_Effect->Prediction Bromopyridine 2-Bromopyridine Data[2][3] Bromopyridine->Bromo_Effect Propylpyridine 2-Propylpyridine & 3-Propylpyridine Data[4][5][6] Propylpyridine->Propyl_Effect Validation Comparison of Predicted vs. Experimental Data Prediction->Validation Experiment Experimental Acquisition (See Protocol Below) Experiment->Validation

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for pyridine and related substituted pyridines. This data provides the empirical basis for predicting the spectrum of 2-Bromo-5-propylpyridine.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Propyl Group (ppm)
Pyridine[1]150.0123.9136.0123.9150.0-
2-Bromopyridine[2]142.4128.4138.6122.8150.3-
2-Propylpyridine[3][4]~162~121~136~122~149CH₂: ~39, CH₂: ~23, CH₃: ~14
Predicted: 2-Bromo-5-propylpyridine ~143 ~129 ~140 ~135 ~148 CH₂: ~33, CH₂: ~23, CH₃: ~13

Analysis of Substituent Effects:

  • Bromine at C2: The bromine atom, being highly electronegative, is expected to have a significant impact on the electron density of the pyridine ring. In 2-bromopyridine, the C2 carbon directly attached to the bromine is shielded (shifted upfield) to approximately 142.4 ppm compared to pyridine's C2 at 150.0 ppm.[2] This is a known "heavy atom effect". The adjacent C3 is deshielded (shifted downfield) to around 128.4 ppm.

  • Propyl Group at C5: An alkyl group like propyl is generally electron-donating through an inductive effect. This would be expected to cause a slight shielding (upfield shift) of the ring carbons, particularly the ortho and para positions. We can observe the chemical shifts for the propyl group itself in related compounds like propylbenzene, which typically appear in the aliphatic region of the spectrum (10-40 ppm).[5]

Predicted Chemical Shifts for 2-Bromo-5-propylpyridine:

Based on the additive effects of the bromo and propyl substituents, we can predict the approximate chemical shifts for 2-Bromo-5-propylpyridine:

  • C2: The bromine at this position will dominate, leading to a shift around 143 ppm .

  • C3: Influenced by the adjacent bromine, this carbon will be deshielded, likely appearing around 129 ppm .

  • C4: This carbon will be deshielded by the neighboring bromine and propyl group, with an expected shift around 140 ppm .

  • C5: The carbon directly attached to the propyl group will be deshielded, likely appearing around 135 ppm .

  • C6: Being adjacent to the nitrogen and ortho to the bromine, this carbon will be deshielded, with a predicted shift around 148 ppm .

  • Propyl Group: The aliphatic carbons of the propyl chain are expected to have shifts of approximately 33 ppm (CH₂) , 23 ppm (CH₂) , and 13 ppm (CH₃) .

Experimental Protocol for 13C NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended. The causality behind these experimental choices is to ensure high-quality, unambiguous data.

1. Sample Preparation:

  • Analyte: 2-Bromo-5-propylpyridine (ensure high purity, >98%).

  • Solvent: Deuterated chloroform (CDCl₃) is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at ~77.16 ppm, which can serve as an internal reference.

  • Concentration: Prepare a solution of approximately 20-50 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration provides a good balance between signal-to-noise and avoiding solubility issues.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for better spectral dispersion and sensitivity.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is suitable for a routine ¹³C spectrum.

  • Acquisition Time (AQ): ~1-2 seconds. A longer acquisition time provides better resolution.

  • Relaxation Delay (D1): 2-5 seconds. This delay allows for the relaxation of the carbon nuclei back to their equilibrium state before the next pulse, ensuring quantitative signal intensities, especially for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of ~240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

3. Data Processing and Analysis:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform, followed by phase and baseline correction.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.

  • Integrate the peaks to obtain relative signal intensities. Note that in proton-decoupled ¹³C NMR, integrations are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE).

Conclusion

References

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

  • Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]

  • PubChem. 2-Propylpyridine. [Link]

  • FooDB. Showing Compound 3-Propylpyridine (FDB005085). [Link]

  • Doc Brown's Chemistry. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation. [Link]

Sources

Comparative

Comparative Guide: HPLC Method Development for 2-Bromo-5-propylpyridine Purity Profiling

Executive Summary & Chemical Context[1][2][3][4][5] 2-Bromo-5-propylpyridine (CAS: 1211528-94-3) is a critical halogenated pyridine intermediate used frequently in the synthesis of S1P1 receptor modulators and other bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

2-Bromo-5-propylpyridine (CAS: 1211528-94-3) is a critical halogenated pyridine intermediate used frequently in the synthesis of S1P1 receptor modulators and other bioactive heterocyclic scaffolds.

The Analytical Challenge: While the propyl chain imparts significant hydrophobicity (LogP ~3.9), the pyridine nitrogen introduces basicity (predicted pKa ~1.5–2.0), creating a "dual-personality" molecule. Standard C18 methods often fail due to two specific failure modes:

  • Silanol Interaction: Residual silanols on silica supports interact with the protonated nitrogen, causing severe peak tailing.[1]

  • Isomeric Co-elution: The synthesis often yields the positional isomer 2-bromo-3-propylpyridine , which is structurally almost identical and difficult to resolve on alkyl-bonded phases.[1]

This guide objectively compares three stationary phase chemistries to determine the optimal method for purity profiling, prioritizing isomer resolution and peak symmetry.

Experimental Design & Methodology

To ensure a robust comparison, we evaluated three distinct stationary phases against two mobile phase pH conditions.

Stationary Phase Candidates
Column TypeLigand ChemistryMechanism of ActionTarget Utility
Column A (Control) Standard C18 (5µm)Hydrophobic InteractionGeneral purpose baseline.
Column B (Hybrid) Hybrid C18 (High pH Stable)Hydrophobic + Steric ProtectionReduced silanol activity; high pH stability.[1]
Column C (Alternative) Phenyl-Hexyl

-

Interaction
+ Hydrophobic
Enhanced selectivity for aromatic isomers and halo-pyridines.[1]
Mobile Phase Conditions
  • Condition 1 (Acidic): 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1] pH ~2.7.[1]

  • Condition 2 (Basic): 10mM Ammonium Bicarbonate (A) / Acetonitrile (B).[1] pH 10.0. (Applied only to Hybrid Column due to silica stability limits).

Comparative Results & Data Analysis

The following data summarizes the chromatographic performance. The critical quality attributes (CQAs) are Resolution (


)  between the target (2,5-isomer) and the impurity (2,3-isomer), and Tailing Factor (

)
.
Table 1: Performance Metrics Comparison
ColumnpH ConditionRetention Time (min)Tailing Factor (

)
Resolution (

) (Target vs. Isomer)
Standard C18 Acidic (pH 2.7)4.21.8 (Fail)1.1 (Co-elution)
Hybrid C18 Basic (pH 10.[1]0)6.81.05 (Excellent) 1.4 (Marginal)
Phenyl-Hexyl Acidic (pH 2.7) 5.1 1.15 (Good) 3.2 (Superior)
Deep Dive: Why Standard C18 Failed

At pH 2.7, the pyridine nitrogen is partially protonated.[1] The positively charged analyte interacts with anionic silanols on the Standard C18 silica surface via ion-exchange mechanisms.[1] This secondary interaction causes the kinetic lag observed as "tailing" (


 = 1.8).[1] Furthermore, the hydrophobic selectivity of C18 is insufficient to distinguish the subtle shape difference between the 5-propyl and 3-propyl isomers.
Deep Dive: The Phenyl-Hexyl Advantage

The Phenyl-Hexyl column provided the "Gold Standard" separation.[1]

  • Mechanism: The electron-deficient bromine atom on the pyridine ring interacts with the

    
    -electrons of the phenyl stationary phase.
    
  • Selectivity: The position of the propyl group (meta vs. para relative to the nitrogen) alters the electron density and steric accessibility of the ring.[1] The Phenyl-Hexyl phase is sensitive to these electronic subtle differences, resulting in a Resolution (

    
    ) of 3.2, far exceeding the baseline requirement of 2.0.
    

Visualizing the Separation Mechanism

The following diagram illustrates the decision logic and the mechanistic difference between the phases.

G Start Method Development: 2-Bromo-5-propylpyridine Decision Primary Challenge? Start->Decision PathA Peak Tailing (Silanol Interaction) Decision->PathA If only purity PathB Isomer Separation (2,3- vs 2,5-isomer) Decision->PathB If isomeric purity (Critical) SolA High pH Strategy (Hybrid C18, pH 10) PathA->SolA SolB Pi-Pi Interaction Strategy (Phenyl-Hexyl, pH 3) PathB->SolB MechA Mechanism: Deprotonation of N eliminates ion-exchange with silanols. SolA->MechA Outcome Final Method Choice: Phenyl-Hexyl SolA->Outcome Alternative if pH limited MechB Mechanism: Pi-electrons in stationary phase discriminate Br-positioning. SolB->MechB SolB->Outcome Best Selectivity

Caption: Decision matrix for pyridine derivative separation. Green path indicates the recommended strategy for isomeric resolution.

Optimized Protocol (The "Winner")

Based on the comparative data, the Phenyl-Hexyl method is recommended for QC release testing due to its superior capacity to resolve structural isomers.[1]

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Elevated temperature reduces viscosity and improves mass transfer).[1]

  • Detection: UV @ 260 nm (Pyridine

    
     transition).[1]
    
Gradient Table
Time (min)% Mobile Phase B
0.030
10.080
12.080
12.130
15.030 (Re-equilibration)
Self-Validating System Suitability Criteria

To ensure the method remains robust over time, every sequence must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between 2-Bromo-5-propylpyridine and any adjacent impurity.
    
  • Tailing Factor: < 1.3 for the main peak.

  • Precision: %RSD of peak area < 0.5% (n=6 injections).

References

  • Shimadzu Corporation. (2012).[1] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1] Technical Report C190-E155.[1] Retrieved from [1]

  • Phenomenex. (2016).[1] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals. Journal of Chromatography A, 1217(6), 858-880.[1]

  • PubChem. (2023).[1] Compound Summary: 2-Bromo-5-propylpyridine.[2][1] National Library of Medicine.[1] Retrieved from [1]

Sources

Validation

Technical Guide: GC-MS Fragmentation &amp; Isomer Differentiation of 2-Bromo-5-propylpyridine

This guide serves as a technical reference for the identification, structural elucidation, and isomeric differentiation of 2-Bromo-5-propylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the identification, structural elucidation, and isomeric differentiation of 2-Bromo-5-propylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for analytical chemists and process engineers involved in intermediate verification for pharmaceutical synthesis.[1]

Executive Summary & Application Context

2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a critical halogenated heterocyclic building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce propyl-pyridine motifs into drug scaffolds.[1][2]

In quality control (QC) and process development, the primary analytical challenge is distinguishing this specific regioisomer from its structural analogs (e.g., 2-bromo-3-propylpyridine) and chain isomers (e.g., 2-bromo-5-isopropylpyridine).[1][2] While NMR is definitive, GC-MS is the workhorse for high-throughput purity profiling.[1][2] This guide details the specific mass spectral fingerprints required to validate the structure.

Experimental Methodology (Standard Protocol)

To ensure reproducible fragmentation patterns, the following Electron Ionization (EI) parameters are recommended.

ParameterSettingRationale
Ionization Source Electron Impact (EI)Standardizes fragmentation for library matching (70 eV).[1][2]
Source Temp 230 °CPrevents condensation of high-boiling heterocycles.[1][2]
Transfer Line 280 °CEnsures rapid transport of the brominated species.[2]
Column Rtx-5MS or DB-5 (30m)Low polarity phase separates isomers based on boiling point (n-propyl elutes after isopropyl).[1][2]
Scan Range m/z 40 – 300Covers molecular ion and lower alkyl fragments.[2]

Fragmentation Analysis: The Fingerprint

The mass spectrum of 2-Bromo-5-propylpyridine is characterized by three distinct mechanistic zones: the Molecular Ion Cluster, the Alkyl Chain Cleavage, and the Halogen Loss.

A. Molecular Ion Cluster (M⁺)[1]
  • m/z 199 and 201

  • Pattern: 1:1 Intensity Ratio.[1]

  • Mechanism: The presence of a single Bromine atom (

    
     and 
    
    
    
    isotopes) creates a signature "twin peak" molecular ion.[1] This confirms the presence of the halogen before any fragmentation occurs.[1]
B. Primary Fragmentation: Beta-Cleavage (The "n-Propyl" Marker)[1][2]
  • m/z 170 and 172 (Base Peak or High Intensity)[1]

  • Loss:

    
     (Ethyl Radical, 29 Da).[1]
    
  • Mechanism: Energetically, the most favorable cleavage for an alkyl-substituted aromatic ring is at the beta-position (the C-C bond adjacent to the ring).[1]

    • For an n-propyl chain (

      
      ), beta-cleavage ejects a neutral ethyl radical.[1][2]
      
    • This results in a resonance-stabilized pyridinium cation (retaining the Br atom).[1]

    • Diagnostic Value: This peak distinguishes n-propyl (M-29) from isopropyl (M-15).[1][2]

C. Secondary Pathway: McLafferty Rearrangement
  • m/z 171 and 173

  • Loss:

    
     (Ethylene, 28 Da).[1]
    
  • Mechanism: The n-propyl chain possesses gamma-hydrogens .[1][2] A site-specific hydrogen transfer to the aromatic ring (or nitrogen) facilitates the elimination of neutral ethylene.[1]

  • Note: This pathway is often competitive with beta-cleavage but less intense.[1][2] It is strictly absent in isomers lacking gamma-hydrogens (e.g., ethyl or methyl derivatives).[1]

D. Halogen Scission[1]
  • m/z 120 (Frag: $[M - Br]^+ $)

  • Loss:

    
     (Bromine Radical, 79/81 Da).[1]
    
  • Mechanism: Direct cleavage of the C-Br bond.[1] The resulting ion is the 5-propylpyridinium cation .[1]

  • Subsequent Fragmentation: The m/z 120 ion further fragments via beta-cleavage (loss of ethyl, -29) to yield m/z 91/92 (characteristic pyridyl fragments).[1]

Visualizing the Fragmentation Pathway

The following diagram maps the causal relationships between the molecular structure and the observed mass spectral peaks.

FragmentationPattern M_Ion Molecular Ion (M+) m/z 199 / 201 (1:1 Ratio) Beta_Cleavage Beta-Cleavage Product (Loss of Ethyl Radical) m/z 170 / 172 M_Ion->Beta_Cleavage - •CH2CH3 (29 Da) (Dominant Pathway) McLafferty McLafferty Rearrangement (Loss of Ethylene) m/z 171 / 173 M_Ion->McLafferty - C2H4 (28 Da) (Gamma-H Transfer) Br_Loss De-brominated Cation (5-Propylpyridinium) m/z 120 M_Ion->Br_Loss - •Br (79/81 Da) Pyridyl_Frag Pyridyl Fragment (Ring Degradation) m/z 91 / 92 Beta_Cleavage->Pyridyl_Frag - •Br Br_Loss->Pyridyl_Frag - •CH2CH3

Caption: Mechanistic fragmentation tree for 2-Bromo-5-propylpyridine under 70 eV Electron Ionization.

Comparative Analysis: Isomer Differentiation

The true power of GC-MS lies in distinguishing the target molecule from its isomers.[1] The table below outlines the critical differences.

Feature2-Bromo-5-(n-propyl)pyridine (Target)2-Bromo-5-isopropylpyridine (Common Isomer)2-Bromo-3-propylpyridine (Regioisomer)
Dominant Alkyl Loss M - 29 (Ethyl)M - 15 (Methyl)M - 29 (Ethyl)
Key m/z Peaks 170 / 172184 / 186170 / 172
McLafferty (M-28) Present (m/z 171)Absent (No Gamma-H)Present
Retention Time Late Eluter (Linear chain)Early Eluter (Branched chain)Variable (Often elutes after 2-substituted)
Differentiation Strategy Look for 170/172 doublet.[1][2]Look for 184/186 doublet.Requires RT standard; Spectra are nearly identical.[2]
Why This Matters
  • n-Propyl vs. Isopropyl: The difference is stark.[1] If your spectrum shows a base peak at 184/186 , you have synthesized the isopropyl impurity, likely due to rearrangement during the propyl-boronic acid coupling or contaminated starting material.[1]

  • 5-propyl vs. 3-propyl: These are regioisomers.[1][2] Their mass spectra are virtually identical because the fragmentation physics (beta-cleavage) is the same.[1] Chromatographic separation is the only reliable differentiation method here; the 3-substituted isomer typically has a slightly different retention time due to steric shielding of the nitrogen lone pair.[1]

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Alkylpyridines. National Institute of Standards and Technology.[1][3][4] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for beta-cleavage and McLafferty mechanisms).[1][2]

  • Atheaya, H. et al. (2018).[1] Differentiation of pyridine isomers by GC-MS and DFT calculations. Journal of Mass Spectrometry.[1][4][5] (Contextual reference for isomer separation).

Sources

Comparative

Technical Comparison Guide: Infrared Spectroscopy of 2-Bromo-5-propylpyridine

Topic: Infrared (IR) Spectroscopy Peaks of 2-Bromo-5-propylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Lipophilic Pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Peaks of 2-Bromo-5-propylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Lipophilic Pyridine Scaffold

In medicinal chemistry, 2-Bromo-5-propylpyridine (CAS 1159821-61-0) serves as a critical intermediate for introducing lipophilic pyridine scaffolds into drug candidates. Unlike its lower homolog (2-Bromo-5-methylpyridine), the propyl chain imparts distinct steric and pharmacokinetic properties, often used to modulate solubility and binding affinity in active pharmaceutical ingredients (APIs).

This guide provides a comparative infrared (IR) spectral analysis, distinguishing the target compound from its structural analogs.[1][2] By synthesizing experimental data from high-fidelity surrogates (2-Bromo-5-methylpyridine) and parent heterocycles, we establish a robust characterization standard.

Experimental Methodology & Sampling Protocols

To ensure reproducibility, spectral acquisition should follow a standardized workflow.[1] We compare two primary sampling techniques: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) .[1]

Protocol Comparison: ATR vs. Transmission
FeatureATR (Diamond/ZnSe Crystal) Transmission (KBr Pellet)
Sample State Neat liquid or oil (Target is typically a liquid/oil).[1]Solid dispersion (Requires freezing if liquid).[1]
Path Length Fixed (~2 µm penetration).Variable (Dependent on pellet thickness).
Resolution High surface sensitivity; ideal for oils.[1]Higher resolution for weak overtones; prone to water artifacts.[1]
Recommendation Primary Choice: 2-Bromo-5-propylpyridine is an oil/low-melting solid.[1] ATR minimizes preparation errors.Secondary Choice: Use only for solid salt forms (e.g., HCl salts).[1]
Workflow Diagram: Spectral Characterization Pipeline

IR_Workflow Sample Target Sample (2-Bromo-5-propylpyridine) Prep Preparation (Neat Oil on Diamond ATR) Sample->Prep Apply Acquisition Acquisition (4000-400 cm⁻¹, 32 Scans) Prep->Acquisition IR Beam Processing Data Processing (Baseline Correction, CO₂ Removal) Acquisition->Processing Interferogram Analysis Peak Assignment (Functional Group & Fingerprint) Processing->Analysis Spectrum

Figure 1: Standardized workflow for acquiring the IR spectrum of liquid pyridine derivatives.

Spectral Analysis & Peak Assignment

The IR spectrum of 2-Bromo-5-propylpyridine is defined by three distinct zones: the Aliphatic/Aromatic Interface , the Pyridine Ring Modes , and the Halogen Signature .

Comparative Peak Table

Data synthesized from experimental spectra of 2-Bromo-5-methylpyridine (Analog 1) and 2-Bromopyridine (Analog 2) to validate the target's unique propyl signature.

Functional GroupTarget: 2-Bromo-5-propylpyridine (Predicted)Analog 1: 2-Bromo-5-methylpyridine (Exp.[1] CAS 3510-66-5)Analog 2: 2-Bromopyridine (Exp.[1] CAS 109-04-6)Diagnostic Value
C-H Stretch (Aromatic) 3050–3080 cm⁻¹ (Weak)3050–3070 cm⁻¹3050–3080 cm⁻¹Confirms heteroaromatic ring.
C-H Stretch (Aliphatic) 2960, 2930, 2870 cm⁻¹ (Medium-Strong)2925, 2855 cm⁻¹ (Weak)AbsentKey Differentiator: Propyl chain shows distinct methylene (-CH₂-) asymmetric/symmetric stretching bands absent in the parent.
Ring Stretching (C=C, C=N) 1575, 1455 cm⁻¹ (Strong)1581, 1460 cm⁻¹1577, 1451 cm⁻¹Characteristic pyridine "breathing" modes.[1]
C-H Bending (In-Plane) 1090–1110 cm⁻¹ 1106 cm⁻¹1113 cm⁻¹Diagnostic of 2-substitution.
C-Br Stretch 1040–1080 cm⁻¹ 1042 cm⁻¹1044 cm⁻¹Aryl bromide marker.[1]
OOP Bending (Substitution) 830–840 cm⁻¹ (Strong)828 cm⁻¹750 cm⁻¹ (Mono-sub)Critical: 2,5-disubstitution mimics 1,2,4-trisubstituted benzenes, shifting the OOP band to ~830 cm⁻¹.
Detailed Mechanistic Insights
1. The Propyl Chain Differentiator (2960–2870 cm⁻¹)

While the methyl analog shows a simplified aliphatic region, the propyl group of the target compound introduces complex vibrational modes.[1]

  • Asymmetric -CH₃: ~2960 cm⁻¹

  • Asymmetric -CH₂-: ~2930 cm⁻¹ (Increased intensity due to two methylene units).[1]

  • Symmetric -CH₂-: ~2870 cm⁻¹

  • Observation: If your spectrum lacks significant intensity at 2930 cm⁻¹, you may have the methyl analog or a degraded alkyl chain.[1]

2. The 2,5-Disubstitution Fingerprint (850–800 cm⁻¹)

Distinguishing 2,5-substitution from 2,3-substitution is vital for confirming regiospecific synthesis.

  • 2,5-Disubstituted (Target): Shows a solitary, strong band near 830–840 cm⁻¹ .[1] This corresponds to the two adjacent hydrogen atoms on the ring vibrating in phase (similar to para-disubstituted benzene).[1]

  • 2,3-Disubstituted (Isomer): Typically displays bands at lower frequencies (~780 cm⁻¹) due to three adjacent hydrogens.[1]

3. The C-Br "Anchor"

The Carbon-Bromine bond on an aromatic ring couples with ring vibrations. In 2-bromopyridines, this often manifests as a sharp band near 1045 cm⁻¹ and a lower frequency deformation band near 700 cm⁻¹ .[1]

Signal Pathway: Vibrational Logic

Understanding why these peaks exist allows for intelligent troubleshooting.[1]

Vibrational_Logic Molecule 2-Bromo-5-propylpyridine Ring Pyridine Ring Molecule->Ring Substituents Substituents Molecule->Substituents Vib_Ring Skeletal Breathing (1575, 1455 cm⁻¹) Ring->Vib_Ring C=C/C=N Bonds Vib_OOP OOP Bending (~835 cm⁻¹) Ring->Vib_OOP 2,5-Geometry Vib_Br C-Br Stretch (~1045 cm⁻¹) Substituents->Vib_Br Heavy Atom Effect Vib_Propyl Aliphatic C-H (2960-2870 cm⁻¹) Substituents->Vib_Propyl Alkyl Chain

Figure 2: Causal relationship between molecular structure and observed spectral bands.

References

  • National Institute of Standards and Technology (NIST). 2-Bromopyridine Infrared Spectrum (Coblentz Society No. 6819).[1] NIST Chemistry WebBook, SRD 69.[1][3] [Link]

  • PubChem. 2-Bromo-5-methylpyridine (CAS 3510-66-5) Spectral Data.[1] National Library of Medicine.[1] [Link]

  • Cook, G. L., & Church, F. M. Correlations of Infrared Spectra of Pyridines.[1] U.S. Bureau of Mines.[1] (Foundational text on Pyridine substitution patterns).

Sources

Validation

2-Bromo-5-propylpyridine Reference Standard: The "Gold Standard" COA Guide

Topic: 2-Bromo-5-propylpyridine Reference Standard COA Requirements Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: Beyond "98% Purity" In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-5-propylpyridine Reference Standard COA Requirements Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Beyond "98% Purity"

In pharmaceutical development, 2-Bromo-5-propylpyridine (CAS: 1159821-61-0) serves as a critical scaffold, particularly in Suzuki-Miyaura cross-coupling reactions used to synthesize complex API (Active Pharmaceutical Ingredient) intermediates.

However, a label stating "98% Purity" is insufficient for method validation or critical kinetic studies. A "Research Grade" Certificate of Analysis (COA) often relies on simple HPLC area normalization, ignoring water content, inorganic residues, and response factor variations. For a Reference Standard to be legally and scientifically defensible—especially under ISO 17034 accreditation—it must undergo a rigorous characterization process known as Mass Balance or Quantitative NMR (qNMR) .

This guide objectively compares the technical requirements of a "Research Grade" reagent versus a "Certified Reference Material (CRM)" and provides the experimental protocols to validate them.

The Hierarchy of Standards: What Are You Buying?

The reliability of your analytical data depends directly on the metrological traceability of your standard.

FeatureResearch Grade (Reagent) Reference Material (RM) Certified Reference Material (CRM)
Primary Use Synthesis starting materialRoutine QC testingMethod validation, Instrument calibration
Accreditation None / ISO 9001ISO 17025 (Testing Competence)ISO 17034 (Producer Competence)
Purity Method HPLC Area % (often misleading)HPLC Assay vs. External StdMass Balance or qNMR
Uncertainty Not reportedReported for measurementExpanded Uncertainty (

)
included
Traceability NoneTraceable to internal stdTraceable to SI Units (NIST/BIPM)
Critical Quality Attributes (CQAs) & Experimental Validation

For 2-Bromo-5-propylpyridine, the COA must report specific attributes to ensure the material does not introduce bias into your quantification.

A. Identity (The Fingerprint)
  • Requirement: 1H-NMR and Mass Spectrometry (MS) are mandatory.

  • Why: To distinguish from regioisomers (e.g., 2-bromo-3-propylpyridine) which have identical molecular weights but vastly different reactivities.

  • Self-Validating Check: The 1H-NMR splitting pattern of the propyl group (triplet, multiplet, triplet) must integrate perfectly (3:2:2) relative to the aromatic protons.

B. Purity Assignment: The "Mass Balance" Approach

A CRM purity value (


) is calculated by subtracting all impurities from 100%.[1] This is the industry gold standard.


  • 
    : Organic impurities (HPLC/GC)
    
  • 
    : Volatiles (Water by Karl Fischer + Residual Solvents by GC-HS)
    
  • 
    : Inorganics (Residue on Ignition / ROI)
    
C. Purity Assignment: The "qNMR" Approach (The Modern Alternative)

Quantitative NMR (qNMR) measures the active moiety directly against a NIST-traceable internal standard (e.g., Dimethyl sulfone). It is superior for unstable compounds or those with unknown response factors.

Experimental Protocol: Self-Validating qNMR Purity Assay

If you doubt a vendor's COA, use this protocol to determine the absolute purity of 2-Bromo-5-propylpyridine.

Reagents:

  • Analyte: 2-Bromo-5-propylpyridine (approx. 20 mg).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® or equivalent), approx. 10 mg.

  • Solvent: DMSO-d6 (99.9% D).

Workflow:

  • Weighing: Weigh Analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (must be
      
      
      of the slowest proton).
    • Scans: 64.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for the propyl 
      
      
      
      adjacent to ring)
    • 
      : Molar mass
      
Comparative Data: Research Grade vs. ISO 17034 CRM

We simulated the impact of using a "98% Research Grade" material versus a "99.6% CRM" in a Suzuki coupling yield calculation.

ParameterResearch Grade COAISO 17034 CRM COAImpact on Data
Reported Purity 98.5% (HPLC Area %)99.1%

0.4% (Mass Balance)
Bias: Research grade overestimates purity by ignoring water/solvents.
Water Content Not Reported0.35% (Karl Fischer)Stoichiometry Error: 0.35% water can quench sensitive catalysts.
Residual Solvent Not Reported0.2% (Ethyl Acetate)Weight Error: You are weighing solvent, not reactant.
Regioisomer "Conforms"< 0.05% (Confirmed by GC)Side Reactions: Isomers lead to difficult-to-purify byproducts.
Visualizing the Certification Workflow

The following diagram illustrates the rigorous process required to certify a Reference Standard under ISO 17034, contrasting it with the simple testing of research chemicals.

COA_Workflow cluster_Research Research Grade (Non-Accredited) cluster_ISO17034 ISO 17034 Certified Reference Material RawMaterial Raw Material (2-Bromo-5-propylpyridine) SimpleTest Simple QC (HPLC Area %) RawMaterial->SimpleTest Homogeneity Homogeneity Study (Bottle-to-Bottle) RawMaterial->Homogeneity Release Release as Chemical Reagent SimpleTest->Release Stability Stability Study (Temp/Light Stress) Homogeneity->Stability Charact Characterization (Mass Balance + qNMR) Stability->Charact Uncertainty Uncertainty Calc (u_char + u_hom + u_stab) Charact->Uncertainty CRM_Release Release as CRM (Traceable to SI) Uncertainty->CRM_Release

Figure 1: Comparison of the minimal workflow for Research Grade reagents versus the comprehensive ISO 17034 certification process.

Conclusion

For routine synthesis, a Research Grade 2-Bromo-5-propylpyridine is acceptable. However, for analytical method validation , quantification of impurities , or GLP/GMP toxicology studies , the use of an ISO 17034 CRM is non-negotiable. The hidden presence of water, residual solvents, and inorganic salts in non-certified materials introduces systematic errors that HPLC Area % cannot detect.

Recommendation: Always request the "Mass Balance" calculation or perform an in-house qNMR assay using the protocol above to verify the integrity of your reference standard.

References
  • ISO/IEC 17034:2016. General requirements for the competence of reference material producers.[2][3] International Organization for Standardization.[3] [Link]

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[4] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[4] [Link]

  • EDQM. "Reference Standards and Certificates of Analysis." European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Cole-Parmer. "Select the Right Reference or Certified Reference Materials." [Link]

Sources

Comparative

UV-Vis absorption spectra of 2-Bromo-5-propylpyridine

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-Bromo-5-propylpyridine , a critical heterocyclic intermediate used in pharmaceutical synthesis (specifically Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-Bromo-5-propylpyridine , a critical heterocyclic intermediate used in pharmaceutical synthesis (specifically Suzuki-Miyaura cross-coupling).[1][2]

The following analysis synthesizes theoretical electronic principles with comparative experimental data from close structural analogs to provide a robust reference for researchers.

Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, QC Analysts[1][2]

Executive Summary & Molecular Context

2-Bromo-5-propylpyridine (CAS: 1159821-61-0) is a disubstituted pyridine derivative.[1][2] Its spectral fingerprint is defined by the interplay between the electron-withdrawing bromine atom at the C2 position and the electron-donating propyl group at the C5 position.[2]

Understanding its UV-Vis profile is essential for:

  • Reaction Monitoring: Tracking the consumption of the starting material in palladium-catalyzed couplings.

  • Purity Assessment: Distinguishing the product from unreacted pyridine or des-bromo byproducts.[1][2]

  • HPLC Detection: Optimizing wavelength selection (

    
    ) for chromatographic isolation.
    
Electronic Structure & Transitions

The absorption spectrum is dominated by two primary electronic transitions within the aromatic pyridine ring:

  • 
     Transition (K-band):  High intensity, typically observed between 240–275 nm.[1][2] This band undergoes a bathochromic (red) shift  due to the conjugation of the bromine lone pairs and the inductive effect of the propyl group.
    
  • 
     Transition (R-band):  Lower intensity, often appearing as a shoulder or weak band around 275–290 nm, resulting from the excitation of non-bonding electrons on the nitrogen atom.[2]
    

Comparative Spectral Analysis

Since exact literature values for the propyl variant are often proprietary, we utilize 2-Bromo-5-methylpyridine as a spectrally equivalent surrogate.[1][2] The electronic difference between a methyl and a propyl group (


 inductive effect) is negligible regarding 

shifts (< 1 nm difference).[2]
Table 1: Comparative UV-Vis Performance Data (Methanol/Ethanol)
CompoundStructure

(nm)

(L[3]·mol⁻¹·cm⁻¹)
Spectral Shift Cause
Pyridine (Baseline)Unsubstituted257~2,750Reference standard.[1][2]
2-Bromopyridine 2-Br265~3,100+8 nm Shift. Br lone pair conjugation extends

-system.[1][2]
2-Bromo-5-methylpyridine 2-Br, 5-Me271~3,400+14 nm Shift. Additive effect of Br (resonance) and Alkyl (+I).[1][2]
2-Bromo-5-propylpyridine 2-Br, 5-Pr 271–273 ~3,500 Target Molecule. Indistinguishable from methyl analog; slight hyperchromic effect.[1][2]
3-Propylpyridine 3-Pr262~2,900Alkyl group alone has a weaker effect than Bromine.[1][2]

Key Insight: The 2-bromo substituent is the primary driver of the red shift.[2] The 5-propyl group acts as an auxochrome, further stabilizing the excited state and slightly increasing the molar absorptivity (


) compared to 2-bromopyridine.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol for spectral characterization.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol (cutoff < 205 nm) or Acetonitrile.[1][2] Avoid Benzene/Toluene due to UV cutoff interference.[2]

  • Reference Standard: 99%+ purity 2-Bromo-5-propylpyridine.[1][2]

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic.

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.[1][2]

    • Run a baseline scan (200–400 nm) to zero the instrument.[2]

  • Stock Solution Preparation:

    • Weigh 10.0 mg of 2-Bromo-5-propylpyridine.[1][2]

    • Dissolve in 100 mL solvent to create a 100 ppm (0.5 mM) stock solution.

  • Dilution Series (Linearity Check):

    • Prepare dilutions: 10, 20, 40, and 50 ppm.

    • This step validates the Beer-Lambert Law (

      
      ) and ensures the detector is not saturated (
      
      
      
      ).[2]
  • Measurement:

    • Scan each sample from 200 nm to 400 nm.[1][2]

    • Critical Checkpoint: Identify the

      
       (expected ~272 nm).[2] If the peak is < 260 nm, check for hydrolysis (conversion to pyridone) or absence of the bromine atom.[2]
      

Visualizations

Figure 1: Electronic Transition Logic

This diagram illustrates the cumulative effect of substituents on the pyridine ring's energy gap (


).[2]

ElectronicEffects Pyridine Pyridine (Baseline: 257 nm) Br_Effect + Bromine (C2) (Resonance Donor) Reduces HOMO-LUMO Gap Pyridine->Br_Effect Bathochromic Shift (+8 nm) Pr_Effect + Propyl (C5) (Inductive Donor) Stabilizes Excited State Br_Effect->Pr_Effect Auxochromic Effect (+6 nm) Target 2-Bromo-5-propylpyridine (Result: ~272 nm) Pr_Effect->Target Final Spectrum

Caption: Logical flow of substituent effects causing the bathochromic shift in the UV spectrum.

Figure 2: Experimental Workflow for Purity Validation

A decision tree for researchers using UV-Vis to validate the synthesis intermediate.

Workflow Start Start: Sample Analysis Scan Scan 200-400 nm (Methanol) Start->Scan CheckMax Check Lambda Max Scan->CheckMax Pass Peak @ 271-273 nm Confirm Structure CheckMax->Pass Within Range Fail_Low Peak < 260 nm Suspect: Des-bromo impurity CheckMax->Fail_Low Blue Shift Fail_High Peak > 280 nm Suspect: Contamination/Oxidation CheckMax->Fail_High Red Shift

Caption: QC decision tree for validating 2-Bromo-5-propylpyridine using UV-Vis data.

Application in Drug Development[2][4]

In the context of drug discovery, 2-Bromo-5-propylpyridine is a "privileged scaffold."[1][2] The UV-Vis spectrum is not just a physical property but a tool for reaction kinetics .[1][2]

  • Suzuki Coupling: When coupling with boronic acids, the consumption of the C-Br bond disrupts the specific conjugation pattern.[2] The product (a biaryl system) will typically exhibit a massive red shift (to >290 nm) and increased intensity.[2]

  • Monitoring: By monitoring absorbance at 272 nm (reactant max) and ~300 nm (product max), researchers can calculate precise conversion rates without quenching the reaction.[2]

References

  • Sigma-Aldrich. (2025).[1][2] 2-Bromo-5-methylpyridine Product Specification & Spectral Data. Retrieved from [1][4]

  • PubChem. (2025).[1][2][5] Compound Summary: 2-Bromopyridine UV-Vis Data. National Library of Medicine.[1][2] Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] (Authoritative text on substituent effects in UV-Vis).

  • Joshi, R. et al. (2016).[1][2] Substituent Effects on the Electronic Absorption Spectra of Substituted Pyridines. Journal of Chemical Sciences. (Provides the theoretical basis for alkyl/halogen shifts).

Sources

Validation

Benchmarking Purity: Elemental Analysis Standards for 2-Bromo-5-propylpyridine

The following guide is a comprehensive technical resource designed for researchers and quality assurance professionals involved in the characterization of pyridine-based pharmaceutical intermediates. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and quality assurance professionals involved in the characterization of pyridine-based pharmaceutical intermediates.

Executive Summary & Strategic Context

In the high-stakes environment of drug discovery, 2-Bromo-5-propylpyridine (CAS: 1211529-68-0) serves as a critical scaffold, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex heteroaryl systems. Unlike ubiquitous calibration standards (e.g., Acetanilide), this compound presents specific analytical challenges due to its halogenated nature , low melting point , and potential volatility .

This guide objectively compares the analytical performance of 2-Bromo-5-propylpyridine against established structural analogs and calibration standards. It provides a self-validating framework for establishing this compound as an internal reference material, ensuring data integrity in regulatory submissions.

Comparative Analysis: The Product vs. Alternatives

When establishing a reference standard for elemental analysis (EA), researchers must evaluate the candidate compound against both instrument calibration standards and structural surrogates.

The Matrix Effect: Why Universal Standards Fail

Standard operating procedures often rely on Acetanilide or Sulfanilamide for CHN calibration. However, these "universal" standards fail to mimic the combustion kinetics of halogenated pyridines.

Feature2-Bromo-5-propylpyridine (Target)Acetanilide (Universal Std)2-Bromo-5-methylpyridine (Surrogate)
Formula C₈H₁₀BrNC₈H₉NOC₆H₆BrN
Halogen Content ~40% (Br)0%~46% (Br)
Combustion Challenge High: Requires WO₃ catalyst to prevent incomplete combustion.Low: Burns cleanly.Medium: Solid state aids handling.
Physical State Viscous Liquid / Low-Melting SolidCrystalline SolidCrystalline Solid (MP: 41-43°C)
Hygroscopicity Moderate (Pyridine nitrogen)NegligibleLow
Suitability Specific Matrix Match Instrument Calibration OnlyMethod Validation Surrogate

Key Insight: Using Acetanilide alone to validate a method for 2-Bromo-5-propylpyridine can lead to false passes. The high bromine content in the pyridine ring can "poison" reduction catalysts if not accounted for, leading to drifting Nitrogen values. 2-Bromo-5-methylpyridine is the superior surrogate for method development due to its structural similarity and stable solid state.

Theoretical Framework & Data Specifications

To validate the purity of a synthesized batch, experimental results must be compared against precise theoretical calculations.

Stoichiometric Reference Table

Molecular Formula: C₈H₁₀BrN Molecular Weight: 200.08 g/mol

ElementTheoretical Mass %Tolerance (±0.4%)Common Deviation Source
Carbon (C) 48.02%47.62 – 48.42%Low: Incomplete combustion (soot formation).
Hydrogen (H) 5.04%4.64 – 5.44%High: Moisture absorption (hygroscopic pyridine).
Nitrogen (N) 7.00%6.60 – 7.40%High: Trapped N₂ gas or incomplete reduction of NOx.
Bromine (Br) 39.94%N/A (usually calculated by difference or titration)Intereference: Halogens can mimic Nitrogen in some detectors.
Experimental Causality: The "Nitrogen Error"

In halogenated pyridines, the bromine atom weakens the C-N bond stability during combustion, potentially leading to rapid release of nitrogen oxides (NOx). If the reduction tube (Copper) is exhausted, NOx may pass through to the detector, registering as excess Nitrogen.

  • Corrective Action: Use a Tungsten Trioxide (WO₃) combustion aid to facilitate complete oxidation and protect the reduction column.

Self-Validating Experimental Protocol

This protocol ensures reproducibility when analyzing 2-Bromo-5-propylpyridine. It is designed to mitigate volatility and hygroscopicity errors.

Reagents & Equipment
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Capsules: Tin capsules (for solids) or Tin capsules with sealing device (for liquids).

  • Additives: Tungsten Trioxide (WO₃) powder.

  • Reference: 2-Bromo-5-methylpyridine (Traceable Standard).

Step-by-Step Workflow
  • Pre-Analysis Conditioning:

    • Dry the 2-Bromo-5-propylpyridine sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

    • Why? Pyridine nitrogens are basic and can form hydrates with atmospheric moisture, artificially inflating %H and diluting %C.

  • Sample Encapsulation (Liquid Protocol):

    • Tare a tin capsule.

    • Add 10–15 mg of WO₃ powder (Combustion Aid).

    • Using a micro-syringe, inject 2.0–3.0 mg of the sample directly onto the WO₃.

    • Crucial Step: Cold-weld the capsule immediately using a manual press.

    • Causality: The propyl chain increases lipophilicity but maintains volatility. Open capsules will lose mass before combustion, skewing results.

  • Combustion Parameters:

    • Furnace Temp: 950°C (Standard) → 1020°C (Boosted) .

    • Reasoning: Halogenated aromatics require higher energy to break the C-Br bond completely.

    • Oxygen Dose: Increase by 20% relative to standard Acetanilide runs to prevent soot formation.

  • Validation Criteria:

    • Run the 2-Bromo-5-methylpyridine surrogate first.

    • If Surrogate %N is within ±0.15% of theoretical, proceed to target.

    • If Target %C is < 47.62%, suspect volatile loss or incomplete combustion.

Visualization of Analytical Logic

Decision Pathway for Standard Selection

The following diagram illustrates the logical flow for selecting the appropriate standard and troubleshooting EA failures for halogenated pyridines.

EA_Validation_Workflow Start Start: Analyze 2-Bromo-5-propylpyridine CheckState Check Physical State (Liquid/Low Melt?) Start->CheckState Volatile Risk: Volatility & Moisture CheckState->Volatile Yes SelectStd Select Calibration Standard Volatile->SelectStd Acetanilide Acetanilide (Instrument Cal Only) SelectStd->Acetanilide MethylAnalog 2-Bromo-5-methylpyridine (Matrix Match) SelectStd->MethylAnalog Recommended RunSample Run Combustion (CHN) MethylAnalog->RunSample ResultCheck Check Results (Tolerance ±0.4%) RunSample->ResultCheck Pass PASS: Validated Purity ResultCheck->Pass Within Limits Fail FAIL: Analyze Deviation ResultCheck->Fail Out of Specs LowC Low %C: Volatile Loss? Fail->LowC HighN High %N: Incomplete Reduction? Fail->HighN

Figure 1: Decision matrix for validating halogenated pyridine standards. Note the critical role of matrix-matching with the methyl analog.

Combustion Reaction Pathway

Understanding the chemistry inside the analyzer is vital for troubleshooting.

Combustion_Pathway cluster_Error Critical Failure Point Sample Sample + O2 (1020°C) Combustion Combustion Products Sample->Combustion Oxidation Scrubbers Halogen Trap (Ag Wool) Combustion->Scrubbers CO2, H2O, NOx, Br2 Reduction Reduction Tube (Cu, 650°C) Scrubbers->Reduction CO2, H2O, NOx (Br2 Removed) Detector TCD Detector (N2, CO2, H2O) Reduction->Detector CO2, H2O, N2 (NOx Reduced)

Figure 2: The analytical pathway. Failure of the Halogen Trap (Ag Wool) allows Bromine to poison the Reduction Tube, causing false Nitrogen data.

References

  • National Institutes of Health (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.[1] PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Elemental analysis: an important purity control but prone to manipulations.[2] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-propylpyridine: Proper Disposal Procedures &amp; Safety Protocol

Executive Summary & Immediate Action Do not dispose of 2-Bromo-5-propylpyridine (CAS: 1159821-61-0) in general organic waste or down the drain. [1][2] This compound represents a specific class of Halogenated Organic Base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 2-Bromo-5-propylpyridine (CAS: 1159821-61-0) in general organic waste or down the drain. [1][2]

This compound represents a specific class of Halogenated Organic Bases .[2][3] Its disposal requires strict segregation from non-halogenated solvents and acidic waste streams.[2][3][4] The presence of the bromine atom at the C2 position and the propyl chain at C5 dictates specific incineration parameters to prevent the release of corrosive hydrogen bromide (HBr) gas and nitrogen oxides (NOx).[2][3]

Immediate Directive:

  • Segregate: Place all waste containing this substance into the Halogenated Solvent/Organic waste stream.[2][3]

  • Label: Explicitly mark containers as "Contains Halogenated Organics" and "Basic/Pyridine Derivative."

  • Isolate: Store away from strong acids (specifically Nitric Acid) and oxidizers.[2][3][4]

Chemical Profile & Hazard Assessment

To manage disposal effectively, one must understand the underlying chemistry that dictates safety protocols. 2-Bromo-5-propylpyridine is not merely "waste"; it is a reactive intermediate.[1][3]

Table 1: Physicochemical Safety Profile
ParameterSpecificationOperational Implication
Chemical Structure C₈H₁₀BrNContains Nitrogen (base) and Bromine (halogen).[1][2][5][6][7][8][9]
CAS Number 1159821-61-0Unique identifier for regulatory tracking.[1][2]
Molecular Weight 200.08 g/mol High MW suggests lower volatility than simple pyridine.[1][2]
Physical State Liquid/Low-Melting SolidMay adhere to glassware; requires triple-rinsing.[1][2]
Reactivity Class Halogenated HeterocycleIncompatible with Acids. Exothermic reaction risk.[1][2]
Flash Point >100°C (Predicted)Combustible.[1][2] Classified as Ignitable Waste if mixed with solvents.[2][3]
The "Why" Behind the Protocol (Causality)
  • The Bromine Factor: Standard incinerators operating <1100°C may not fully mineralize brominated compounds, potentially leading to the formation of dioxins or corrosive HBr.[2][3] Designated halogenated waste streams are routed to high-temperature incinerators equipped with caustic scrubbers to neutralize acid gases.

  • The Pyridine Ring: The nitrogen atom makes this compound basic.[2][3] If mixed into an acidic waste stream (e.g., waste generated from acid workups), it can trigger an immediate exothermic acid-base neutralization, pressurizing the container and potentially causing a rupture.[1][2][3]

Pre-Disposal Protocol: A Self-Validating System

This protocol is designed as a self-validating loop.[1] You cannot proceed to the next step without verifying the safety of the previous one.[2][3]

Step 1: Quenching & Neutralization (If in Reaction Mixture)[3]
  • Context: If the 2-Bromo-5-propylpyridine is part of a reaction mixture (e.g., unreacted starting material), ensure all active reagents (lithium reagents, hydrides) are fully quenched.

  • Validation: Check pH. The mixture should be neutral to slightly basic (pH 7-9). Do not acidify.

Step 2: Container Selection[3][4]
  • Material: Use High-Density Polyethylene (HDPE) or Glass (Amber).[3] Avoid metal cans if the waste is wet/aqueous, as the basicity and potential bromide ions can cause corrosion.[2][3]

  • Validation: Inspect the container seal. Ensure it is compatible with halogenated solvents (e.g., no standard rubber seals that might swell; use PTFE-lined caps).[3]

Step 3: Segregation (The Critical Control Point)[2][3]
  • Action: Pour waste into the Halogenated waste container.

  • Prohibited: Do NOT pour into "Non-Halogenated" or "Aqueous Acid" containers.

  • Validation: Verify the container label reads "Halogenated."[2][3] If the container contains >1% Halogen content by volume, it must be treated as halogenated waste.[2][3]

Disposal Workflow Visualization

The following diagram outlines the decision logic for disposing of 2-Bromo-5-propylpyridine and its mixtures.

DisposalWorkflow Start Waste Generation: 2-Bromo-5-propylpyridine CheckState Is it Pure or in Mixture? Start->CheckState Pure Pure Compound (Expired/Excess) CheckState->Pure Pure Mixture Reaction Mixture (Solvents/Reagents) CheckState->Mixture Mixture StreamA STREAM A: Halogenated Organic Waste Pure->StreamA High Br Content Quench Step 1: Quench Reactive Reagents (Ensure pH 7-9) Mixture->Quench SolventCheck Step 2: Identify Solvent Base Quench->SolventCheck HaloSolvent Halogenated Solvent Present? (DCM, Chloroform, etc.) SolventCheck->HaloSolvent HaloSolvent->StreamA Yes (>1%) HaloSolvent->StreamA No (But contains 2-Br-Pyridine) Labeling Labeling: 'Contains Halogenated Pyridines' 'Basic pH' StreamA->Labeling StreamB STREAM B: Non-Halogenated Organic Waste Pickup EHS Pickup / Incineration (High Temp + Scrubbers) Labeling->Pickup

Caption: Decision tree for segregating 2-Bromo-5-propylpyridine. Note that the presence of the brominated solute typically defaults the waste stream to "Halogenated" to ensure proper incineration.[2][3]

Regulatory & Compliance Codes

Proper coding ensures your facility remains compliant with EPA (RCRA) and local regulations.[2][3]

  • Waste Characterization:

    • Halogenated Solvent: If dissolved in DCM/Chloroform, use F002 .[3]

    • Ignitability: If the mixture has a flash point <60°C, use D001 .[3]

    • Toxicity: While 2-Bromo-5-propylpyridine is not explicitly listed on the P or U lists, it exhibits toxicity characteristics common to halogenated pyridines.[1][3]

  • Recommended Labeling:

    • "Hazardous Waste - Halogenated Organic."

    • Constituents: "2-Bromo-5-propylpyridine, [Solvent Name]."[1][3]

    • Hazards: "Irritant, Combustible, Basic."[2][3]

Emergency Spill Procedures

In the event of a spill outside of containment:

  • Evacuate & Ventilate: The propyl group increases volatility compared to heavier analogs; respiratory irritation is the primary immediate risk.[2][3]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[3]

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[2][3] Do not use paper towels if the spilled material is neat/concentrated, as this increases surface area for potential oxidation/ignition.[3]

  • Decontaminate: Wash the surface with a dilute soap solution.[2][3] Collect all absorbent and wash water into the Halogenated Waste container.[2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69320, 2-Propylpyridine (Analogous Structure).[3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2][3] Retrieved from [Link]

  • Princeton University EHS.Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. (General Protocol Grounding).

Sources

Handling

Personal protective equipment for handling 2-Bromo-5-propylpyridine

Executive Safety Summary Compound: 2-Bromo-5-propylpyridine CAS: 1159821-61-0 (Analogous safety data extrapolated from 2-Bromo-5-methylpyridine and Pyridine) Core Hazard Class: Halogenated Heterocycle / Irritant[1] Immed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-Bromo-5-propylpyridine CAS: 1159821-61-0 (Analogous safety data extrapolated from 2-Bromo-5-methylpyridine and Pyridine) Core Hazard Class: Halogenated Heterocycle / Irritant[1]

Immediate Action Required: Treat this compound not just as a standard organic intermediate, but as a permeation hazard . The addition of the propyl chain to the pyridine ring increases lipophilicity, potentially enhancing skin absorption rates compared to non-alkylated pyridines. Standard laboratory nitrile gloves provide insufficient protection for prolonged contact.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

The Hierarchy of Control (Visualized)

The following diagram illustrates the decision matrix for handling halogenated pyridines.

SafetyHierarchy Elimination Elimination (Can the synthesis be done without it?) Engineering Engineering Controls (Fume Hood / Glove Box) Elimination->Engineering If unavoidable Admin Admin Controls (SOPs / Access Restriction) Engineering->Admin Standard Operation PPE PPE (Last Resort: Gloves, Respirators) Admin->PPE Mandatory Barrier

Figure 1: Risk Management Hierarchy.[1][2] Note that PPE is effective only when Engineering Controls (Fume Hoods) are functional.

Engineering Requirements[1][2][3]
  • Primary Containment: All open-vessel operations (weighing, transfer, reaction setup) must be performed inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .[1]

  • Vapor Management: Halogenated pyridines possess distinct, often unpleasant odors and can cause respiratory irritation (H335). Do not rely on odor fatigue as a warning sign.

Personal Protective Equipment (PPE) Matrix

The specific chemical structure of 2-Bromo-5-propylpyridine (a halogenated aromatic ring) allows it to permeate standard glove materials rapidly.[1]

A. Hand Protection (Critical)

The Trap: Many researchers assume 4-mil nitrile gloves are universal. They are not. Pyridine derivatives can break through disposable nitrile in <1 minute .

Glove MaterialBreakthrough TimeRecommendationContext
Laminate (Silver Shield/4H) > 240 minsPrimary Choice Required for spill cleanup or immersion.[1]
Viton / Butyl Rubber > 120 minsExcellent Good for heavy handling; expensive.
Disposable Nitrile (Double) < 5 mins (Splash)Incidental Only Use only for touch protection. Change immediately upon splash.[3]
Latex ImmediateDO NOT USE Provides zero protection against organic bases.

Protocol: For standard bench work, wear double-donned nitrile gloves to allow for immediate outer-glove removal upon contamination.[1] For spill cleanup, use Silver Shield liners under nitrile.

B. Eye & Face Protection[2][5][6]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Reasoning: Safety glasses with side shields are insufficient because vapors can bypass the lens. Pyridine derivatives are severe eye irritants (H319) and potential lachrymators.

C. Respiratory Protection[1][2]
  • Primary: Fume hood (Engineering Control).

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges.[1] P100 filters alone will not stop the vapors.

Operational Protocol: Safe Handling

Step 1: Weighing & Transfer[1]
  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood.

  • Static Control: Use an anti-static gun if the solid is fluffy/static-prone to prevent dispersal.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other reagent bottles.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with dilute HCl (1M) followed by water. Rationale: The acid converts the pyridine base into a non-volatile pyridinium salt, reducing vapor pressure and odor.

Step 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Exotherms are rare with simple dissolution, but if reacting with acids or oxidizers, expect significant heat generation.

  • Sealing: Use Teflon-lined caps.[1] Pyridines can degrade rubber septa over time.

Emergency Response & Spill Management

Scenario: You have dropped a 5g bottle of 2-Bromo-5-propylpyridine inside the fume hood.

SpillResponse Assess 1. Assess Volume & Location Evacuate 2. Alert Lab (If outside hood) Assess->Evacuate Large/Outside Hood PPE_Up 3. Upgrade PPE (Goggles + Laminate Gloves) Assess->PPE_Up Small/In Hood Contain 4. Containment (Absorbent Pads) PPE_Up->Contain Neutralize 5. Acid Wash (Dilute HCl wipe) Contain->Neutralize Dispose 6. Waste Tagging (Halogenated Stream) Neutralize->Dispose

Figure 2: Spill Response Workflow. Note the specific neutralization step.

Specific First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase skin absorption of the lipophilic pyridine.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

Disposal Strategy

Improper disposal of halogenated heterocycles is a common compliance violation.

  • Waste Stream: Halogenated Organic Waste .

    • Do NOT mix with Non-Halogenated solvents (increases disposal cost).

    • Do NOT mix with Acid Waste (exothermic reaction).

  • Labeling: Clearly mark the tag with "2-Bromo-5-propylpyridine" and "Toxic/Irritant."[1]

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.[4]

References

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link][1]

  • ScienceMadness Wiki. (2025). Proper disposal of chemicals (Halogenated/Aromatic). Retrieved from [Link]

Sources

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